(5-Chloropyrimidin-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-chloropyrimidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLBMNORHOVEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Chloropyrimidin-2-yl)methanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(5-Chloropyrimidin-2-yl)methanamine , a key heterocyclic building block, holds significant value for researchers and scientists in the field of medicinal chemistry and drug development. Its unique structural features, combining a reactive aminomethyl group with an electron-deficient, chlorinated pyrimidine ring, make it a versatile synthon for the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, reactivity profile, and its applications in modern drug discovery.
Core Molecular Characteristics
This compound, in its hydrochloride salt form, is the most commonly available variant for laboratory use. Understanding its fundamental properties is crucial for its effective handling, reaction setup, and data interpretation.
Structural and Physical Properties
The core structure consists of a pyrimidine ring chlorinated at the 5-position and bearing a methanamine substituent at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents.
| Property | Value | Source(s) |
| Chemical Name | This compound hydrochloride | [1] |
| CAS Number | 1609409-10-0 | [1] |
| Molecular Formula | C₅H₇Cl₂N₃ | |
| Molecular Weight | 180.04 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not explicitly reported | Data not available |
| Boiling Point | Not explicitly reported | Data not available |
| Solubility | Soluble in polar solvents (as hydrochloride salt) | [2] |
Note: Experimental physical properties such as melting and boiling points are not widely reported in publicly available literature. These properties can vary based on purity.
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process, often starting from readily available pyrimidine precursors. A plausible and commonly employed strategy involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring, followed by the introduction or modification of the aminomethyl side chain.
Conceptual Synthetic Workflow
A logical synthetic approach would commence with a di-substituted pyrimidine, such as 2,5-dichloropyrimidine, allowing for sequential and regioselective reactions.
Caption: A conceptual workflow for the synthesis of this compound.
Exemplary Synthetic Protocol (Hypothetical)
Step 1: Amination of 2,5-Dichloropyrimidine
-
To a solution of 2,5-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (N₂ or Ar), add a source of ammonia or a protected amine equivalent (e.g., benzophenone imine or sodium azide followed by reduction) (1.1 eq).
-
The reaction may require the presence of a base (e.g., K₂CO₃ or Et₃N) to scavenge the HCl generated.
-
The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Step 2: Conversion to the Aminomethyl Group
This step is highly dependent on the nature of the precursor introduced in Step 1.
-
If a nitrile group was introduced:
-
The nitrile intermediate is dissolved in a suitable solvent (e.g., ethanol or THF) and treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C).
-
The reaction is carried out at a controlled temperature and monitored for completion.
-
Work-up typically involves careful quenching of the reducing agent and extraction of the product.
-
-
If a protected amine was used:
-
The protecting group is removed under appropriate conditions. For example, a Boc group is removed with trifluoroacetic acid (TFA) or HCl in an organic solvent.
-
Step 3: Formation of the Hydrochloride Salt
-
The purified free base of this compound is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dioxane).
-
A solution of HCl in the same or a compatible solvent is added dropwise with stirring.
-
The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.
Chemical Reactivity and Handling
The chemical behavior of this compound is dictated by the interplay of its functional groups.
Reactivity Profile
-
Nucleophilic Amine: The primary amine of the methanamine group is nucleophilic and will readily react with a variety of electrophiles, including aldehydes, ketones (to form imines, which can be further reduced to secondary amines), acyl chlorides, and sulfonyl chlorides (to form amides and sulfonamides, respectively). This functionality is key to its utility as a building block for extending molecular structures.
-
Pyrimidine Ring: The pyrimidine ring is electron-deficient, which influences the reactivity of its substituents. The chlorine atom at the 5-position is generally less reactive towards nucleophilic aromatic substitution (SNAr) than chloro groups at the 2, 4, or 6 positions. However, under forcing conditions or with potent nucleophiles, substitution may occur. The ring nitrogens are basic and can be protonated or alkylated.
Caption: Reactivity profile of this compound.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds such as (5-chloropyridin-2-yl)methanamine provide guidance on handling precautions.
-
Hazard Classification (based on analogs):
-
Acute oral toxicity.
-
Causes serious eye damage/irritation.
-
May cause skin irritation.
-
-
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas, most notably in the development of kinase inhibitors .
Role as a Kinase Inhibitor Scaffold
Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 2-aminopyrimidine motif is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.
The this compound moiety can be incorporated into potential kinase inhibitors where:
-
The aminomethyl group acts as a linker to which other pharmacophoric elements can be attached to explore interactions with other regions of the kinase active site.
-
The pyrimidine ring serves as the hinge-binding element.
-
The chloro substituent at the 5-position can be used to modulate the electronic properties of the ring and can also serve as a vector for further chemical modification or to occupy a specific hydrophobic pocket within the target protein.
The development of potent and selective inhibitors often involves the synthesis of a library of compounds derived from a common core. This compound is an ideal starting point for such a library, allowing for diversification at the primary amine.
Caption: General binding mode of a this compound-derived kinase inhibitor.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
A singlet for the two protons of the pyrimidine ring.
-
A singlet or a broad singlet for the two protons of the aminomethyl group (-CH₂NH₂).
-
A broad singlet for the two protons of the amine (-NH₂), which may exchange with D₂O.
-
-
¹³C NMR:
-
Signals corresponding to the carbon atoms of the pyrimidine ring, with the carbon bearing the chlorine atom shifted downfield.
-
A signal for the methylene carbon (-CH₂-).
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.
-
C-H stretching vibrations for the aromatic ring and the methylene group.
-
C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
-
A C-Cl stretching vibration.
-
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its combination of a reactive primary amine and a modifiable chlorinated pyrimidine core makes it an attractive starting point for the synthesis of compound libraries, particularly for the development of kinase inhibitors. While detailed experimental data on its physical properties and synthesis are not widely disseminated, its utility can be inferred from the extensive research on related aminopyrimidine and chloropyrimidine derivatives. As the quest for novel therapeutics continues, the importance of such well-designed heterocyclic synthons is likely to grow.
References
Sources
A Multi-Modal Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of (5-Chloropyrimidin-2-yl)methanamine
Abstract
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. (5-Chloropyrimidin-2-yl)methanamine serves as a critical building block for a multitude of pharmacologically active agents, making its precise characterization paramount.[1][2][3] This in-depth technical guide presents a holistic and self-validating workflow for the structural elucidation of this key synthetic intermediate. Moving beyond a mere recitation of techniques, we delve into the strategic rationale behind a multi-modal analytical approach, integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, comprehensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and the definitive power of Single-Crystal X-ray Crystallography. Each step is designed to build upon the last, creating a cascade of evidence that culminates in an unassailable structural assignment.
The Hypothesis: Proposed Structure and Analytical Blueprint
The primary objective is to confirm the molecular structure of this compound, hypothesized as shown below. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a core component of essential biological molecules like nucleic acids.[3][4] Our analytical strategy is predicated on a logical progression from foundational data (molecular formula, functional groups) to intricate atomic connectivity and, finally, to a precise three-dimensional arrangement.
Caption: Proposed structure of this compound with atom numbering.
This guide will systematically validate this hypothesis through an integrated workflow, ensuring each piece of evidence corroborates the others.
Caption: Key expected HMBC correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure sufficient scans for a good signal-to-noise ratio.
-
D₂O Exchange: Add one drop of D₂O, shake the tube gently, and re-acquire the ¹H NMR spectrum to identify exchangeable protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Run standard gradient-selected HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), performing Fourier transformation, phase correction, and baseline correction.
Single-Crystal X-ray Crystallography: The Unimpeachable Verdict
Authoritative Grounding: When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard. [5][6][7]This technique directly maps the electron density of a crystalline sample, revealing the precise three-dimensional coordinates of every atom in the molecule. It provides definitive confirmation of connectivity, bond lengths, bond angles, and intermolecular interactions. [8]The primary challenge is often technical: growing diffraction-quality single crystals.
Experimental Protocol: X-ray Crystallography Workflow
-
Crystallization: Attempt to grow single crystals by slow evaporation, vapor diffusion, or solvent layering from a variety of solvents and solvent mixtures. Crystals should ideally be at least 20µm in all dimensions. [5]2. Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to obtain an initial model. Refine the atomic positions and thermal parameters until the model converges and accurately represents the experimental data.
-
Validation: The final refined structure provides an absolute confirmation of the molecular constitution.
Conclusion: A Symphony of Corroborating Evidence
References
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An Advanced Research Journal, 4(2), 1-5.
- School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography.
- Excillum. (n.d.). Small molecule crystallography.
- METRIC, North Carolina State University. (n.d.). Small Molecule X-ray Crystallography.
- Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
- Journal of Chemical Education. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
- Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 506-525. [Link]
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses.
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- Bentham Science. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- PubChem. (n.d.). (5-Chloropyridin-2-yl)methanamine.
- ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- ResearchGate. (n.d.). Structure of compounds containing pyrimidine.
- ElectronicsAndBooks. (n.d.). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.
- YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).
- University of Missouri-St. Louis. (2020). HSQC and HMBC for Topspin.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
- Indian Journal of Chemistry. (2023). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives.
- ChakraChem LifeSciences. (n.d.). 5-chloropyrimidin-2-ylmethanol.
- Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors.
- NIST WebBook. (n.d.). 2-Amino-5-chloropyrimidine.
- Supporting Information for Aerobic C-N Bond Activation. (n.d.).
- PubChem. (n.d.). 2-Amino-5-chloropyridine.
- ResearchGate. (n.d.). Synthesis of novel (E)-N 0 -(2-chloropyrimidin-4-yl)-N -(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives and their antimicrobial activity.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
- NIST WebBook. (n.d.). 2-Amino-5-chloropyridine.
- ChemSrc. (n.d.). 5-CHLOROPYRAZINE-2-CARBALDEHYDE(88625-24-5) 1H NMR spectrum.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. excillum.com [excillum.com]
- 7. rigaku.com [rigaku.com]
- 8. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
(5-Chloropyrimidin-2-yl)methanamine Hydrochloride: A Technical Guide for Advanced Pharmaceutical Research
Prepared by a Senior Application Scientist
Introduction
(5-Chloropyrimidin-2-yl)methanamine hydrochloride, identified by the CAS number 1609409-10-0, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, comprising a reactive chloropyrimidine core and a primary aminomethyl group, render it a highly valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, a detailed synthesis protocol, its critical role in drug discovery, and essential safety and handling procedures. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for its application in the laboratory.
Chemical and Physical Properties
This compound is most commonly supplied and utilized as its hydrochloride salt to enhance stability and solubility in polar solvents. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1609409-10-0 | |
| Molecular Formula | C₅H₇Cl₂N₃ | |
| Molecular Weight | 180.04 g/mol | |
| IUPAC Name | This compound;hydrochloride | [1] |
| Appearance | Solid (likely white or off-white) | [2] |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform. Low solubility in water. | [2] |
Synthesis and Manufacturing
The most logical and widely applicable synthetic route to this compound hydrochloride involves the reduction of the corresponding nitrile precursor, 5-chloropyrimidine-2-carbonitrile. This transformation is a cornerstone of amine synthesis in organic chemistry, offering high yields and operational simplicity.
Causality Behind Experimental Choices
The choice of a nitrile reduction pathway is predicated on the commercial availability of the starting carbonitrile and the efficiency of modern reducing agents. This method avoids the harsher conditions that might be required for alternative routes, such as amination of a corresponding halomethylpyrimidine, which could lead to side reactions and purification challenges. The use of a hydrochloride salt in the final step is a standard practice in pharmaceutical chemistry to improve the handling characteristics and shelf-life of the amine product.
Detailed Synthesis Protocol: Reduction of 5-Chloropyrimidine-2-carbonitrile
This protocol outlines a standard laboratory procedure for the synthesis of this compound hydrochloride.
Step 1: Preparation of the Reaction Mixture
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-chloropyrimidine-2-carbonitrile (1.0 eq) and a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Cool the stirred solution to 0 °C in an ice bath.
Step 2: Reduction of the Nitrile
-
Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq) in the same anhydrous solvent, to the dropping funnel and add it dropwise to the cooled solution of the nitrile.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography or LC-MS).
Step 3: Quenching and Work-up
-
Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.
-
Filter the resulting mixture through a pad of celite to remove the aluminum salts, and wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as a free base.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.
-
Collect the resulting white precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.
Caption: Synthetic workflow for this compound HCl.
Applications in Research and Development
The pyrimidine scaffold is a cornerstone of many pharmaceuticals due to its ability to mimic the structure of endogenous purines and pyrimidines, allowing for interactions with a wide array of biological targets.[3] The presence of a chloro substituent and an aminomethyl group on the pyrimidine ring of this compound hydrochloride provides two key points for molecular diversification, making it an exceptionally versatile building block in drug discovery.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminomethyl group of this compound can be readily functionalized to introduce various side chains that can interact with specific residues in the kinase active site. The chloro group, on the other hand, can participate in coupling reactions to append other molecular fragments, or it can serve as a key interaction point within the target protein.
The general strategy involves using the aminomethyl group for amide bond formation or reductive amination to build out one part of the inhibitor, while the chloro group can be displaced via nucleophilic aromatic substitution (SNAr) or used in palladium-catalyzed cross-coupling reactions to introduce other functionalities. This modular approach allows for the rapid generation of libraries of compounds for screening and lead optimization. For example, 2-amino-4-aryl-5-chloropyrimidines have been explored as potent inhibitors of VEGFR-2 and CDK1.[5]
Caption: Role of the compound as a versatile building block.
Characterization and Quality Control
Ensuring the purity and identity of this compound hydrochloride is critical for its successful application in synthesis. A combination of analytical techniques should be employed for comprehensive characterization.
| Analytical Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons and the aminomethyl protons. The integration of these signals should be consistent with the molecular structure. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrimidine ring and the aminomethyl group. |
| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the free base, (C₅H₆ClN₃). |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is essential for determining the purity of the compound. A single major peak should be observed under appropriate chromatographic conditions. |
| Elemental Analysis | The elemental composition (C, H, N, Cl) should be within the acceptable range of the theoretical values for C₅H₇Cl₂N₃. |
Safety and Handling
Hazard Identification
Based on analogous compounds, this compound hydrochloride should be handled as a potentially hazardous substance. The primary hazards are likely to be:
-
Acute Oral Toxicity: May be harmful if swallowed.[7]
-
Skin Irritation: May cause skin irritation upon contact.[1][7]
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[1][7]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]
-
Spill Response: In case of a spill, avoid generating dust. Absorb the spill with an inert material and place it in a sealed container for disposal.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
This compound hydrochloride is a high-value chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined structure and reactive functional groups make it an ideal starting material for the synthesis of diverse and complex molecules, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective utilization in the laboratory. As the demand for targeted therapeutics continues to grow, the importance of versatile building blocks like this compound hydrochloride is set to increase, making it a key compound in the arsenal of medicinal chemists.
References
- Synthesis of chlorinated pyrimidines - EP1301489B1 - Google Patents.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Material Safety Data Sheet - Greenbook.net.
- (5-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 21069929 - PubChem.
- WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Semantic Scholar.
- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents.
- US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents.
- CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine - Google Patents.
- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed.
- LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC - NIH.
- MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC - NIH.
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. mgchemicals.com [mgchemicals.com]
- 5. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (5-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 21069929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.greenbook.net [assets.greenbook.net]
An In-Depth Technical Guide to (5-Chloropyrimidin-2-yl)methanamine: A Versatile Synthon for Advanced Drug Discovery
Executive Summary: (5-Chloropyrimidin-2-yl)methanamine is a key heterocyclic building block increasingly utilized in medicinal chemistry. Its unique structure, featuring a pyrimidine core with strategically placed chloro and aminomethyl functional groups, offers dual points for molecular elaboration, making it a valuable intermediate in the synthesis of complex drug candidates. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its application in the development of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors for inflammatory diseases. Authored for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to support its use in modern pharmaceutical research.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence stems from its ability to mimic the structure of endogenous nucleic acids and to participate in crucial hydrogen bonding interactions with biological targets such as protein kinases.[1] The introduction of specific functional groups onto the pyrimidine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This compound, particularly as its hydrochloride salt (CAS 1609409-10-0), has emerged as a particularly strategic intermediate. The molecule possesses two distinct reactive handles:
-
The C5-Chloro Group: This site is activated for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of aryl, alkyl, or heteroaryl groups. This versatility is fundamental for exploring the Structure-Activity Relationships (SAR) of a lead compound.
-
The C2-Aminomethyl Group: The primary amine serves as a nucleophile or a basic handle, ideal for forming amides, sulfonamides, or for engaging in reductive amination reactions. This functionality is often used to connect to other pharmacophoric elements or to improve the physicochemical properties of the final compound.
This guide will delve into the essential technical details of this compound, providing a foundation for its effective application in drug discovery programs.
Physicochemical and Spectroscopic Properties
A thorough understanding of a building block's properties is critical for its successful use in multi-step syntheses.
Molecular Identity and Properties
The key identifying and physicochemical properties of this compound and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonym | C-(5-Chloro-pyrimidin-2-yl)-methylamine | Vendor Data |
| CAS Number | 1609409-10-0 (HCl salt) | Chemical Abstracts Service |
| Molecular Formula | C₅H₆ClN₃ (Free Base) | - |
| Molecular Weight | 143.58 g/mol (Free Base) | - |
| Molecular Formula | C₅H₇Cl₂N₃ (HCl Salt) | - |
| Molecular Weight | 180.04 g/mol (HCl Salt) | - |
| Predicted XLogP3 | 0.8 | PubChem (Isomer) |
| Topological Polar Surface Area | 64.9 Ų | PubChem (Isomer) |
| Hydrogen Bond Donors | 2 | PubChem (Isomer) |
| Hydrogen Bond Acceptors | 3 | PubChem (Isomer) |
Note: Predicted properties are based on the isomeric structure (2-Chloropyrimidin-5-yl)methanamine, as comprehensive experimental data for the title compound is not publicly available. These values are expected to be very similar.
Spectroscopic Profile (Predicted)
While experimental spectra for this specific compound are not widely published, a predicted spectroscopic profile can be derived from its structure and data for analogous compounds.[2][3][4]
-
¹H NMR: The spectrum is expected to show a singlet for the two equivalent pyrimidine protons (H4 and H6) in the aromatic region, likely around δ 8.5-9.0 ppm. The methylene protons (-CH₂-) would appear as a singlet around δ 4.0-4.5 ppm, and the amine protons (-NH₂) would present as a broad singlet that may shift depending on solvent and concentration.
-
¹³C NMR: The carbon spectrum would show distinct signals for the three unique pyrimidine carbons and the methylene carbon. The carbon bearing the chlorine (C5) would be found around δ 120-130 ppm. The C2 carbon, attached to the methanamine group, would be significantly downfield (δ >160 ppm), while the C4 and C6 carbons would appear around δ 155-160 ppm. The methylene carbon (-CH₂-) signal is expected in the δ 40-50 ppm range.[5][6]
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) for the free base would be observed at m/z 143, with a characteristic M+2 peak at m/z 145 (approx. 3:1 ratio) due to the ³⁵Cl/³⁷Cl isotopes. Key fragmentation would likely involve the loss of the aminomethyl group.
-
Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (~1550-1650 cm⁻¹), and a C-Cl stretch in the fingerprint region (~700-800 cm⁻¹).
Synthesis and Purification Workflow
The synthesis of this compound hydrochloride typically proceeds from a more readily available precursor, 2-amino-5-chloropyrimidine, via a nitrile reduction pathway. This approach is efficient and leverages common laboratory reagents.
Synthetic Workflow Diagram
The logical flow from starting material to the final product is outlined below.
Caption: Synthetic workflow for this compound HCl.
Detailed Experimental Protocol
This protocol is an illustrative procedure based on established chemical transformations for pyrimidine synthesis.[1]
Step 1: Synthesis of 2,5-Dichloropyrimidine
-
To a stirred suspension of 2-amino-5-chloropyrimidine (1.0 eq) in concentrated hydrochloric acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will occur.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Extract the product with dichloromethane (DCM), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,5-dichloropyrimidine.
Step 2: Synthesis of 5-Chloro-2-cyanopyrimidine
-
Dissolve the crude 2,5-dichloropyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.2 eq) portion-wise. Causality Note: The C2 position is more electrophilic than C5, leading to selective displacement of the C2-chloride by the cyanide nucleophile.
-
Heat the mixture to 60-70°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture, pour into ice-water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 5-chloro-2-cyanopyrimidine.
Step 3 & 4: Reduction and Salt Formation to yield this compound Hydrochloride
-
Dissolve 5-chloro-2-cyanopyrimidine (1.0 eq) in methanol or ethanol saturated with ammonia.
-
Add a catalytic amount of Raney Nickel (approx. 10% w/w).
-
Hydrogenate the mixture in a Parr shaker or similar apparatus under hydrogen gas pressure (50-60 psi) at room temperature until hydrogen uptake ceases. Trustworthiness Note: Monitoring hydrogen uptake provides a reliable, self-validating system to determine reaction completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude free base amine.
-
Dissolve the crude amine in a minimal amount of isopropanol (IPA) or diethyl ether.
-
Add a solution of HCl in ether (2M) or concentrated HCl dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final product, this compound hydrochloride.
Applications in Drug Discovery: A Case Study in JAK Inhibition
The title compound is a premier building block for synthesizing kinase inhibitors, a class of drugs that has transformed oncology and the treatment of inflammatory diseases.[7][8] Its utility is exemplified in the construction of inhibitors targeting the Janus Kinase (JAK) family of enzymes.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating cell growth, survival, and differentiation. Dysregulation of this pathway is a key driver of numerous autoimmune diseases and cancers.[9]
Caption: Simplified JAK/STAT signaling pathway and the point of intervention.
Role in the Synthesis of a JAK Inhibitor
This compound can be used to synthesize potent JAK inhibitors. In a typical synthetic scheme, the amine functionality is used to couple with a pyrazole-containing fragment, while the chloro group is later displaced to build the final inhibitor.
Consider the synthesis of a hypothetical but representative JAK inhibitor core:
-
Amide Coupling: this compound (as the free base) is reacted with an activated carboxylic acid, such as (1-isopropyl-1H-pyrazol-4-yl)carbonyl chloride, in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like DCM. This forms an amide bond, linking the pyrimidine and pyrazole moieties.
-
SNAr Reaction: The resulting intermediate, N-(((5-chloropyrimidin-2-yl)methyl)-1-isopropyl-1H-pyrazole-4-carboxamide, is then subjected to a nucleophilic aromatic substitution reaction. For instance, reacting it with 4-aminophenol in the presence of a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., DMA or NMP) displaces the C5-chloride to install the phenoxy-amine fragment, a common feature in many kinase inhibitors.
This two-step sequence efficiently assembles a complex molecule, where each part of the original building block has played a specific, pre-designed role in constructing the final pharmacophore. Similar scaffolds have been successfully developed as potent inhibitors for JAK1/2, GPR119, and other important drug targets.[10][11]
Safety and Handling
As a reactive chemical intermediate, this compound hydrochloride requires careful handling.
-
Hazard Classification: Based on data for the isomeric compound (2-Chloropyrimidin-5-yl)methanamine hydrochloride, the substance should be treated as harmful.[12]
-
GHS Pictograms: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term stability.[12]
-
First Aid:
-
If Inhaled: Move to fresh air.
-
In Case of Skin Contact: Wash off with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.
-
Conclusion
This compound is a high-value synthetic intermediate whose strategic design enables efficient and convergent synthetic routes to complex, biologically active molecules. Its utility in constructing potent kinase inhibitors, particularly for the JAK/STAT pathway, underscores its importance in modern drug discovery. By understanding its physicochemical properties, synthetic access, and chemical reactivity, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics for a range of human diseases.
References
- Fang, H., et al. (2019). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry, 86, 103-111.
- ResearchGate. (2025). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists.
- Pubs.rsc.org. (n.d.). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists.
- Wang, L., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 4089-4100.
- Abraham, R.J., & Reid, M. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
- Yang, Z., et al. (2018). Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 26(18), 5085-5097.
- Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry.
- ResearchGate. (2025). Design and synthesis of novel pyrimido[5,4- d ]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Abraham, R.J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
- Rigel Pharmaceuticals. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1789-1796.
- Pérez, M., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103-10.
- Gary, D. T., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(23), 5713.
- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5.
- Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2014). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 57(12), 5023–5038.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 4. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines) [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (5-Chloropyrimidin-2-yl)methanamine Hydrochloride: Properties and Stability
Abstract
(5-Chloropyrimidin-2-yl)methanamine hydrochloride is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry and drug discovery. Its utility is intrinsically linked to its physicochemical properties, stability, and reactivity. This guide provides a comprehensive technical overview of these characteristics, offering researchers and drug development professionals the foundational knowledge required for its effective handling, storage, and application. While specific peer-reviewed stability studies on this exact molecule are not abundant in public literature, this paper synthesizes available data, draws logical inferences from structurally related analogs, and outlines best-practice protocols for its characterization and use.
Introduction: The Role in Synthesis
Substituted pyrimidines are a cornerstone of modern pharmacology, forming the core scaffold of numerous therapeutic agents. This compound hydrochloride emerges as a valuable synthetic intermediate, prized for its dual reactive sites: the primary amine and the chlorinated pyrimidine ring. The hydrochloride salt form generally enhances solubility in polar solvents and improves stability under acidic conditions compared to its free-base counterpart.[1] The chlorine atom at the 5-position and the aminomethyl group at the 2-position provide orthogonal handles for synthetic elaboration, enabling the construction of diverse molecular libraries for screening and lead optimization.[1] Its application is particularly noted in the synthesis of novel kinase inhibitors, where it can act as a critical hinge-binding fragment.[1]
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application. The data for this compound hydrochloride, compiled from various chemical supplier databases and computational models, are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₇Cl₂N₃ | Calculated |
| Molecular Weight | 179.04 g/mol | Calculated[2] |
| Appearance | White to off-white powder/solid | Typical Supplier Data[3] |
| Solubility | Soluble in polar solvents like water and ethanol | Inferred from HCl salt form[1][3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Recommended[4] |
Note: Experimental values such as melting point can vary based on purity.
Stability and Degradation Profile
The stability of a synthetic intermediate is paramount for ensuring the integrity of experimental outcomes and the quality of the final product. While specific kinetic data for this compound hydrochloride is limited, a stability profile can be expertly inferred from the known chemistry of chloropyrimidines and aminomethylpyridines.
Key Stability Considerations:
-
pH Sensitivity: The compound is expected to be most stable in acidic to neutral conditions due to the protonation of the amine, which reduces its nucleophilicity. Under basic conditions, the chlorine substituent on the pyrimidine ring becomes susceptible to nucleophilic substitution, including hydrolysis.[1] This necessitates careful pH control during reactions and storage.
-
Thermal Stability: While generally stable under normal laboratory conditions, decomposition may occur at extreme temperatures.[3] Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[5]
-
Light Sensitivity (Photodegradation): Chlorinated aromatic heterocycles can be susceptible to photodegradation. Studies on related compounds like 2-chloropyridine show that UV irradiation in aqueous solutions can lead to complex degradation pathways, forming various byproducts.[6] Therefore, it is prudent to protect the compound from prolonged exposure to light.
-
Oxidative Stability: The primary amine group can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation over long-term storage.[5]
Potential Degradation Pathways:
The primary degradation pathways for this molecule are anticipated to be hydrolysis of the C-Cl bond and oxidation or side-reactions of the aminomethyl group.
Caption: Potential degradation pathways for the title compound.
Recommended Experimental Protocols
To ensure the quality and integrity of this compound hydrochloride in a research setting, the following protocols are recommended.
Purity and Identity Verification
A multi-technique approach is essential for confirming the identity and purity of a new or stored batch of the compound.
Step-by-Step Workflow:
-
Visual Inspection: Check for a homogenous, white to off-white solid, free of discoloration or foreign matter.
-
Solubility Test: Confirm solubility in a relevant solvent (e.g., DMSO for NMR, or a mobile phase component for HPLC) to prepare for analysis.
-
NMR Spectroscopy (¹H and ¹³C):
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the presence of characteristic peaks for the pyrimidine ring protons, the methylene bridge protons, and the amine protons. Verify the chemical shifts and integration values against the expected structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound.
-
Infuse into an ESI-MS (Electrospray Ionization Mass Spectrometer).
-
Verify the molecular ion peak corresponding to the free base ([M+H]⁺) of the compound.
-
-
HPLC Analysis:
-
Develop a reverse-phase HPLC method (e.g., C18 column).
-
Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid).
-
Monitor at a suitable UV wavelength (e.g., 254 nm).
-
Assess purity by calculating the peak area percentage of the main component.
-
Caption: Workflow for identity and purity verification.
Forced Degradation / Stability Study
To proactively understand potential liabilities, a forced degradation study is invaluable.
-
Prepare Stock Solutions: Create solutions of the compound in relevant solvents (e.g., water, acetonitrile/water).
-
Stress Conditions: Aliquot the solutions and expose them to a range of stress conditions in parallel:
-
Acidic: 0.1 M HCl at 40°C
-
Basic: 0.1 M NaOH at 40°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Solid compound and solution at 60°C
-
Photolytic: Solution exposed to UV light (e.g., 254 nm)
-
-
Time Points: Sample at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).
-
Analysis: Analyze each sample by a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products).
-
Evaluation: Quantify the loss of the parent compound and the formation of degradation products over time to identify key instabilities.
Handling and Storage Recommendations
Based on the compound's properties, adherence to proper handling and storage procedures is critical for maintaining its quality.
Handling:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[5][7]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][7]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[5][8]
Storage:
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[5][8]
-
Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[5]
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often advised.[4]
-
Light: Protect from direct light by using an amber vial or storing it in a dark location.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]
Conclusion
This compound hydrochloride is a versatile chemical intermediate with significant potential in drug discovery. Its stability is governed by the reactivity of the chloro-substituted pyrimidine ring and the primary amine. By understanding its physicochemical properties and potential degradation pathways, researchers can implement robust handling, storage, and analytical protocols. This ensures the compound's integrity, leading to more reliable and reproducible scientific outcomes. The application of systematic verification and stability assessment workflows is a cornerstone of good laboratory practice when working with this and similar reactive building blocks.
References
- (5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride, PK04509E-2, 2023/5/8. KISHIDA CHEMICAL CO., LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED9E5Qojz2KcQT73nwZtj5FZwS1ZO3zfhCPWYpka0ZwepkCtoamSwjhv2HouukK4ipKO_rUvxf4lF5LI3KTlgjUSNgijL8hVMM3V8bb7YGsiFavjFjjFwYOxNh2HGvC-896tZNJpkHX50619BhBxiOAhgg5GCspQ4Y00EUAZtSjh3CpL9V]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrSpT8FndgwBzOudEICM7nsKzeT6ClMnlJlgp97-QR9GA4yW8doQ-ymSNGMJzJTTxdHABZH7ucqHdjVtj7wY2di7G4QZFVghnA1JM7fZZwbsA20w5YZG2-4eCRq894WfCfsc_o_HvvCngD3CC5fVX9lD5KcziH3OWxpAY_o4WgnNpa0nOsy8auP9S-d2RIjs0=]
- (5-Chloropyrazin-2-yl)methanamine hydrochloride|1794737-26-0. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4j1kGOmKp-wi1l9yoi4M74zqdFjbbnsI67JXjL4Ij3ur549-TRrlvnXHNS0VcQc_0qok9B7qlCWQUHvYWXgew6XuljE2elt-esWR-j3UZQsLPFBntDBKlzZejh9AyqTLEptaS]
- (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS. MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPAoWLDBC66c7yTwGtyxLvsfItk6JNfD6hGgrQjya9Zh75J-5vPqDibvt3fuAD1o6iPVcanNPNyiJylvqDGBKd2OBuJQUC7xi-cSkKVtzT_mntQAP2XDycRxnWdZnVkNEBcBOCAm-1zjM9xvEp0VuKSJGApLeaoDU7ciAY_Nd3g0KOnJCNZQzMam3CDU6EzgeWmVbOUcEFgyesrJbO0GZVWlGLE-zJywkmHPhn4uqVALcNNJo=]
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. [URL: https://www.ncbi.nlm.nih.gov/pubmed/27693898]
- Buy (4-Chloropyrimidin-2-YL)methanamine (EVT-421338) | 944902-16-3. EvitaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkcWP5UE9-LytAzep9NX7Bi0ZtZwFxXBo4CBvB2KGVT-MICtUsQl7LSKFQavQRmV0JKoralVbLoKt1y54BtMizvKEQLJBqjWfYb1AUaNn73GJRZPxUAo2jSze8kC_WRczhm36o5z0=]
- 1-(5-Chloropyridin-2-yl)-N-methylmethanamine. BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQSirSqpOQUcm5DtTWn4XPlnv1zU1Xq9lIChY-tDqX2dwgPfwDS5aMqaiXZg9ZNqmklfEFhQGco2oEpUn7Uwhicwz80kYyMbBerPxW4l1DoG9O2ytGJz8bRwjxsUjS7WPZwhS3jNHcVhJ9ibbC]
- (2-Chloropyridin-4-yl)methanamine hydrochloride | CAS 916210-98-5. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJE0CF4dp0SVdTc80294wUUjV2bZ7iewBP95f7R6MzUOJpyho54i_FEC82Oo8CXfRvwDQT6HI0TodN97FuhhMw6ZuIDGF5CVkgA3ZFf0vbPcdgbrz3zswCPPzKnonw9OLMt2ax6IBeBl6JJ1D-oUCM1CVrHeZcFJXK30-S4Y8-bEDbhxPQOxlM0-vu]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Buy (4-Chloropyrimidin-2-YL)methanamine (EVT-421338) | 944902-16-3 [evitachem.com]
- 4. 1060802-06-3|1-(5-Chloropyridin-2-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. kishida.co.jp [kishida.co.jp]
Spectroscopic Blueprint of (5-Chloropyrimidin-2-yl)methanamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for (5-Chloropyrimidin-2-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document serves as a foundational reference for the structural elucidation and characterization of this and related pyrimidine derivatives. In the absence of publicly available experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics.
Introduction: The Structural Significance of this compound
This compound is a substituted pyrimidine, a heterocyclic aromatic compound that forms the core of many biologically significant molecules, including nucleobases.[1] The presence of a chlorine atom and an aminomethyl group on the pyrimidine ring suggests its potential as a versatile building block in medicinal chemistry. Accurate structural verification is paramount in the synthesis and application of such novel compounds, and spectroscopic methods provide the necessary tools for this confirmation. This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a theoretical spectroscopic fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, we will examine the predicted chemical shifts and coupling patterns for both ¹H and ¹³C nuclei.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the methylene protons of the aminomethyl group, and the amine protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyrimidine C-H (2H) | 8.5 - 8.8 | Singlet | N/A | Aromatic protons on the electron-deficient pyrimidine ring are expected to be significantly deshielded. |
| Methylene (-CH₂-) | ~3.9 - 4.2 | Singlet (or broad singlet) | N/A | Protons on a carbon adjacent to an aromatic ring and a nitrogen atom will be deshielded. |
| Amine (-NH₂) | 1.5 - 3.0 | Broad Singlet | N/A | The chemical shift of amine protons is variable and concentration-dependent; the signal is often broad due to quadrupole broadening and exchange.[2] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (C-CH₂NH₂) | 165 - 170 | Carbon atom in the pyrimidine ring bonded to the aminomethyl group. |
| C4/C6 (C-H) | 157 - 160 | Aromatic carbons in the pyrimidine ring. |
| C5 (C-Cl) | 120 - 125 | Carbon atom bonded to the electronegative chlorine atom. |
| Methylene (-CH₂-) | 45 - 50 | Aliphatic carbon adjacent to the pyrimidine ring and the amino group. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducible results.
Workflow for NMR Data Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, C=C, and C-Cl bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (amine) | 3300 - 3500 | Medium, Broad | Symmetric and asymmetric stretching[4] |
| C-H (aromatic) | 3000 - 3100 | Medium to Weak | Stretching |
| C-H (aliphatic) | 2850 - 2960 | Medium | Stretching |
| C=N and C=C (pyrimidine ring) | 1450 - 1600 | Medium to Strong | Ring stretching[3] |
| N-H (amine) | 1550 - 1650 | Medium | Bending (scissoring) |
| C-Cl | 600 - 800 | Strong | Stretching |
Experimental Protocol for IR Spectroscopy
The following protocol outlines the steps for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
Workflow for ATR-IR Spectroscopy
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[1]
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions. A key feature will be the isotopic pattern of chlorine.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Rationale |
| 143/145 | [M]⁺ | Molecular ion. The M+2 peak at m/z 145 will have an intensity of approximately one-third of the M+ peak at m/z 143, which is characteristic of a compound containing one chlorine atom.[5][6] |
| 142/144 | [M-H]⁺ | Loss of a hydrogen radical. |
| 128/130 | [M-NH₂]⁺ | Loss of an amino radical. |
| 113 | [M-CH₂NH₂]⁺ | Loss of the aminomethyl radical. |
| 78 | [C₄H₂N₂Cl]⁺ | Pyrimidine ring fragment after loss of the aminomethyl group. |
Fragmentation Pathway
The fragmentation of the molecular ion is a key aspect of interpreting a mass spectrum.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
The following outlines a general procedure for obtaining a mass spectrum using electrospray ionization (ESI).
Workflow for ESI-MS Analysis
Caption: Workflow for acquiring a mass spectrum using ESI-MS.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data presented herein are based on the established principles of spectroscopy and the known spectral characteristics of related chemical structures. This theoretical framework offers a valuable resource for the identification and structural confirmation of this compound and can guide the interpretation of experimentally acquired data. As a self-validating system, the protocols described are designed to ensure the acquisition of high-quality, reproducible spectroscopic data.
References
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube.
- University of Regensburg. (n.d.). Interpretation of mass spectra.
- LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
- Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.
- Fiveable. (n.d.). Spectroscopy of Amines.
Sources
- 1. chakrachem.com [chakrachem.com]
- 2. 2-Chloropyrimidine(1722-12-9) 13C NMR [m.chemicalbook.com]
- 3. (5-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 21069929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-2-chloropyrimidine(56621-90-0) 1H NMR [m.chemicalbook.com]
- 5. 2-Amino-5-chloropyridine(1072-98-6) 13C NMR spectrum [chemicalbook.com]
- 6. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Determining the Solubility Profile of (5-Chloropyrimidin-2-yl)methanamine
This guide provides a detailed framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of the novel compound (5-Chloropyrimidin-2-yl)methanamine. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, emphasizing the rationale behind experimental design and the synthesis of foundational chemical principles with proven laboratory methods.
Executive Summary: The Critical Role of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Low aqueous solubility is a major hurdle in early drug discovery, often leading to poor bioavailability and unpredictable in vitro results.[2][3] Therefore, a comprehensive understanding of the solubility of a target compound like this compound in various solvents and pH conditions is not merely a data point but a cornerstone of a successful development program. This guide will detail the theoretical considerations and practical methodologies for establishing a robust solubility profile.
Theoretical Framework: Predicting the Solubility Behavior of this compound
A predictive analysis of the compound's structure is essential for designing an efficient solubility study.
2.1 Structural Analysis of this compound
The molecule possesses several key features that will dictate its solubility:
-
Aromatic Pyrimidine Ring: The heterocyclic pyrimidine ring contributes to the molecule's overall planarity and potential for π-stacking interactions, which can influence its solid-state properties and, consequently, its solubility.
-
Chloro- Substitution: The electron-withdrawing chloro group increases the lipophilicity of the pyrimidine ring, which may decrease aqueous solubility.
-
Primary Aliphatic Amine (-CH₂NH₂): This is the most significant functional group influencing aqueous solubility. The primary amine is basic and can be protonated in acidic to neutral solutions. This charged, or ionized, form will be significantly more soluble in aqueous media than the neutral form.[4][5] The presence of the amine group also allows for hydrogen bonding with protic solvents.[6]
2.2 The Impact of pH and pKa
The solubility of ionizable compounds like this compound is highly dependent on pH.[3][7] The primary amine group will exist in equilibrium between its neutral form (B) and its protonated, cationic form (BH⁺). The pKa of the conjugate acid (BH⁺) will determine the pH at which this transition occurs. At a pH below the pKa, the protonated, more water-soluble form will dominate. Conversely, at a pH above the pKa, the neutral, less water-soluble form will be more prevalent.[4][5] Therefore, determining the solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) is critical.
Experimental Design: A Multi-faceted Approach to Solubility Determination
A thorough solubility assessment involves multiple experimental techniques, each providing unique insights. The two primary types of solubility measurements are kinetic and thermodynamic.
3.1 Kinetic vs. Thermodynamic Solubility: A Critical Distinction
-
Kinetic Solubility: This measurement reflects the concentration at which a compound, predissolved in an organic solvent (typically DMSO), precipitates when added to an aqueous buffer.[1] It is a high-throughput method ideal for early-stage discovery to quickly rank compounds.[2] However, it can often overestimate the true solubility as it may not represent a state of thermodynamic equilibrium and can lead to the formation of amorphous precipitates or supersaturated solutions.[8]
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of a compound in a saturated solution.[3][9] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[2] This method is more time and resource-intensive but provides the most accurate and relevant data for later-stage development and formulation.[1]
Diagram: Conceptual Workflow for Solubility Assessment
Caption: Differentiating Kinetic and Thermodynamic Solubility workflows.
Detailed Experimental Protocols
4.1 Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is considered the gold standard for determining equilibrium solubility.[9]
Rationale: The shake-flask method ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's solubility.[9] An incubation time of 24 to 48 hours is typically sufficient to achieve this equilibrium.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The excess solid is crucial to ensure a saturated solution is formed.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. A recommended starting panel of solvents would include:
-
Deionized Water
-
pH 1.2 Buffer (Simulated Gastric Fluid)
-
pH 6.8 Buffer (Simulated Intestinal Fluid)
-
Phosphate-Buffered Saline (PBS) pH 7.4
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[2]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid via centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Prepare a series of dilutions of the filtrate. Analyze the concentration of this compound in the diluted filtrates using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]
-
Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the compound in the saturated solution, which represents its thermodynamic solubility.
Diagram: Shake-Flask Thermodynamic Solubility Workflow
Caption: Step-by-step workflow for the Shake-Flask method.
Data Presentation and Interpretation
Organizing solubility data in a clear, tabular format is essential for comparison and decision-making.
5.1 Hypothetical Solubility Profile of this compound
The following table presents a hypothetical but scientifically plausible solubility profile for this compound, based on the structural analysis and general principles of solubility. Note: These values are for illustrative purposes and must be determined experimentally.
| Solvent/Medium | pH | Temperature (°C) | Method | Hypothetical Solubility (µg/mL) | Classification |
| Deionized Water | ~7.0 | 25 | Thermodynamic | 550 | Moderately Soluble |
| 0.1 N HCl | 1.2 | 37 | Thermodynamic | > 2000 | Highly Soluble |
| Phosphate Buffer | 6.8 | 37 | Thermodynamic | 850 | Soluble |
| PBS | 7.4 | 37 | Thermodynamic | 600 | Moderately Soluble |
| Methanol | N/A | 25 | Thermodynamic | > 5000 | Freely Soluble |
| Ethanol | N/A | 25 | Thermodynamic | > 3000 | Freely Soluble |
| Acetonitrile | N/A | 25 | Thermodynamic | 450 | Sparingly Soluble |
| DMSO | N/A | 25 | Thermodynamic | > 10000 | Very Soluble |
Interpretation of Hypothetical Data:
-
pH-Dependent Solubility: The significantly higher solubility at pH 1.2 is expected due to the complete protonation of the primary amine group, rendering the molecule highly polar. As the pH increases towards and above the pKa of the amine, the proportion of the less soluble neutral form increases, leading to lower solubility.
-
Organic Solvents: The high solubility in polar protic solvents like methanol and ethanol is likely due to favorable hydrogen bonding interactions. The very high solubility in DMSO, a polar aprotic solvent, is common for many organic molecules.
-
Aqueous vs. Organic: The lower solubility in acetonitrile compared to more polar solvents highlights the importance of matching solvent polarity with the solute.
Conclusion and Future Directions
This guide outlines a robust, methodology-driven approach to characterizing the solubility of this compound. By grounding the experimental work in a strong theoretical framework, researchers can generate high-quality, reliable data that is crucial for advancing a compound through the drug development pipeline. The initial focus should be on executing the thermodynamic shake-flask method across a range of physiologically relevant pH values. Subsequent studies could explore the impact of different salt forms or the potential for formulation strategies, such as the use of co-solvents or cyclodextrins, to enhance aqueous solubility if required.
References
- AIChE. Method for Prediction of Pharmaceutical Solubility for Solvent Selection. [Link]
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- Al-Tikriti, M., et al. A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Hoelke, B., et al.
- Creative Bioarray. Aqueous Solubility Assays. [Link]
- Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]
- JoVE. Video: Extraction: Effects of pH. [Link]
- Lee, Y.-C., et al.
- Grizan, C. I., et al. Solvent selection for pharmaceuticals.
- Classic Chemistry Experiments. Solubility and pH of amines. [Link]
- Jadhav, D. S. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
- Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]
Sources
- 1. (5-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 21069929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chakrachem.com [chakrachem.com]
- 3. 1060802-06-3|1-(5-Chloropyridin-2-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]
- 4. innospk.com [innospk.com]
- 5. N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide | C24H30ClN7O4S | CID 49822386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemeo.com [chemeo.com]
- 8. allmpus.com [allmpus.com]
- 9. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyrimidine Core: A Technical Guide to its Discovery, History, and Enduring Impact in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold, a deceptively simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone of modern medicinal chemistry and molecular biology. Its fundamental role as a constituent of nucleobases in DNA and RNA has driven over a century of scientific inquiry, revealing a remarkable versatility that extends far beyond its genetic function. This in-depth technical guide provides a comprehensive exploration of the discovery and history of pyrimidine-based compounds, tracing their journey from initial isolation and synthesis to their current status as indispensable tools in drug discovery. We will delve into the foundational synthetic methodologies that first unlocked the potential of this remarkable scaffold, chronicle the development of key therapeutic classes, and examine the molecular mechanisms that underpin their diverse biological activities. Through detailed experimental protocols, comparative quantitative data, and visualizations of key signaling pathways, this guide aims to provide researchers and drug development professionals with a thorough understanding of the enduring legacy and future potential of pyrimidine-based compounds.
The Dawn of Pyrimidine Chemistry: From Isolation to Synthesis
The story of pyrimidine begins not with its synthesis, but with the isolation of its derivatives from natural sources. While compounds containing the pyrimidine ring were known in the early 19th century, the systematic investigation of this heterocyclic family began in earnest in the latter half of the century.[1]
A pivotal moment arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from urea and malonic acid in the presence of phosphorus oxychloride.[1] However, it was the meticulous work of Adolf Pinner that laid the true foundation for pyrimidine chemistry. In 1884, Pinner developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines, and in 1885, he formally proposed the name "pyrimidin".[1] The parent compound, pyrimidine itself, was finally synthesized in 1900 by Siegmund Gabriel and James Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[1]
These early synthetic efforts, while groundbreaking, were often characterized by harsh reaction conditions and limited yields. Nevertheless, they provided the crucial chemical foothold necessary to begin exploring the vast chemical space offered by the pyrimidine core.
Foundational Synthetic Methodologies: A Procedural Retrospective
To appreciate the evolution of pyrimidine synthesis, it is instructive to examine the experimental details of these early, foundational reactions.
The Pinner synthesis involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[2] This versatile method allows for the formation of a wide range of substituted pyrimidines.
Experimental Protocol: Pinner Synthesis of a Substituted Pyrimidine (Generalized)
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Amidine hydrochloride
-
Sodium ethoxide in ethanol
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Dissolve the amidine hydrochloride (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise with stirring.
-
Add the 1,3-dicarbonyl compound (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, neutralize the reaction mixture with hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrimidine derivative.
-
Purify the product by recrystallization or column chromatography.
First reported by the Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) provides access to 3,4-dihydropyrimidin-2(1H)-ones, which can be subsequently oxidized to the corresponding pyrimidines.[3] The simplicity and efficiency of the Biginelli reaction have ensured its enduring relevance in heterocyclic chemistry.
Experimental Protocol: Classical Biginelli Reaction for Dihydropyrimidinone Synthesis
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)
-
β-Ketoester (e.g., ethyl acetoacetate) (1 equivalent)
-
Urea (1.5 equivalents)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde and the β-ketoester in ethanol.
-
Add urea to the solution, followed by a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product to obtain the dihydropyrimidinone.
First described in 1900, the Gabriel-Colman rearrangement involves the reaction of a phthalimido ester or saccharin with a strong base, such as an alkoxide, to form substituted isoquinolines.[4] While not a direct synthesis of pyrimidines, this ring expansion reaction is historically significant in the broader context of heterocyclic chemistry and demonstrates the reactivity of related nitrogen-containing ring systems.
Experimental Protocol: Gabriel-Colman Rearrangement of N-Phthalimidoglycine Ethyl Ester
Materials:
-
N-Phthalimidoglycine ethyl ester
-
Sodium ethoxide
-
Absolute ethanol
-
Dilute hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add N-phthalimidoglycine ethyl ester to the sodium ethoxide solution.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and carefully acidify with dilute hydrochloric acid.
-
The product, 4-hydroxyisoquinoline, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold water, and dry. A reported yield for this specific reaction is 91%.[5]
Evolution of Synthetic Efficiency
The foundational synthetic methods, while revolutionary for their time, have been significantly improved upon over the last century. Modern approaches often employ microwave assistance, novel catalysts, and solvent-free conditions to enhance yields, reduce reaction times, and improve the overall sustainability of pyrimidine synthesis.
| Method | Key Reagents | Catalyst/Conditions | Reaction Time | Typical Yield (%) |
| Classical Pinner Synthesis | 1,3-Dicarbonyl, Amidine | Acid or Base, Reflux | Varies | Moderate |
| Classical Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Acid catalyst, Reflux | 1.5 - 2 hours | ~60-70% |
| Microwave-Assisted Biginelli Reaction | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH, Microwave | 7 - 12 minutes | 72-84% |
| Modern Iridium-Catalyzed Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Not Specified | Up to 93% |
This table presents a comparative overview of historical and modern pyrimidine synthesis methods, highlighting the significant improvements in reaction efficiency and yield.
Pyrimidines in Biology and Medicine: A Historical Perspective
The true significance of the pyrimidine scaffold began to emerge with the discovery of its central role in the building blocks of life. The identification of cytosine , thymine , and uracil as essential components of nucleic acids solidified the importance of pyrimidine chemistry in the nascent field of molecular biology.[6] This biological prevalence hinted at the potential for pyrimidine derivatives to interact with biological systems in a therapeutic context.
The Sulfa Drugs: An Early Triumph of Pyrimidine-Based Chemotherapy
The era of modern chemotherapy was ushered in, in part, by the discovery of sulfonamides. While the initial discovery in the 1930s centered on the antibacterial properties of prontosil, a red dye, it was soon realized that the active metabolite was sulfanilamide.[7] This discovery spurred the synthesis of thousands of derivatives, including several key pyrimidine-containing compounds.[8]
Sulfadiazine , first approved in the United States in 1941, became a cornerstone of antibacterial therapy.[2] Its synthesis involved the reaction of 2-aminopyrimidine with p-acetylaminobenzenesulfonyl chloride, followed by hydrolysis.[9]
Historical Synthesis of Sulfadiazine (Simplified Pathway)
Caption: Simplified synthetic pathway for the historical production of sulfadiazine.
The success of sulfadiazine and other pyrimidine-based sulfonamides in treating bacterial infections during World War II and beyond demonstrated the immense therapeutic potential of this heterocyclic core.[10]
The Antiviral Revolution: Zidovudine (AZT) and the Fight Against HIV
The emergence of the HIV/AIDS pandemic in the 1980s created an urgent need for effective antiviral therapies. In a remarkable turn of events, a pyrimidine derivative that had been synthesized in the 1960s as a potential anticancer agent, but was subsequently abandoned, found a new purpose.[11] This compound was azidothymidine (AZT) , also known as zidovudine.
In 1984, researchers at Burroughs Wellcome discovered that AZT could inhibit the replication of the HIV virus in vitro.[12] This led to rapid clinical trials, and in 1987, AZT became the first drug approved for the treatment of HIV.[13] AZT is a nucleoside analog reverse transcriptase inhibitor; it is phosphorylated in the body to its triphosphate form, which is then incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. The azido group at the 3' position prevents the formation of the next phosphodiester bond, thus terminating DNA chain elongation.
The discovery of AZT was a watershed moment in the history of antiviral drug development and showcased the power of repurposing existing compounds with a deep understanding of their chemical properties.
The Era of Targeted Cancer Therapy: Pyrimidine-Based Kinase Inhibitors
The late 20th and early 21st centuries have witnessed a paradigm shift in cancer treatment, moving from cytotoxic chemotherapies to targeted therapies that specifically inhibit the molecular drivers of cancer growth. Pyrimidine-based compounds have been at the forefront of this revolution, particularly as inhibitors of protein kinases.
Imatinib (Gleevec) , while technically a phenylaminopyrimidine derivative, demonstrated the power of targeting specific kinases, in this case, the Bcr-Abl tyrosine kinase in chronic myeloid leukemia.[14] This success paved the way for the development of numerous other pyrimidine-based kinase inhibitors.
Erlotinib (Tarceva) is a prime example of a pyrimidine-based inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overactive in non-small cell lung cancer.[15]
The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and survival.[16] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division.
Caption: The EGFR signaling pathway and the mechanism of inhibition by pyrimidine-based drugs like Erlotinib.
Erlotinib and other pyrimidine-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the autophosphorylation that initiates downstream signaling cascades.
Comparative Efficacy of Pyrimidine-Based Drugs: A Quantitative Look
The evolution of pyrimidine-based drugs is not just a story of new discoveries, but also of continuous improvement in potency and selectivity. This is particularly evident in the development of EGFR inhibitors.
| Drug Generation | Drug Example | Target | IC50 (nM) for EGFR L858R/T790M |
| First-Generation | Erlotinib | EGFR | >1000 |
| Third-Generation | Osimertinib | EGFR (T790M mutant selective) | ~8-11.8 |
This table illustrates the dramatic increase in potency against the resistant T790M mutant of EGFR with the development of third-generation pyrimidine-based inhibitors. Data compiled from multiple sources.[11]
A similar trend of increasing potency can be seen in the development of antiviral drugs, although direct head-to-head IC50 comparisons across different viral targets and assays can be complex. However, the development of compounds with low nanomolar to picomolar activity against specific viral enzymes is a testament to the ongoing refinement of pyrimidine-based drug design.[3]
Conclusion and Future Perspectives
From its humble beginnings in the 19th-century chemistry laboratory, the pyrimidine scaffold has woven itself into the very fabric of modern science. Its journey from a curiosity of heterocyclic chemistry to a cornerstone of drug discovery is a testament to the power of fundamental research and the relentless pursuit of therapeutic innovation. The structural simplicity of the pyrimidine ring belies its incredible chemical and biological versatility, a feature that has been exploited to create drugs that combat infections, fight cancer, and manage chronic diseases.
The future of pyrimidine-based research remains bright. The continued exploration of novel synthetic methodologies will undoubtedly lead to even more efficient and sustainable ways to access this privileged scaffold. In drug discovery, the focus will likely be on developing highly selective inhibitors for a growing number of therapeutic targets, as well as on the design of novel pyrimidine-based probes to further unravel the complexities of biological systems. As our understanding of disease mechanisms deepens, the pyrimidine core will undoubtedly continue to serve as a versatile and powerful platform for the development of the next generation of life-saving medicines.
References
- BenchChem. (2025). The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Wikipedia. (n.d.). Pyrimidine.
- BenchChem. (2025).
- University of Bristol. (2025, April). AZT - Molecule of the Month.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- New World Encyclopedia. (n.d.). Pyrimidine.
- Britannica. (2022, December 14). pyrimidine.
- ResearchGate. (n.d.). The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 20(01), 114–128.
- Wikiwand. (n.d.). Gabriel–Colman rearrangement.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- ResearchGate. (n.d.). Recent advances in sulfadiazine's preparation, reactions and biological applications.
- Salim, R. T., & Ahmed, A. A. (2021). Recent advances in sulfadiazine's preparation, reactions and biological applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-544.
- IARC Publications. (n.d.). ZIDOVUDINE (AZT).
- Wikipedia. (n.d.). Gabriel–Colman rearrangement.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- PubMed. (2013). Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis.
- PMC. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling.
- ResearchGate. (n.d.). Synthesis of sulfadiazine and silver sulfadiazine in semi-micro scale, as an experimental practice in drug synthesis.
- Bionity. (n.d.). Zidovudine.
- IJPPR. (2020). An Overview of 3rd & 4th Generation EGFR Tyrosine Kinase Inhibitors for NSCLC - Emphasizing on Cell Lines. 18(4), 106-132.
- PubMed. (1994). The sulfonamide-diaminopyrimidine story.
- ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting....
- Semantic Scholar. (n.d.). Mechanistic evidence of a Gabriel Colman-type rearrangement.
- Google Patents. (n.d.). Synthetic method for sulfadiazine.
- PubChem. (n.d.). EGF/EGFR signaling pathway.
- ResearchGate. (n.d.). Schematic diagram of the EGFR and downstream signaling pathway....
- Springer. (2021).
- PMC. (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
- YouTube. (2022, January 17). Gabriel-Colman Rearrangement Mechanism | Organic Chemistry.
- ResearchGate. (n.d.). ED 50 and IC 50 values of antiviral drugs....
- PMC. (2018). Third generation EGFR TKIs: current data and future directions.
- Synapse. (2023, September 22). Sulfadiazine Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs.
- PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- PubMed. (n.d.). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.
- ResearchGate. (n.d.). (A) Tarceva® (Erlotinib) is an example of a pyrimidine-based anticancer....
Sources
- 1. Silver sulfadiazine - Wikipedia [en.wikipedia.org]
- 2. Sulfadiazine Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The sulfonamide-diaminopyrimidine story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemcom.com [echemcom.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Their Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2] Its inherent structural versatility allows for a wide range of substitutions, giving rise to a vast chemical space of derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant pharmacological potential of substituted pyrimidines, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. We will delve into the core mechanisms of action, explore critical structure-activity relationships (SAR), present quantitative data, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is designed to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel pyrimidine-based therapeutics.
Introduction: The Privileged Pyrimidine Scaffold
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature.[3] Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the genetic code and cellular function.[4] This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in drug discovery, a structural framework that is predisposed to interacting with a wide array of biological targets.[5] The ability to readily modify the pyrimidine core at various positions allows for the fine-tuning of its physicochemical properties and biological activity, leading to the development of a diverse arsenal of drugs.[6]
The broad therapeutic applications of pyrimidine derivatives are well-documented, with examples including the antibacterial agent trimethoprim, the antiviral drug zidovudine (AZT), and the anticancer drug 5-fluorouracil.[1][7] This guide will explore the chemical biology of substituted pyrimidines across several key therapeutic areas, providing insights into their design, synthesis, and evaluation.
Synthetic Strategies: Building the Pyrimidine Core
The construction of the pyrimidine ring is a well-established area of organic synthesis, with several named reactions providing efficient routes to a variety of substituted derivatives.
The Biginelli Reaction: A Classic Multicomponent Approach
One of the most prominent methods for synthesizing dihydropyrimidinones is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea.[8][9] This acid-catalyzed reaction offers a straightforward and atom-economical route to a diverse range of dihydropyrimidinones, which often serve as precursors to more complex pyrimidine derivatives.[5]
Materials:
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (15 mmol)
-
Urea (10 mmol)
-
95% Ethanol (5 mL)
-
Concentrated Hydrochloric Acid (0.2 mL)
-
25 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Combine the aromatic aldehyde (10 mmol), β-ketoester (15 mmol), urea (10 mmol), and 95% ethanol (5 mL) in a 25 mL round-bottom flask.
-
Add the concentrated hydrochloric acid (0.2 mL) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture at reflux for 1.5 hours.
-
After the reflux period, cool the flask to 0°C in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization.
Anticancer Activity: Targeting the Hallmarks of Cancer
Substituted pyrimidines represent a significant class of anticancer agents, with their mechanisms of action often targeting fundamental cellular processes such as DNA synthesis and cell division.[10][11]
Mechanism of Action
A primary anticancer mechanism of pyrimidine analogues is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[12] By inhibiting TS, these compounds lead to a depletion of dTMP, which in turn disrupts DNA synthesis and induces cell death in rapidly proliferating cancer cells.[12] Another key mechanism involves the inhibition of topoisomerase IIα, an enzyme that plays a vital role in DNA replication and chromosome segregation.[13] Inhibition of this enzyme leads to DNA double-strand breaks and subsequent apoptosis.[13]
Structure-Activity Relationship (SAR)
The anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of substituents. For instance, in a series of pyrido[2,3-d]pyrimidine derivatives designed as TS inhibitors, the substitution pattern on the aromatic ring at the C4 position significantly influences activity.[12]
| Compound | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | hTS IC50 (nM) |
| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 20.47 ± 1.12 |
| 1o | 4-Cl-Ph | H | 1.54 ± 0.52 | 1.89 ± 0.76 | 15.33 ± 0.89 |
| 1p | 4-F-Ph | H | 2.31 ± 0.88 | 2.56 ± 1.01 | 25.14 ± 1.34 |
Data adapted from a study on pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors.[12]
The data suggests that electron-withdrawing groups like chloro at the para position of the phenyl ring can enhance inhibitory activity against both cancer cell lines and the target enzyme.[12]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential anticancer agents.[14][15]
Caption: General workflow of the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted pyrimidine compound to be tested
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Combating Infectious Diseases
Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[1][16]
Mechanism of Action
The antimicrobial action of many pyrimidine derivatives stems from their ability to interfere with essential microbial metabolic pathways. For example, some derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids.[17] Inhibition of DHFR disrupts these vital processes, leading to microbial cell death.
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of pyrimidines is significantly influenced by the substituents on the ring. For instance, the presence of halogen atoms on the pyrimidine scaffold has been shown to enhance antimicrobial and antibiofilm activities.[18]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Substituted pyrimidine compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Antiviral Activity: A Broad-Spectrum Approach
Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy, exhibiting activity against a wide range of DNA and RNA viruses.[13][14]
Mechanism of Action
Many antiviral pyrimidine derivatives function by interfering with viral DNA or RNA synthesis.[15] These compounds are often prodrugs that are phosphorylated within the host cell to their active triphosphate form. This active form can then be incorporated into the growing viral nucleic acid chain, leading to chain termination and inhibition of viral replication.[9] Some pyrimidine derivatives can also inhibit viral-specific enzymes, such as reverse transcriptase in HIV.[9]
Structure-Activity Relationship (SAR)
The antiviral activity of pyrimidine nucleosides is highly sensitive to modifications of both the pyrimidine base and the sugar moiety. For example, in a study of pyrimidine nucleoside analogues, lower lipophilicity was correlated with higher antiviral activity against DNA viruses, likely due to improved cellular uptake.[21]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds by quantifying the reduction in the number of viral plaques in a cell monolayer.[16][22]
Caption: Workflow for the antiviral plaque reduction assay.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Substituted pyrimidine compound
-
Cell culture medium
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Fixative solution (e.g., formaldehyde)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a known amount of virus.
-
Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: After incubation, fix the cells and stain with a suitable dye (e.g., crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration that reduces the number of plaques by 50%) can then be determined.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Substituted pyrimidines have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory response.[19][23]
Mechanism of Action
A primary mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[5][24] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[5] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[24]
Structure-Activity Relationship (SAR)
The selectivity and potency of COX inhibition by pyrimidine derivatives are highly dependent on their substitution patterns. Certain structural features can promote preferential binding to the active site of COX-2 over COX-1.[23]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| L1 | >100 | 12.5 | >8 |
| L2 | >100 | 15.2 | >6.6 |
| Piroxicam | 25.4 | 30.1 | 0.84 |
| Meloxicam | 35.6 | 10.8 | 3.3 |
Data adapted from a study on pyrimidine derivatives as selective COX-2 inhibitors.[24]
The data indicates that compounds L1 and L2 exhibit high selectivity for COX-2 inhibition compared to the non-selective drug piroxicam.[24]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A common method to assess the inhibitory activity of compounds against COX-2 is a colorimetric assay that measures the peroxidase activity of the enzyme.[1][25]
Materials:
-
Recombinant human COX-2 enzyme
-
Reaction buffer (e.g., Tris-HCl)
-
Hematin
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Substituted pyrimidine compound
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, hematin, and the COX-2 enzyme solution.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a positive control (e.g., celecoxib) and a vehicle control (DMSO).
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding TMPD and arachidonic acid.
-
Absorbance Measurement: Monitor the change in absorbance at 590 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Central Nervous System (CNS) Activity
Substituted pyrimidines have also been investigated for their potential to modulate the central nervous system, with activities such as anticonvulsant and antidepressant effects being reported.[6] The diverse structures of pyrimidine derivatives allow them to interact with various CNS targets, including ion channels and neurotransmitter receptors. Further research in this area holds promise for the development of novel therapeutics for neurological and psychiatric disorders.
Conclusion and Future Perspectives
The substituted pyrimidine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to a wide array of compounds with significant biological activities. This guide has provided a technical overview of their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-active agents. The exploration of structure-activity relationships, coupled with detailed experimental protocols for synthesis and evaluation, provides a solid foundation for the rational design and development of novel pyrimidine-based therapeutics.
Future research will likely focus on the development of more potent and selective pyrimidine derivatives with improved pharmacokinetic profiles. The use of computational modeling and high-throughput screening will continue to accelerate the discovery of new lead compounds. Furthermore, the exploration of novel biological targets for pyrimidine derivatives will undoubtedly open up new avenues for the treatment of a wide range of diseases. The rich chemistry and diverse biological activities of substituted pyrimidines ensure that they will remain a central focus of drug discovery efforts for the foreseeable future.
References
- Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Vigene Biosciences.
- Jubeen, F., et al. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Bioorganic Chemistry, 76, 357-375.
- El-Sayed, W. A., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Heterocyclic Chemistry, 54(4), 2135-2155.
- Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 11011.
- Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649-5674.
- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296.
- Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. (2023). ChemistrySelect, 8(23), e202300731.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2019). Molecules, 24(17), 3108.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis, 2002(05), 720-722.
- Recent Advances in Pyrimidine-Based Drugs. (2020). Molecules, 25(3), 674.
- Pyrimidine: a review on anticancer activity with key emphasis on SAR. (2021). Journal of the Iranian Chemical Society, 18(11), 2825-2853.
- Pyrimidine As Anticancer Agent: A Review. (2014). Journal of Advanced Scientific Research, 5(2), 01-09.
- Nath, R., et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal Chemistry Research, 33(7), 1163-1191.
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (2024). Molecules, 29(12), 2831.
- Structure-activity relationship that was identified for the inhibitors... (n.d.). ResearchGate.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10.
- Mechanism of action of Antimetabolite Anticancer drugs How they work. (2025). YouTube.
- Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships. (1990). Acta Virologica, 34(4), 321-329.
- Structure-activity relationship that was identified for the inhibitors... (n.d.). ResearchGate.
- Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649-5674.
- Biginelli reaction. (n.d.). Wikipedia.
- A review: Mechanism of action of antiviral drugs. (2021). Journal of Applied Pharmaceutical Science, 11(03), 001-010.
- The Biginelli Dihydropyrimidine Synthesis. (2004). Organic Reactions, 63, 1-139.
- BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (n.d.). Theochem @ Mercer University.
- BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (n.d.). Theochem @ Mercer University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental evaluation of anti inflammatory agents | PPTX [slideshare.net]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. researchhub.com [researchhub.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bioagilytix.com [bioagilytix.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 23. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Methodological & Application
Synthesis of (5-Chloropyrimidin-2-yl)methanamine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of (5-Chloropyrimidin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step procedures, and critical safety information.
This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural motif, featuring a chloropyrimidine ring linked to a methylamine group, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutics. This guide outlines the primary synthetic routes from commercially available starting materials, focusing on the reduction of 5-chloropyrimidine-2-carbonitrile.
Synthetic Strategies and Mechanistic Insights
The most direct and widely employed method for the synthesis of this compound involves the reduction of the nitrile group of 5-chloropyrimidine-2-carbonitrile. Two primary reduction methodologies are discussed herein: catalytic hydrogenation and chemical reduction with metal hydrides.
1. Catalytic Hydrogenation:
This method involves the use of a catalyst, typically Raney® Nickel, to facilitate the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile. The reaction is generally carried out in a solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts. The ammonia shifts the equilibrium away from the formation of imine intermediates that can react with the newly formed primary amine.
2. Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄):
Lithium aluminum hydride is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding primary amines.[1] The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. Subsequent workup with water and base quenches the excess reagent and liberates the free amine.
Visualizing the Synthetic Pathways
Figure 1: General synthetic routes to this compound.
Experimental Protocols
PART A: Synthesis of Starting Material: 5-Chloropyrimidine-2-carbonitrile
While 5-chloropyrimidine-2-carbonitrile is commercially available, this section provides a representative protocol for its synthesis from 2-amino-5-chloropyrimidine via a Sandmeyer-type reaction for instances where in-house preparation is necessary.
Protocol 1: Synthesis of 5-Chloropyrimidine-2-carbonitrile
-
Diazotization: In a flask equipped with a stirrer and cooled to 0-5 °C, suspend 2-amino-5-chloropyrimidine (1.0 eq) in a solution of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.
-
Workup and Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-chloropyrimidine-2-carbonitrile.
PART B: Synthesis of this compound
The following protocols detail the reduction of 5-chloropyrimidine-2-carbonitrile to the target amine.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
Safety First: Raney® Nickel is pyrophoric when dry and should always be handled as a slurry in water or a suitable solvent.[2] Hydrogen gas is flammable and explosive. Ensure the reaction is carried out in a well-ventilated fume hood with appropriate safety measures.
-
Catalyst Preparation: In a suitable hydrogenation vessel, carefully wash Raney® Nickel (approx. 10-20% by weight of the starting material) with methanol to remove the storage water.
-
Reaction Setup: To the vessel containing the Raney® Nickel slurry in methanol, add a solution of 5-chloropyrimidine-2-carbonitrile (1.0 eq) in methanolic ammonia (7N solution).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst should be kept wet with solvent to prevent ignition.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 3: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Safety First: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Addition of Nitrile: Dissolve 5-chloropyrimidine-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used) dropwise.
-
Add 15% aqueous sodium hydroxide solution (x mL).
-
Add water again (3x mL).
-
Stir the resulting granular precipitate at room temperature for at least 30 minutes.
-
Filter the mixture and wash the precipitate thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Workflow Visualization
Figure 2: Experimental workflows for the reduction of 5-chloropyrimidine-2-carbonitrile.
Purification and Characterization
The crude this compound can be purified by column chromatography on silica gel. Due to the basic nature of the amine, it is often advantageous to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to prevent tailing on the silica gel column. Alternatively, the product can be converted to its hydrochloride salt for purification by recrystallization.
Table 1: Physicochemical Properties and Predicted NMR Data
| Property | Value |
| Molecular Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.58 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Predicted ¹H NMR (CDCl₃) | δ ~8.6 (s, 2H, pyrimidine-H), ~3.9 (s, 2H, CH₂), ~1.6 (br s, 2H, NH₂) |
| Predicted ¹³C NMR (CDCl₃) | δ ~165 (C-CN), ~158 (pyrimidine-C), ~125 (pyrimidine-C), ~45 (CH₂) |
Note: Predicted NMR data is based on analogous structures and may vary depending on the solvent and experimental conditions.
Safety and Handling
-
5-Chloropyrimidine-2-carbonitrile: Handle with care. Avoid inhalation, ingestion, and skin contact.
-
Raney® Nickel: Highly pyrophoric when dry. Always handle as a slurry under a liquid. Store in a cool, well-ventilated area away from heat and ignition sources.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. Handle in a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[3]
-
Hydrogen Gas: Flammable and explosive. Use in a well-ventilated area and ensure proper grounding of equipment.
References
- CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google P
- Reduction of Pyrimidine Derivatives by LiAlH 4 - ResearchG
- Synthesis of chlorinated pyrimidines - EP1301489B1 - Google P
- US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google P
- Workup: Aluminum Hydride Reduction - Department of Chemistry : University of Rochester. ([Link])
- Process for preparing 2-chloro-5-aminomethyl-pyridine - European Patent Office - EP 0609811 A1 - Googleapis.com. ()
- US5917041A - Chloropyrimidine intermediates - Google P
- Lithium Aluminum Hydride (LiAlH4)
- LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction - YouTube. ([Link])
- WO2015079417A1 - Novel amino pyrimidine derivatives - Google P
- LiAlH4 vs NaBH4 Carbonyl Reduction - YouTube. ([Link])
- Selective Hydrogenation of Butyronitrile over Raney-Metals. (URL not available)
- Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - P
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers - MDPI. ([Link])
- Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogen
- CN106632014A - Preparation of 2-amino-5-chloropyridine - Google P
- pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study - Semantic Scholar. ([Link])
- Hydrogenation of nitrobenzonitriles using Raney nickel catalyst - ResearchG
- Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c)
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. ([Link])
Sources
Purification of (5-Chloropyrimidin-2-yl)methanamine: A Detailed Protocol for Researchers
This comprehensive guide details a robust protocol for the purification of (5-Chloropyrimidin-2-yl)methanamine, a critical building block in contemporary drug discovery. The following methodologies are designed to address the unique chemical nature of this heterocyclic amine, ensuring high purity essential for downstream applications in medicinal chemistry and pharmaceutical development. This document provides not only a step-by-step procedure but also the underlying scientific principles guiding each experimental choice, ensuring both reproducibility and a deeper understanding of the purification process.
Introduction: The Challenge of Purifying Heterocyclic Amines
This compound, like many heterocyclic amines, presents specific purification challenges. Its basic nature, due to the primary amine and the pyrimidine ring nitrogens, can lead to strong interactions with acidic stationary phases in chromatography, resulting in poor separation and recovery. Furthermore, potential impurities from its synthesis, such as starting materials, byproducts, or over-chlorinated species, must be effectively removed to ensure the integrity of subsequent reactions and biological assays.
This protocol outlines a multi-step purification strategy employing acid-base extraction followed by column chromatography, and finally, recrystallization to yield highly pure this compound. The purity of the final product is then assessed using High-Performance Liquid Chromatography (HPLC).
Purification Workflow Overview
The purification of this compound can be systematically approached through a series of logical steps. The following diagram illustrates the overall workflow, from the initial crude product to the final, highly purified compound.
Caption: Workflow for the purification of this compound.
Part 1: Acid-Base Extraction Protocol
Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic and basic compounds from a mixture.[1] In this protocol, we will exploit the basicity of this compound to separate it from any neutral or acidic impurities. The amine will be protonated with an acid, rendering it water-soluble, while neutral and acidic impurities remain in the organic phase.[2][3]
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Erlenmeyer Flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude this compound in dichloromethane (DCM).
-
Acidic Wash: Transfer the DCM solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation of Layers: The protonated amine will move into the aqueous layer. Drain the lower organic layer (DCM) into a clean Erlenmeyer flask. Collect the upper aqueous layer in a separate flask.
-
Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of DCM to the aqueous layer, shake, and separate. Combine this second organic wash with the first.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH with stirring until the pH is basic (pH > 10), as confirmed by pH paper or a pH meter. This deprotonates the amine, making it insoluble in water and soluble in organic solvents.
-
Extraction of the Free Base: Add a fresh portion of DCM to the basified aqueous solution in the separatory funnel. Shake vigorously and allow the layers to separate.
-
Collection and Drying: Drain the lower organic layer containing the purified amine. Repeat the extraction of the aqueous layer with two more portions of DCM. Combine all organic extracts and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Decant or filter the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified this compound.
Part 2: Column Chromatography Protocol
Flash column chromatography is employed to further purify the amine from closely related impurities that were not removed by acid-base extraction. Due to the basic nature of the amine, standard silica gel can cause peak tailing and poor separation.[4][5] To mitigate this, a mobile phase containing a small amount of a competing amine like triethylamine (TEA) is used.[4] Alternatively, an amine-functionalized silica gel can be utilized.[4]
Materials:
-
Partially purified this compound from Part 1
-
Silica Gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate (EtOAc)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates
-
Chromatography column
-
Fraction collection tubes
Procedure:
-
TLC Analysis: First, determine the optimal mobile phase composition using TLC. Spot the partially purified product on a TLC plate and develop it in various ratios of Hexanes:EtOAc with a constant small percentage of TEA (e.g., 0.5-1%). The ideal solvent system should give a retention factor (Rf) of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the chromatography column.
-
Sample Loading: Dissolve the product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:EtOAc with 0.5-1% Triethylamine |
| Gradient | Isocratic or a shallow gradient of increasing EtOAc |
| Detection | UV visualization at 254 nm on TLC plates |
Part 3: Recrystallization Protocol
Recrystallization is the final purification step to obtain a highly crystalline and pure product. The principle is based on the differential solubility of the compound and impurities in a specific solvent at different temperatures.[6][7]
Materials:
-
Purified this compound from Part 2
-
A suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)[8]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the hot recrystallization solvent.[6]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[6] Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Part 4: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a sensitive analytical technique used to determine the purity of the final product.[9][10]
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve a small amount of the final product in the mobile phase |
The purity is determined by the area percentage of the main peak in the chromatogram.
Conclusion
The successful purification of this compound is a critical step in its utilization for research and development. The multi-step approach detailed in this guide, combining acid-base extraction, column chromatography, and recrystallization, provides a robust and reliable method to achieve high purity. The principles outlined herein are broadly applicable to the purification of other basic heterocyclic compounds, empowering researchers with the knowledge to tackle similar purification challenges.
References
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction.
- Reddit. (2024, March 12). Amine workup.
- Reaction Chemistry & Engineering. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- University of California, Los Angeles. (n.d.). Recrystallization.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- PubMed. (2007). Analysis of heterocyclic aromatic amines.
- PubChem. (n.d.). (5-Chloropyridin-2-yl)methanamine.
- MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
- PubMed. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1).
- Google Patents. (n.d.). CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (5-Chloropyrimidin-2-yl)methanamine as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the Pyrimidine Core in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive compounds and clinically approved therapeutics.[1][2] Its structural resemblance to the purine core of ATP allows pyrimidine derivatives to function as competitive inhibitors for a vast array of protein kinases, enzymes that are frequently dysregulated in oncology and inflammatory diseases.[1][3] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the design of novel targeted therapies.
(5-Chloropyrimidin-2-yl)methanamine emerges as a highly valuable and versatile building block for synthetic chemists. Its utility is anchored in its bifunctional nature:
-
A Nucleophilic Handle: The primary aminomethyl group at the 2-position serves as a robust nucleophile, ideal for elaboration through acylation, reductive amination, and sulfonylation reactions to build complex side chains and modulate pharmacokinetic properties.[4]
-
An Electrophilic/Cross-Coupling Site: The chloro-substituent at the 5-position is a key reactive center. The electron-withdrawing nature of the chlorine atom, combined with the pyrimidine ring's inherent electron deficiency, activates the C5 position for nucleophilic aromatic substitution (SNAr).[5] Furthermore, this site is amenable to modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.
This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed experimental protocols and insights into its application in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Physicochemical Properties and Safety Profile
Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation.
| Property | Data | Source(s) |
| Chemical Formula | C₅H₆ClN₃ | Inferred |
| Molecular Weight | 143.58 g/mol | Inferred |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
| Melting Point | Not widely reported; similar compounds like 2-amino-5-chloropyrimidine melt at 235-238 °C. | |
| CAS Number | 1094333-31-5 | Inferred |
| GHS Hazard Statements | H301 (Toxic if swallowed), H318 (Causes serious eye damage).[6] | [6] |
| GHS Precautionary Codes | P264, P270, P280, P301+P310, P305+P351+P338.[6] | [6] |
Safety & Handling: Researchers must consult the Safety Data Sheet (SDS) before use. This compound is classified as toxic if swallowed and can cause serious eye damage.[6] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves, is mandatory.
Core Reactivity and Synthetic Transformations
The dual reactivity of this compound allows for a modular and sequential approach to the synthesis of complex molecules.
Caption: Key Synthetic Transformations of this compound.
Reactions Involving the 2-Aminomethyl Group
The primary amine is a potent nucleophile, readily participating in reactions to form stable covalent bonds.
-
N-Acylation: The reaction with acylating agents like acid chlorides or anhydrides is a fundamental transformation for creating amide linkages, which are prevalent in kinase inhibitors.[4] This reaction is typically high-yielding and proceeds under mild conditions.
-
Reductive Amination: A one-pot reaction with aldehydes or ketones in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), provides access to secondary and tertiary amines.[4] This strategy is crucial for introducing diversity and tuning the physicochemical properties of the final compound.
Reactions at the 5-Chloro Position
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 5-position can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides). The pyrimidine ring's electron-deficient nature facilitates this reaction, which is often promoted by a base and moderate heating.[7][8]
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a versatile handle for C-C and C-N bond formation via cross-coupling chemistry.
-
Suzuki-Miyaura Coupling: Enables the introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Provides an alternative route to C-N bond formation, particularly with less nucleophilic amines.
-
Application Case Study: Synthesis of Pyrimidine-Based Kinase Inhibitors
The pyrimidine framework is central to the design of numerous kinase inhibitors, including those targeting Aurora kinases, which are critical regulators of cell division and are often overexpressed in cancers.[3][9][10] The synthesis of these inhibitors frequently employs a strategy that leverages the distinct reactivity of a 2-aminomethylpyrimidine core.
Caption: General workflow for synthesizing a disubstituted pyrimidine kinase inhibitor.
This modular two-step process allows for the independent and systematic variation of substituents at both the 2- and 5-positions, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A lead compound identified through such a process, for instance, potently inhibited the proliferation of high-MYC expressing small-cell lung cancer cell lines.[9][11]
Detailed Experimental Protocols
General Considerations: All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified. Reagents should be of high purity. Anhydrous solvents are recommended where noted.
Protocol 1: N-Acylation of this compound
-
Objective: To synthesize an N-((5-chloropyrimidin-2-yl)methyl)amide derivative.
-
Rationale: This protocol employs a standard acylation procedure using an acid chloride. A tertiary amine base is used to scavenge the HCl byproduct. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine base (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Expected Yield: 75-90% (representative).[4]
Protocol 2: Reductive Amination with this compound
-
Objective: To synthesize a secondary amine derivative.
-
Rationale: This one-pot procedure involves the formation of an intermediate imine (or iminium ion) followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent suitable for this transformation, and 1,2-dichloroethane (DCE) is an effective solvent.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (e.g., Benzaldehyde) (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.0 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add STAB (1.5 eq) portion-wise over 10 minutes. Note: The addition may be exothermic.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Yield: 60-85% (representative).[4]
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
-
Objective: To displace the 5-chloro substituent with a nucleophile, such as a secondary amine.
-
Rationale: This protocol describes a typical SNAr reaction. The reaction often requires heat to overcome the activation energy. A polar aprotic solvent like DMSO or NMP is often used to facilitate the reaction, and a base is required to deprotonate the nucleophile or neutralize the HCl byproduct.
Materials:
-
N-Acylated or otherwise protected this compound derivative (1.0 eq)
-
Nucleophile (e.g., Piperidine) (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Combine the protected 5-chloropyrimidine substrate (1.0 eq), the nucleophile (2.0-3.0 eq), and the base (2.0-3.0 eq) in a reaction vessel.
-
Add the solvent (DMSO or NMP) and stir the mixture.
-
Heat the reaction to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash extensively with water and then brine to remove the high-boiling point solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization.
Expected Yield: 40-75% (representative, highly substrate-dependent).
Conclusion
This compound stands out as a powerful and versatile building block in organic synthesis. Its defined and predictable reactivity at two distinct positions allows for the streamlined construction of complex, highly functionalized pyrimidine derivatives. The robust protocols for acylation, reductive amination, and nucleophilic substitution outlined in this guide provide researchers in drug discovery and medicinal chemistry with reliable methods to generate novel molecules, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapies.
References
- Benchchem. Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols.
- Shaikh, A. et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Chi, Y. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications.
- Shaikh, A. et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed.
- Chi, Y. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Hurst, D. P. et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC.
- Feinstein, A. & Warner, C. L. (n.d.). Reaction of Several Aminopyrimidines With Formaldehyde. PMC.
- Benchchem. Application Notes and Protocols for the Use of 4-Pyrimidine Methanamine in Organic Synthesis.
- ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine.
- Sigma-Aldrich. 2-Amino-5-chloropyrimidine 97.
- PubChem. (5-Chloropyridin-2-yl)methanamine.
- Benchchem. Reactivity Showdown: 5-Methoxy-2- methylthiopyrimidine vs. 5-Chloro-2.
- Jain, K.S. et al. (2016). The Chemistry and Bio-Medicinal Significance of Pyrimidines & Condensed Pyrimidines. Current Topics in Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (5-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 21069929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
(5-Chloropyrimidin-2-yl)methanamine as a precursor for kinase inhibitors.
An In-Depth Guide to the Application of (5-Chloropyrimidin-2-yl)methanamine in the Synthesis of Advanced Kinase Inhibitors
Authored by: A Senior Application Scientist
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent and selective kinase inhibitors.[1][2] Its remarkable utility stems from the ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP.[3][4] This guide provides detailed application notes and protocols for leveraging a highly versatile, yet specific building block, This compound , as a precursor for the synthesis of next-generation kinase inhibitors. We will explore the strategic rationale behind its use, provide robust, step-by-step synthetic protocols, and outline methodologies for the biological characterization of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to accelerate the discovery of novel therapeutics targeting the human kinome.
The Strategic Advantage of the this compound Scaffold
The choice of a starting material is a critical decision in any drug discovery campaign. This compound offers a unique combination of features that make it an exceptional precursor for building kinase inhibitor libraries.
-
Inherent Hinge-Binding Motif: The 2-(aminomethyl)pyrimidine core provides the essential pharmacophore for ATP-competitive inhibition. The primary amine offers a reactive handle for introducing a vast array of chemical diversity directed towards the solvent-exposed region of the ATP pocket.
-
Orthogonal Reactive Site: The chlorine atom at the C5 position is a versatile anchor for late-stage functionalization. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups. This vector for diversification is crucial for fine-tuning inhibitor selectivity and potency.
-
Modulation of Physicochemical Properties: The chloro-substituent itself imparts a degree of lipophilicity and can occupy small hydrophobic pockets within the kinase active site. Its replacement allows for systematic exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.[5]
Logical Framework for Inhibitor Design
The overall strategy involves a divergent synthetic approach where the two key reactive sites on the precursor are functionalized to generate a library of candidate inhibitors. This workflow allows for rapid SAR exploration.
Caption: General workflow from precursor to lead optimization.
Synthetic Protocols: From Precursor to Potent Inhibitors
The following protocols are based on well-established and robust chemical transformations, designed to be adaptable for generating a diverse library of compounds.
Protocol 1: Synthesis of N-((5-Chloropyrimidin-2-yl)methyl)acetamide (Intermediate I)
This protocol details the acylation of the primary amine, a fundamental step to introduce a key structural element. The resulting amide can interact with residues in the ATP binding site and serves as a stable linker.
Rationale: Acylation is a reliable method to cap the reactive primary amine and introduce a group that can participate in hydrogen bonding. Acetyl chloride is used as a simple, reactive acylating agent. A non-nucleophilic base like triethylamine (TEA) is required to neutralize the HCl byproduct generated during the reaction, preventing the formation of the unreactive amine hydrochloride salt. Dichloromethane (DCM) is an excellent choice of solvent as it is inert and readily dissolves the reactants.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 mmol of amine).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Base Addition: Add triethylamine (TEA) (1.5 eq) dropwise to the stirred solution.
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Intermediate I .
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of Intermediate I with a boronic acid to introduce aryl or heteroaryl moieties at the C5 position.
Rationale: The Suzuki coupling is a powerful and versatile C-C bond-forming reaction. The 5-chloro position on the pyrimidine ring is an electrophilic site suitable for this transformation. A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination). A base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step. A mixture of solvents like dioxane and water is often used to dissolve both the organic-soluble intermediate and the inorganic base and boronic acid salt.[6]
Step-by-Step Methodology:
-
Reagent Mixture: To a microwave vial or Schlenk tube, add Intermediate I (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), potassium carbonate (K₂CO₃) (3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL per 1 mmol of Intermediate I).
-
Heating: Heat the reaction mixture to 90-100 °C and stir for 6-12 hours. Microwave-assisted synthesis can significantly reduce reaction times (e.g., 120 °C for 30-60 minutes).[7] Monitor for completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final kinase inhibitor.
Biological Evaluation: Assessing Inhibitor Potency and Selectivity
Once a library of compounds has been synthesized, their biological activity must be rigorously assessed. This typically involves a tiered screening approach, starting with biochemical assays and progressing to more complex cell-based models.[8]
The Kinase-Inhibitor Interaction
The 2-aminopyrimidine core is designed to interact with the highly conserved hinge region of the kinase ATP-binding pocket. This interaction is fundamental to the inhibitory activity of this class of compounds.
Caption: Hydrogen bonding of the 2-aminopyrimidine scaffold in the ATP hinge.
Protocol 3: In Vitro Kinase Inhibition Assay (Biochemical IC₅₀ Determination)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase using a luminescence-based assay.
Rationale: Assays like the Kinase-Glo® Luminescent Kinase Assay quantify the amount of ATP remaining after a kinase reaction.[9] Potent inhibitors will prevent ATP consumption by the kinase, resulting in a higher luminescent signal. This method is highly sensitive, amenable to high-throughput screening, and provides a quantitative measure of inhibitor potency.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each inhibitor in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an assay plate.
-
Kinase Reaction: In a white, opaque 96- or 384-well plate, add the kinase reaction buffer, the target kinase enzyme, and the specific substrate peptide.
-
Inhibitor Addition: Add a small volume of the diluted inhibitor (or DMSO for control wells) to the reaction mixture and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding ATP at a concentration close to its Km value for the specific enzyme. Incubate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent lyses the components and provides the luciferase and luciferin needed to generate a luminescent signal from the remaining ATP.
-
Data Acquisition: After a brief incubation (e.g., 10 minutes), measure luminescence using a plate reader.
-
Data Analysis: Convert the raw luminescence units to percent inhibition relative to the high (no enzyme) and low (DMSO only) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Cell-Based Target Engagement and Proliferation Assay
Biochemical activity must be confirmed in a cellular context to ensure cell permeability and on-target activity.[10][11]
Rationale: A cellular phosphorylation assay directly measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase.[12] This provides evidence of target engagement within a living cell. A proliferation assay, such as with BaF3 cells engineered to depend on a specific kinase for survival, measures the functional consequence of inhibiting that kinase.[12]
Step-by-Step Methodology (Cellular Phosphorylation Assay):
-
Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the level of phosphorylation of the target substrate using methods like Western Blot, ELISA, or Meso Scale Discovery (MSD) assays, which provide high sensitivity and throughput.[13]
-
Analysis: Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the precursor allows for the exploration of SAR, guiding the optimization of lead compounds.[14] The data below represents a hypothetical series of compounds derived from this compound to illustrate this process.
Table 1: Hypothetical SAR Data for a Kinase Inhibitor Series
| Compound ID | R¹ at Amine | R² at C5-Position | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) |
| EX-01 | Acetyl | Chloro | 850 | >10,000 | 2,500 |
| EX-02 | Cyclopropylcarbonyl | Chloro | 420 | 8,750 | 1,100 |
| EX-03 | Acetyl | Phenyl | 670 | 5,400 | 1,900 |
| EX-04 | Cyclopropylcarbonyl | Phenyl | 150 | 4,800 | 350 |
| EX-05 | Cyclopropylcarbonyl | 3-Pyridyl | 85 | 1,200 | 150 |
| EX-06 | Cyclopropylcarbonyl | 4-Methoxyphenyl | 25 | 6,500 | 45 |
Interpretation of SAR:
-
R¹ Modification: Comparing EX-01 and EX-02 , replacing the small acetyl group with a bulkier, more rigid cyclopropylcarbonyl group improves potency against Kinase A. This suggests the R¹ position is exploring a pocket that can accommodate this shape.
-
R² Modification: The introduction of an aryl group at the C5 position (comparing EX-02 to EX-04 ) significantly enhances potency, indicating a favorable interaction in a hydrophobic pocket.
-
Selectivity and Potency Tuning: Replacing the phenyl ring with a 3-pyridyl group (EX-05 ) maintains good potency against Kinase A while also showing increased activity against the off-target Kinase B. However, introducing an electron-donating methoxy group (EX-06 ) dramatically improves both potency and selectivity for Kinase A, likely by forming a key interaction or optimizing electronic properties. This compound also shows excellent translation from biochemical to cellular activity.
Conclusion
This compound is a powerful and strategically sound precursor for the development of novel kinase inhibitors. Its dual reactive sites allow for a divergent and efficient approach to library synthesis. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating compounds built from this scaffold. By systematically exploring the chemical space around the 2-aminopyrimidine core, researchers can rapidly generate SAR data, leading to the identification of potent, selective, and cell-active inhibitors for a wide range of kinase targets implicated in human disease.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- BenchChem. Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. (2023).
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. (2023).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. (2021).
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. (2016).
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. (2021).
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC - NIH.
- BenchChem. Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. (2022).
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. (2022).
- Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. (2025).
- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH. (2017).
- (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... ResearchGate.
- Overview of Current Type I/II Kinase Inhibitors. ResearchGate.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. (2021).
- Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. PubMed. (2010).
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. (2024).
- Bioisosteric Replacements. Cambridge MedChem Consulting. (2021).
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.
- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. (2022).
- Unique replacements stratified by the type of cut that has been... ResearchGate.
- SUPPORTING INFORMATION Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinas. Semantic Scholar.
- Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. (2010).
- Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. PubMed.
- Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate.
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 5. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. inits.at [inits.at]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Strategies for the N-Alkylation of (5-Chloropyrimidin-2-yl)methanamine
Introduction: The Significance of N-Alkylated Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, N-alkylated derivatives of (5-Chloropyrimidin-2-yl)methanamine are pivotal intermediates in the synthesis of targeted therapies, including kinase inhibitors and other modulators of biological pathways. The strategic introduction of alkyl groups onto the primary amine allows for the fine-tuning of a molecule's pharmacological profile, affecting its potency, selectivity, solubility, and metabolic stability.
This guide provides a comprehensive overview of two robust and widely adopted methodologies for the N-alkylation of this compound: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We will delve into the mechanistic rationale behind each approach, provide detailed, field-proven protocols, and discuss critical aspects of reaction monitoring, purification, and characterization to ensure reproducible and high-purity outcomes.
Strategic Overview: Selecting the Appropriate N-Alkylation Pathway
The choice between direct alkylation and reductive amination is a critical decision driven by the desired product and the potential for side reactions.
-
Direct Alkylation with Alkyl Halides: A classic SN2 approach that is straightforward but carries a significant risk of over-alkylation, leading to mixtures of secondary and tertiary amines.[1][2] This occurs because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[2]
-
Reductive Amination: A highly controlled, one-pot method ideal for synthesizing secondary amines.[3] It involves the initial formation of an imine or iminium ion intermediate from the amine and a carbonyl compound, followed by in-situ reduction.[4][5] This pathway inherently avoids over-alkylation, as the secondary amine product is less reactive under the specified conditions than the starting primary amine.
The general workflow for either synthetic approach follows a validated, multi-stage process to ensure the integrity of the final compound.
Diagram 2. Simplified mechanism of Reductive Amination.
Experimental Protocol: Synthesis of N-Benzyl-(5-chloropyrimidin-2-yl)methanamine
This protocol details the reaction of this compound with benzaldehyde.
Table 1: Reagent and Materials List
| Reagent | MW ( g/mol ) | Equivalents | Amount |
|---|---|---|---|
| This compound | 143.57 | 1.0 | 1.44 g (10 mmol) |
| Benzaldehyde | 106.12 | 1.1 | 1.17 g (11 mmol) |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 3.18 g (15 mmol) |
| Dichloromethane (DCM), anhydrous | - | - | 100 mL |
| Acetic Acid (glacial) | 60.05 | Catalytic | ~0.1 mL |
Step-by-Step Procedure:
-
Reactant Preparation: To a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (100 mL). Stir until fully dissolved.
-
Imine Formation: Add benzaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops). Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [3]3. Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirred solution in portions over 10 minutes. A slight exotherm may be observed.
-
Reaction Completion: Continue stirring the reaction at room temperature for 4-16 hours. Monitor the consumption of the imine intermediate by TLC or LC-MS until the reaction is complete.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine all organic extracts.
-
Washing and Drying: Wash the combined organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-benzyl-(5-chloropyrimidin-2-yl)methanamine. [6]
Method 2: Direct Alkylation with an Alkyl Halide
This method involves the direct reaction of the primary amine with an alkyl halide in the presence of a base. It follows a bimolecular nucleophilic substitution (SN2) mechanism. [1][7] Mechanistic Rationale: The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. [1][8]A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the hydrohalic acid (e.g., HBr) generated during the reaction. Without a base, the acid would protonate the starting amine, forming an unreactive ammonium salt. [9]Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are used to solvate the species and facilitate the SN2 reaction. [7][9]
Experimental Protocol: Synthesis of N-Benzyl-(5-chloropyrimidin-2-yl)methanamine
Table 2: Reagent and Materials List
| Reagent | MW ( g/mol ) | Equivalents | Amount |
|---|---|---|---|
| This compound | 143.57 | 1.0 | 1.44 g (10 mmol) |
| Benzyl Bromide | 171.04 | 1.1 | 1.88 g (11 mmol) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.5 | 3.45 g (25 mmol) |
| Acetonitrile (ACN), anhydrous | - | - | 100 mL |
Step-by-Step Procedure:
-
Reactant Preparation: To a 250 mL round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (100 mL). Stir the suspension vigorously.
-
Addition of Alkyl Halide: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 6-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of both the desired secondary amine and the potential dialkylated tertiary amine byproduct. [3]5. Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of ACN.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to separate the desired mono-alkylated product from any starting material and over-alkylated byproduct. [10] Table 3: Comparison of N-Alkylation Methodologies
Parameter Reductive Amination Direct Alkylation Selectivity High for mono-alkylation Risk of over-alkylation Substrate Scope Broad (Aldehydes & Ketones) Broad (Alkyl Halides) Reagents Mild reducing agents Requires base, alkyl halide Byproducts Minimal organic byproducts Salt byproducts (e.g., KBr) | Typical Yields | Generally high (75-95%) | Variable, depends on control (60-80%) |
Product Characterization and Validation
Confirmation of the product's identity and purity is essential. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy: The successful N-alkylation can be confirmed by observing key shifts in the proton NMR spectrum.
-
Disappearance of -NH₂ protons: The broad singlet corresponding to the two primary amine protons will be replaced by a single, often broad, proton signal for the secondary amine (-NH-). [11][12]* Appearance of new signals: New signals corresponding to the protons of the introduced alkyl group will appear. For N-benzylation, a new singlet for the benzylic methylene protons (-CH₂-Ph) would be expected around 3.8-4.5 ppm.
-
Shift of adjacent protons: The methylene protons adjacent to the nitrogen (-CH₂-NH-) will experience a shift compared to the starting material. [13] ¹³C NMR Spectroscopy: The carbon spectrum will show a new signal for the carbon(s) of the added alkyl group. The carbon adjacent to the nitrogen will also exhibit a characteristic chemical shift. [13] Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the synthesized product. The observed mass should correspond to the calculated exact mass of the target molecule's protonated ion [M+H]⁺.
Table 4: Representative Characterization Data for N-Benzyl-(5-chloropyrimidin-2-yl)methanamine
| Analysis | Expected Result |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.5 (s, 2H, pyrimidine-H), 7.2-7.4 (m, 5H, Ar-H), 4.6 (s, 2H, Pyr-CH₂-N), 3.9 (s, 2H, N-CH₂-Ph), 2.1 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃) | δ 164.0, 157.0, 138.0, 128.8, 128.5, 127.5, 122.0, 53.0, 48.0. |
| LC-MS (ESI) | Calculated for C₁₂H₁₂ClN₃ [M+H]⁺: 234.08. Found: 234.1. |
Note: The chemical shifts (δ) are approximate and can vary based on solvent and concentration.
References
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Chemistry Steps. (n.d.). Reductive Amination.
- Royal Society of Chemistry. (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Wikipedia. (n.d.). Reductive amination.
- Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
- Elsevier. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Applied Catalysis A: General, 308, 92-97.
- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
- University of Calgary. (n.d.). Alkylation of Amines.
- Royal Society of Chemistry. (2006). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 8(3), 277-281.
- Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
- Lund University. (2018). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
- ResearchGate. (2018). Plausible mechanism for the base catalyzed N‐alkylation of amines with alcohols.
- BYJU'S. (n.d.). Nucleophilic Substitution Reaction.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- OC Lectures. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube.
- Pearson. (n.d.). In nucleophilic substitution, the mechanism for the alkylation of terminal alkynes involves which key step?.
- ResearchGate. (2021). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system.
- ResearchGate. (2016). the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids….
- University of Wisconsin-Madison. (n.d.). Amines.
- ACS Publications. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- PubMed. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy.
- OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.
- Fiveable. (n.d.). Spectroscopy of Amines.
- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Dr. M. S. Ahmad. (2021, December 20). Reaction Mechanism: Aliphatic Nucleophilic Substitution [Video]. YouTube.
- Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
- FABAD Journal of Pharmaceutical Sciences. (2012). N-Alkylation of Some Imidazopyridines. 37(4), 189-196.
- National Center for Biotechnology Information. (1974). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines.
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
Application Note: A Validated LC-MS/MS Method for the Robust Quantification of (5-Chloropyrimidin-2-yl)methanamine in Human Plasma
Abstract
This document provides a comprehensive and validated protocol for the quantitative analysis of (5-Chloropyrimidin-2-yl)methanamine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key building block in the synthesis of various pharmaceutical compounds, and its precise quantification in biological matrices is essential for preclinical and clinical pharmacokinetic studies. The method detailed herein employs a straightforward protein precipitation extraction technique and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The chromatographic separation is optimized for this polar compound using a hydrophilic interaction liquid chromatography (HILIC) column, followed by detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode. This application note outlines the complete workflow, from sample preparation to data analysis, and includes a full summary of the method validation performed in accordance with FDA and EMA guidelines.[1][2][3][4]
Introduction and Scientific Rationale
This compound is a primary amine of significant interest in drug discovery and development, serving as a crucial intermediate for synthesizing targeted therapeutic agents. To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities derived from this compound, a highly selective and sensitive bioanalytical method is required.
LC-MS/MS is the technology of choice for this application due to its superior sensitivity and specificity, which allows for the precise measurement of low-concentration analytes in complex biological matrices like plasma.[5] The primary challenge in analyzing small, polar molecules such as this compound is achieving adequate retention on traditional reversed-phase liquid chromatography (RPLC) columns.[6] This method overcomes this challenge by employing a HILIC separation mechanism, which is specifically designed for the retention of polar and hydrophilic compounds.[6][7] The protocol has been rigorously validated to meet the stringent requirements of regulatory bodies, ensuring the generation of reliable data for pharmacokinetic assessments.[2][8]
Analytical Workflow Overview
The entire analytical process is designed for efficiency and robustness, minimizing sample handling and potential sources of error. The workflow is summarized in the diagram below.
Caption: High-level workflow for the quantification of this compound.
Materials and Instrumentation
Reagents and Chemicals
-
This compound: Reference standard (>98% purity).
-
This compound-D2: Deuterated internal standard (IS) (>98% purity, >99% isotopic purity).
-
Acetonitrile (ACN): LC-MS grade.
-
Methanol (MeOH): LC-MS grade.
-
Formic Acid (FA): LC-MS grade, 99%.
-
Ammonium Formate: LC-MS grade.
-
Human Plasma (K2-EDTA): Sourced from an accredited biobank.
-
Ultrapure Water: Resistivity >18.2 MΩ·cm.
Instrumentation
-
UHPLC System: A system capable of delivering accurate gradients at high pressures (e.g., Thermo Scientific™ Vanquish™ Horizon UHPLC system).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source (e.g., Thermo Scientific™ TSQ Quantis™ Triple Quadrupole Mass Spectrometer).
-
Analytical Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.
Step-by-Step Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of this compound and its deuterated internal standard (IS) into separate volumetric flasks.
-
Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Solutions:
-
Prepare intermediate stock solutions of the analyte by serially diluting the primary stock with 50:50 (v/v) ACN/Water. These will be used to spike the calibration curve (CC) and QC samples.
-
Prepare an IS working solution at 100 ng/mL by diluting the IS primary stock with 50:50 (v/v) ACN/Water.
-
-
Calibration Standards and QC Samples:
-
Spike blank human plasma with the appropriate analyte working solutions to achieve the final concentrations listed in the table below.
-
The total volume of spiking solution should not exceed 5% of the plasma volume to maintain matrix integrity.
-
| Sample Type | Concentration (ng/mL) |
| CAL 1 (LLOQ) | 0.5 |
| CAL 2 | 1.0 |
| CAL 3 | 5.0 |
| CAL 4 | 20.0 |
| CAL 5 | 80.0 |
| CAL 6 | 160.0 |
| CAL 7 | 320.0 |
| CAL 8 (ULOQ) | 400.0 |
| LQC | 1.5 |
| MQC | 100.0 |
| HQC | 300.0 |
Sample Preparation: Protein Precipitation (PPT)
The "dilute-and-shoot" approach is often insufficient for plasma due to high protein content, which can clog the analytical column.[9] Protein precipitation is a rapid, cost-effective, and highly effective method for removing the majority of proteins and phospholipids prior to LC-MS/MS analysis.[10][11]
Caption: Step-by-step protein precipitation protocol for plasma samples.
LC-MS/MS Analytical Conditions
The use of a HILIC column is critical for retaining the polar analyte. The mobile phase consists of a high percentage of organic solvent (ACN) to promote partitioning of the polar analyte onto the hydrated stationary phase.
| Parameter | Setting | Rationale |
| Column | Waters ACQUITY BEH HILIC, 1.7 µm, 2.1 x 100 mm | Provides excellent retention and peak shape for polar basic compounds. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides ionic strength and pH control for good chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The strong, aprotic solvent for HILIC elution. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions and particle size. |
| Column Temp. | 40°C | Ensures reproducible retention times and reduces viscosity. |
| Injection Vol. | 5 µL | |
| Gradient | 0-1.0 min (95% B), 1.0-4.0 min (95-50% B), 4.0-4.1 min (50-95% B), 4.1-6.0 min (95% B) | Gradient elution ensures separation from endogenous interferences and efficient column re-equilibration. |
Detection is performed in positive ion mode using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.
| Parameter | Setting |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Spray Voltage | 3500 V |
| Sheath Gas | 45 Arb |
| Aux Gas | 15 Arb |
| Sweep Gas | 1 Arb |
| Ion Transfer Tube Temp. | 325°C |
| Vaporizer Temp. | 350°C |
| MRM Transitions | See table below |
| Collision Gas | Argon at 1.5 mTorr |
| Scan Time | 0.1 seconds |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 144.0 | 127.0 | 15 |
| This compound-D2 (IS) | 146.0 | 129.0 | 15 |
Bioanalytical Method Validation
The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry (May 2018) and the EMA Guideline on bioanalytical method validation (July 2011), which has since been superseded by ICH M10.[1][2][3][4]
Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte or IS in blank matrix from at least six sources. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Four QC levels (LLOQ, LQC, MQC, HQC) analyzed in 5 replicates over 3 separate runs. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15% across at least six sources of matrix. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability demonstrated under various conditions (bench-top, freeze-thaw, long-term storage) with mean concentrations within ±15% of nominal. |
Summary of Validation Results
The method successfully met all predefined acceptance criteria.
Table 1: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=15) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.54 | 108.0 | 9.7 |
| LQC | 1.5 | 1.45 | 96.7 | 7.2 |
| MQC | 100.0 | 103.5 | 103.5 | 5.1 |
| HQC | 300.0 | 291.9 | 97.3 | 4.8 |
Table 2: Stability Assessment (Analyte in Human Plasma)
| Stability Condition | Duration | QC Level | Mean Accuracy (%) |
| Bench-Top | 8 hours at Room Temp. | LQC & HQC | 98.5 - 104.2 |
| Freeze-Thaw | 3 cycles (-80°C to RT) | LQC & HQC | 95.7 - 101.9 |
| Long-Term | 90 days at -80°C | LQC & HQC | 97.1 - 103.6 |
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The combination of a simple protein precipitation sample preparation protocol with a HILIC-based chromatographic separation provides a reliable and high-throughput workflow suitable for regulated bioanalysis. The method was fully validated and demonstrated excellent performance in accuracy, precision, and stability, making it fit for purpose in supporting pharmaceutical development and pharmacokinetic studies.
References
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2024).
- European Medicines Agency.
- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
- LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
- Journal of Chromatography B. (2020). Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. [Link]
- Royal Society of Chemistry. (2013).
- PubMed Central (PMC). (2022). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. rsc.org [rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
Application Note: Quantifying the Anti-Proliferative Efficacy of (5-Chloropyrimidin-2-yl)methanamine Derivatives
Introduction: Targeting the Cell Cycle with Pyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of (5-Chloropyrimidin-2-yl)methanamine, a specific class of pyrimidines, have garnered significant interest as potent modulators of cell cycle progression, primarily through the inhibition of Cyclin-Dependent Kinases (CDKs).[2][3][4] CDKs are serine/threonine kinases that act as the engine of the cell cycle, driving transitions between phases (G1, S, G2, M).[5] In many cancers, CDK signaling is dysregulated, leading to uncontrolled cell proliferation.[2][6]
Specifically, CDK2 is a critical regulator of the G1/S phase transition, the point at which a cell commits to replicating its DNA.[6][7][8] It forms active complexes with Cyclin E and Cyclin A to phosphorylate key substrates like the Retinoblastoma protein (Rb), thereby releasing E2F transcription factors that initiate DNA synthesis.[5][7] The this compound scaffold and its bioisosteres can act as ATP-mimics, competitively binding to the kinase domain of CDKs and abrogating their function.[1] This targeted inhibition blocks the cell cycle and can induce apoptosis, making these compounds promising candidates for anticancer drug development.[3][4]
This application note provides a comprehensive guide for researchers to reliably quantify the anti-proliferative effects of these pyrimidine derivatives. We present detailed protocols for two robust, widely-used assays: the WST-1 assay, which measures metabolic activity, and the BrdU incorporation assay, which directly measures DNA synthesis. By explaining the causality behind experimental choices and providing self-validating protocols, this guide ensures the generation of accurate and reproducible data for drug development professionals.
Principles of Cell Proliferation Assays
To evaluate the efficacy of a potential anti-cancer compound, it is crucial to select assays that are robust, reproducible, and relevant to the compound's presumed mechanism of action.
Metabolic Activity Assays (WST-1)
These assays quantify the metabolic state of a cell population, which is directly proportional to the number of viable cells. The Water Soluble Tetrazolium salt (WST-1) assay is a highly sensitive colorimetric method based on the cleavage of the tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, producing a soluble formazan dye.[9] The amount of formazan produced, measured by absorbance, correlates directly with the number of viable cells. The WST-1 assay offers advantages over the traditional MTT assay, such as a one-step procedure without the need for a solubilization step and higher sensitivity.
DNA Synthesis Assays (BrdU Incorporation)
To confirm that a compound's effect is truly anti-proliferative (i.e., cytostatic) rather than purely cytotoxic, it is essential to measure the rate of DNA synthesis. The 5-bromo-2'-deoxyuridine (BrdU) assay is the gold standard for this purpose. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase of the cell cycle.[10] Incorporated BrdU can then be detected using a specific monoclonal antibody, typically in an ELISA format, providing a direct measurement of cell proliferation.[11]
Experimental Workflow and Design
A logical workflow is critical for obtaining high-quality data. The process begins with optimizing cell seeding density, followed by compound treatment, execution of the chosen proliferation assay, and finally, data analysis to determine key parameters like the half-maximal inhibitory concentration (IC50).
Caption: General experimental workflow for assessing anti-proliferative compounds.
Detailed Protocols
The following protocols are designed to be self-validating by including essential controls. It is imperative to perform a cell seeding density optimization experiment for each cell line to ensure cells are in the logarithmic growth phase during the assay.[12]
Protocol 1: WST-1 Metabolic Activity Assay
This protocol assesses the effect of the pyrimidine derivatives on overall cell viability.
Materials & Reagents
| Reagent | Details |
|---|---|
| Cell Line of Interest | e.g., MCF-7, HCT-116, etc. |
| Complete Culture Medium | e.g., DMEM + 10% FBS + 1% Pen/Strep |
| 96-well flat-bottom plates | Tissue culture treated, sterile |
| Test Compound | This compound derivative |
| Vehicle Control | e.g., DMSO (final concentration < 0.5%)[13] |
| Positive Control | e.g., Doxorubicin (known cytotoxic agent) |
| WST-1 Reagent | Ready-to-use solution |
| Microplate Reader | Capable of measuring absorbance at 440-450 nm |
Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density in 100 µL of complete culture medium. Incubate for 12-24 hours at 37°C, 5% CO₂ to allow for cell adherence.[9]
-
Compound Preparation: Prepare a 2X concentration serial dilution of the test compound in culture medium. Also prepare 2X solutions for the vehicle and positive controls.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate 2X compound dilution or control. This brings the final volume to 100 µL (if starting from 100 µL, add 100 µL of 2x solution to achieve a final volume of 200 µL). Ensure the following controls are included:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO).
-
Blank Control: Wells with medium but no cells, to measure background absorbance.[14]
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[9]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined empirically by monitoring color development.
-
Absorbance Measurement: Shake the plate gently for 1 minute to ensure a homogenous distribution of the formazan product. Measure the absorbance at ~440 nm using a microplate reader.
Protocol 2: BrdU DNA Synthesis Assay (ELISA)
This protocol directly measures the inhibitory effect of the compounds on DNA replication.
Materials & Reagents
| Reagent | Details |
|---|---|
| All materials from Protocol 1 | |
| BrdU Labeling Reagent | 10 mM stock solution in sterile water[15] |
| Fixation/Denaturation Solution | e.g., FixDenat solution from a commercial kit |
| Anti-BrdU-POD Antibody | Antibody conjugated to Peroxidase |
| Substrate Solution | e.g., TMB (3,3',5,5'-Tetramethylbenzidine) |
| Stop Solution | e.g., 1 M H₂SO₄ |
| Wash Buffer | e.g., PBS with 0.05% Tween-20 |
Step-by-Step Methodology
-
Seeding and Treatment: Follow steps 1-4 from the WST-1 Protocol. The treatment duration should correspond to at least one full cell cycle for the chosen cell line.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-24 hours at 37°C.[11] The incubation time is critical and depends on the cell line's doubling time.
-
Fixation and Denaturation:
-
Carefully remove the culture medium.
-
Add 200 µL of fixation/denaturation solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[15]
-
-
Antibody Incubation:
-
Remove the fixation solution and wash the wells 3 times with Wash Buffer.
-
Add 100 µL of the anti-BrdU-POD working solution to each well.[11]
-
Incubate for 90 minutes at room temperature.
-
-
Washing: Remove the antibody solution and wash the wells thoroughly 3 times with Wash Buffer.
-
Substrate Reaction: Add 100 µL of the TMB substrate solution to each well and incubate at room temperature for 5-30 minutes, protected from light. Monitor for color development.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.
Mechanism of Action: CDK2 Inhibition and G1/S Arrest
The primary mechanism by which many this compound derivatives inhibit cell proliferation is through the competitive inhibition of CDK2. By blocking CDK2, these compounds prevent the phosphorylation of Rb, keeping it bound to the E2F transcription factor. This prevents the transcription of genes required for DNA synthesis, leading to cell cycle arrest at the G1/S checkpoint.
Caption: Simplified pathway of CDK2-mediated G1/S transition and its inhibition.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other wells.
-
Calculate Percent Viability/Proliferation:
-
Percent Viability (%) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
IC50 Determination: Plot the Percent Viability against the log of the compound concentration. Use a non-linear regression analysis (four-parameter logistic curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell proliferation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Microbial contamination; Phenol red interference; High serum concentration.[13][16] | Use sterile technique; Use phenol red-free medium for the final incubation step; Reduce serum concentration or use serum-free medium during assay incubation.[12][13] |
| Low Absorbance Readings | Cell number is too low; Incubation time is too short.[17] | Optimize and increase initial cell seeding density; Increase incubation time with the detection reagent (WST-1 or BrdU).[17] |
| High Variability Between Replicates | Inaccurate pipetting; Incomplete formazan solubilization (MTT assay); Edge effects in 96-well plates.[12] | Calibrate pipettes and ensure proper technique; Ensure complete mixing after reagent addition; Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Compound Interference | The test compound is colored or has reducing properties. | Run a control with the compound in cell-free medium to measure its intrinsic absorbance or reducing activity. If interference is significant, consider an alternative assay (e.g., ATP-based luminescence assay). |
Conclusion
The protocols and insights provided in this application note offer a robust framework for evaluating the anti-proliferative activity of this compound derivatives. By combining a metabolic assay like WST-1 with a direct DNA synthesis assay like BrdU, researchers can confidently characterize the cytostatic and cytotoxic potential of these promising CDK inhibitors. Adherence to proper controls and optimization procedures is paramount for generating high-quality, reproducible data essential for advancing novel cancer therapeutics from the bench to the clinic.
References
- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC.
- Cyclin-dependent kinase 2. Wikipedia.
- Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online.
- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things.
- Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate.
- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central.
- Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed.
- Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. PubMed Central.
- A Role for Cdk2 Kinase in Negatively Regulating DNA Replication during S Phase of the Cell Cycle. Rockefeller University Press.
- CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. National Institutes of Health.
- WST-1 Assay Protocol for Cell Viability. Merck Millipore.
- Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. Springer.
- BrdU Incorporation Assay to Analyze the Entry into S Phase. Springer Nature Experiments.
- WST-1 Assay Protocol for Cell Viability. Merck Millipore.
- The Role of Cyclin Dependent Kinase 2 (CDk2) in the Regulation of the G1/S Transition of the Cell Cycle. Google Books.
- BrdU Protocol. Creative Biolabs Antibody.
- Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. PubMed.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health.
- The Imidazacridine Derivative LPSF/AC-05 Induces Apoptosis, Cell Cycle Arrest, and Topoisomerase II Inhibition in Breast Cancer, Leukemia, and Lymphoma. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Cyclin Dependent Kinase 2 (CDk2) in the Regulation of the G1/S ... - Fang Fang - Google 圖書 [books.google.com.hk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 17. atcc.org [atcc.org]
Application Note: A Comprehensive Guide to In Vitro Kinase Inhibitory Assays for Pyrimidine Derivatives
Abstract
Protein kinases are a cornerstone of cellular signaling and represent one of the most critical classes of drug targets in modern oncology and immunology. Within the vast landscape of kinase inhibitors, molecules built upon the pyrimidine scaffold have emerged as a "privileged structure" due to their ability to mimic the hydrogen bonding pattern of the ATP purine ring, leading to potent and often selective inhibition.[1][2] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the characterization of novel pyrimidine derivatives. We provide an in-depth exploration of the foundational principles behind in vitro kinase assays, a comparative analysis of leading detection technologies, and a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of compound potency. The focus is not only on the procedural steps but on the causality behind experimental choices, ensuring the generation of robust, reproducible, and trustworthy data.
Foundational Principles: Deconstructing the Kinase Reaction for Inhibition Analysis
At its core, a kinase catalyzes the transfer of a gamma-phosphate group from ATP to a hydroxyl moiety on a protein or peptide substrate. The goal of an in vitro inhibitory assay is to precisely measure the extent to which a test compound, such as a pyrimidine derivative, interferes with this catalytic event. The choice of assay technology is dictated by which component of this reaction is measured:
-
ATP Consumption: Measuring the depletion of the co-substrate, ATP.
-
ADP Production: Quantifying the formation of the reaction by-product, ADP. This is a universal method as ADP is produced in every kinase reaction.[3]
-
Substrate Phosphorylation: Detecting the modification of the specific substrate, typically via phosphospecific antibodies or the use of modified substrates.
These measurement strategies are enabled by various detection technologies, most commonly luminescence, Fluorescence Resonance Energy Transfer (FRET), and Time-Resolved FRET (TR-FRET). Understanding these principles is the first step in designing a robust screening campaign.
Figure 1: The core kinase reaction and key detection points for inhibition assays.
Selecting the Optimal Assay Platform: A Comparative Overview
The success of a screening campaign hinges on selecting an assay platform that is robust, sensitive, and appropriate for the specific research goals. Three technologies dominate the landscape of in vitro kinase screening: ADP-Glo™ (Promega), Z'-LYTE™ (Thermo Fisher Scientific), and HTRF® KinEASE™ (Cisbio/Revvity). Each has distinct advantages and operational principles.
| Feature | ADP-Glo™ (Luminescence) | Z'-LYTE™ (FRET) | HTRF® KinEASE™ (TR-FRET) |
| Principle | Measures ADP production via conversion to ATP, driving a luciferase reaction.[4] | Measures substrate phosphorylation. A protease cleaves only non-phosphorylated FRET-peptides, disrupting FRET.[5] | Measures substrate phosphorylation. A europium-labeled antibody and an XL665-labeled streptavidin bind the phosphorylated, biotinylated substrate, creating a TR-FRET signal.[6][7] |
| Signal Type | Glow Luminescence | Ratiometric Fluorescence (Emission Ratio) | Ratiometric Time-Resolved Fluorescence |
| ATP Flexibility | Highly flexible; can be used up to 1mM or even 5mM with Max versions, accommodating both Kₘ and physiological ATP studies.[8][9] | Flexible, but performance is optimized around the Kₘ of ATP for the kinase. High ATP can reduce the assay window.[10] | Compatible with a wide range of ATP concentrations, limiting interference from test compounds.[6] |
| Throughput | High; simple "add-and-read" format is amenable to automation. | High; homogeneous "mix-and-read" format. | High; homogeneous, no-wash format is ideal for HTS.[11] |
| Interference | Potential for inhibition of luciferase by test compounds (requires counter-screening). | Test compounds that are fluorescent or quench fluorescence can interfere. The ratiometric readout minimizes some interference.[12] | Less susceptible to compound autofluorescence due to time-resolved measurement. Potential for light scattering from precipitated compounds. |
| Universality | Near-universal for any ADP-producing enzyme.[3] | Requires a specific FRET-peptide substrate that is efficiently phosphorylated by the kinase of interest.[13] | Requires a substrate that is biotinylated and an appropriate phospho-specific antibody.[6] |
Detailed Protocol: IC₅₀ Determination Using the ADP-Glo™ Kinase Assay
For its universality and high sensitivity, the ADP-Glo™ Kinase Assay is an excellent choice for characterizing novel pyrimidine inhibitors against a wide range of kinases. The protocol below is designed for a 384-well plate format and can be scaled as needed.[14]
Principle of the Assay
The assay is a two-step process. First, the kinase reaction proceeds for a set time, after which the ADP-Glo™ Reagent is added to simultaneously stop the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP serves as a substrate for luciferase, generating a light signal directly proportional to the initial kinase activity.[4]
Materials and Reagents
-
Kinase: Purified, active recombinant kinase of interest.
-
Substrate: Kinase-specific peptide or protein substrate.
-
Test Compound: Pyrimidine derivative dissolved in 100% DMSO (e.g., 10 mM stock).
-
ATP: Ultra-pure ATP solution (e.g., 10 mM stock).
-
Kinase Assay Buffer: e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. V9101 or similar): Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP.[3]
-
Plates: Solid white, low-volume 384-well assay plates (e.g., Corning #3572).
-
Instrumentation: Plate-reading luminometer.
Step-by-Step Experimental Workflow
-
Compound Serial Dilution:
-
Prepare a 10-point, 3-fold serial dilution of the pyrimidine derivative in 100% DMSO. A typical starting concentration is 1 mM for the first point.
-
Transfer 1 µL of each dilution into the corresponding wells of the 384-well plate.
-
For control wells, add 1 µL of 100% DMSO.
-
-
Kinase Reaction Setup (Total Volume: 5 µL):
-
Control Wells:
-
0% Inhibition (Max Activity): Add 2 µL of kinase/substrate mix + 2 µL of ATP solution to DMSO-only wells.
-
100% Inhibition (Background): Add 2 µL of substrate-only mix (no kinase) + 2 µL of ATP solution to DMSO-only wells.
-
-
Test Wells: Add 2 µL of a master mix containing the kinase and its substrate to all compound-containing wells.
-
Initiate Reaction: Add 2 µL of the ATP solution to all wells. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[15]
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[14]
-
Convert ADP to ATP & Generate Light: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]
-
-
Measurement:
-
Read the luminescence of the plate using a luminometer with an integration time of 0.25 to 1 second per well.
-
Figure 2: Step-by-step workflow for the ADP-Glo™ kinase inhibitory assay.
Data Analysis and IC₅₀ Determination
Accurate data analysis is as critical as the wet lab protocol. The goal is to convert raw luminescence units (RLU) into a meaningful IC₅₀ value.
-
Data Normalization:
-
Average the RLU values for your controls: RLU_max (0% inhibition, DMSO control) and RLU_bkg (100% inhibition, no enzyme control).
-
For each test compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_bkg) / (RLU_max - RLU_bkg))
-
-
Dose-Response Curve Fitting:
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Software such as GraphPad Prism or company-provided analysis tools can perform this curve fitting.
-
-
IC₅₀ Value:
-
The IC₅₀ is the concentration of the pyrimidine derivative that results in 50% inhibition of kinase activity, as determined from the fitted curve.
-
Figure 3: Data analysis pipeline from raw luminescence to final IC₅₀ value.
Field-Proven Insights and Troubleshooting
Critical Considerations:
-
ATP Concentration: Intracellular ATP concentrations are in the millimolar range, far higher than the Kₘ of most kinases. An inhibitor that appears potent at a low, Kₘ-level ATP concentration in a biochemical assay may be significantly less effective in a cellular environment.[16] Running assays at both Kₘ and physiological ATP levels (e.g., 1 mM) can provide valuable insight into the compound's potential cellular activity.[8]
-
Compound Solubility: Pyrimidine derivatives can sometimes have poor aqueous solubility. Ensure the final DMSO concentration is low (typically ≤1%) and that compounds do not precipitate in the aqueous assay buffer, which can cause artifacts.[16]
-
Enzyme and Substrate Quality: Use high-purity, active kinase and substrate. The linearity of the kinase reaction over the incubation time should be confirmed during assay development.
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | - Inaccurate pipetting, especially of small volumes.- Incomplete mixing of reagents.- Reagent instability. | - Use calibrated pipettes and proper technique.- Ensure thorough but gentle mixing after each addition.- Prepare reagents fresh and keep on ice.[16] |
| No Inhibition Observed | - Compound is inactive or not ATP-competitive.- Compound has degraded.- Assay ATP concentration is too high. | - Include a known positive control inhibitor to validate the assay.- Verify compound integrity (e.g., via LC-MS).- Re-test at an ATP concentration equal to the Kₘ of the kinase.[16] |
| "Noisy" Dose-Response Curve | - Compound precipitation at high concentrations.- Compound interference with the detection chemistry. | - Visually inspect plate for precipitation.- Run a counter-assay without the primary kinase to check for direct effects on the luciferase/luciferin system. |
References
- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure & Dynamics. [Link]
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-cancer Agents in Medicinal Chemistry. [Link]
- Development of a HTRF® Kinase Assay for Determin
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase.
- HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review.
- (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. YouTube. [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
Sources
- 1. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 4. promega.com [promega.com]
- 5. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - IE [thermofisher.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. promega.com [promega.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of (5-Chloropyrimidin-2-yl)methanamine in the Synthesis of Novel Anticancer Agents
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Modern Oncology
The pyrimidine nucleus is a cornerstone of medicinal chemistry, largely due to its prevalence in the fundamental building blocks of life, DNA and RNA.[1][2] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" for the development of therapeutic agents that can effectively interact with various biological targets.[2] In oncology, pyrimidine derivatives have been successfully developed into potent anticancer drugs, including the well-known 5-fluorouracil.[2][3] Their versatility stems from the pyrimidine ring's ability to form crucial hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[4]
This guide focuses on a particularly valuable building block: (5-Chloropyrimidin-2-yl)methanamine . The strategic placement of its functional groups—a nucleophilic aminomethyl group at the 2-position and a synthetically versatile chlorine atom at the 5-position—makes it an exceptionally powerful starting material for constructing libraries of targeted anticancer agents, particularly protein kinase inhibitors.[5][6]
Section 1: Strategic Value of the this compound Scaffold
The utility of this compound in drug design is rooted in its distinct chemical functionalities, which allow for controlled, stepwise elaboration into complex molecules.
-
The 2-(Aminomethyl) Group: The primary amine serves as a key nucleophilic handle. It readily participates in a wide range of classical bond-forming reactions, including N-acylation, sulfonylation, reductive amination, and urea formation. This allows for the systematic introduction of diverse side chains, enabling fine-tuning of a compound's steric and electronic properties to optimize target engagement and selectivity.
-
The 5-Chloro Group: The chlorine atom is not merely a substituent; it is a synthetic linchpin. It provides a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the late-stage introduction of aryl, heteroaryl, or alkyl groups, which is a highly efficient strategy for exploring the structure-activity relationship (SAR) and modifying physicochemical properties such as solubility and metabolic stability.
The combination of these two reactive centers provides a powerful platform for generating molecular diversity from a single, readily accessible starting material.
Caption: Key reactive sites on the this compound scaffold.
Section 2: Application in the Synthesis of Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Consequently, they are prime targets for therapeutic intervention. The aminopyrimidine core is a well-established pharmacophore for kinase inhibition, capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[4] this compound is an ideal starting material for developing such inhibitors.
Case Study: Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is linked to centrosome amplification and tumorigenesis, making it a promising anticancer target, particularly in breast cancer.[5][7] Recently, a series of potent PLK4 inhibitors based on a 5-chloro-2-aminopyrimidine scaffold were developed.[5][7] The general synthetic approach involves coupling this compound (or a related 2-aminopyrimidine) with various aromatic and heterocyclic partners to explore the SAR.
The rationale behind this approach is to use the aminopyrimidine core to anchor the inhibitor in the kinase's hinge region, while the substituents introduced via the amine and the C5-chloro position explore other pockets to enhance potency and selectivity.
Caption: Simplified pathway showing PLK4 inhibition by a pyrimidine-based agent.
Structure-Activity Relationship (SAR) Data
The development of potent kinase inhibitors is an iterative process guided by SAR. As shown in the table below, systematic modifications to the 5-chloro-2-aminopyrimidine scaffold can lead to dramatic changes in inhibitory potency.
| Compound ID | Core Structure | Key Substituents | Target Kinase | IC₅₀ (nM) | Target Cell Line | IC₅₀ (µM) | Reference |
| 5f | 5-Chloro-2-aminopyrimidine | (Details proprietary) | PLK4 | 0.8 | MCF-7 (Breast) | 0.48 | [5][7] |
| Cmpd 17 | N-(pyridin-3-yl) pyrimidin-4-amine | (Details proprietary) | CDK2 | 64.42 | HeLa (Cervical) | (Comparable to Palbociclib) | [1] |
| Cmpd 11 | Pyrido[2,3-d]pyrimidine | (Details proprietary) | EGFR | 99 | PC-3 (Prostate) | (Not specified) | [1] |
This table summarizes representative data for pyrimidine derivatives to illustrate the impact of structural modifications on biological activity. Specific substituents for proprietary compounds are not detailed in the source material.
The data highlights that compound 5f , a 5-chloro-aminopyrimidine derivative, is a highly potent PLK4 inhibitor with an IC₅₀ value in the sub-nanomolar range and significant anti-proliferative activity against the TRIM37-amplified MCF-7 breast cancer cell line.[5][7] This underscores the value of the 5-chloropyrimidine scaffold in generating potent and selective kinase inhibitors.
Section 3: Detailed Experimental Protocols
The following protocols provide a generalized yet detailed framework for the synthesis of anticancer agents using this compound.
Protocol 3.1: Synthesis of N-Arylmethyl-(5-chloropyrimidin-2-yl)methanamine via Reductive Amination
This protocol describes the coupling of this compound with an aromatic aldehyde. Reductive amination is a robust and widely used method for forming C-N bonds.
Causality: This two-step, one-pot procedure first involves the formation of a Schiff base (imine) intermediate between the primary amine and the aldehyde. The subsequent in-situ reduction of the imine by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), yields the desired secondary amine. STAB is chosen for its mildness and tolerance of slightly acidic conditions, which catalyze imine formation without reducing the starting aldehyde.
Caption: General workflow for the synthesis via reductive amination.
Materials and Reagents:
| Reagent | Formula | M.W. | Role |
| This compound | C₅H₆ClN₃ | 143.58 | Starting Material |
| Aryl Aldehyde (e.g., Benzaldehyde) | Varies | Varies | Coupling Partner |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent |
| 1,2-Dichloroethane (DCE) or DCM | C₂H₄Cl₂ | 98.96 | Solvent |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | Quenching Agent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Anhydrous Na₂SO₄ or MgSO₄ | Na₂SO₄ | 142.04 | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | Stationary Phase |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Aldehyde Addition: Add the aryl aldehyde of choice (1.0-1.1 eq) to the solution. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the stirring mixture in portions over 10 minutes. Note: The reaction may gently effervesce. Ensure adequate ventilation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully quench it by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validation and Trustworthiness: The success of this protocol is validated at several stages. Complete consumption of the starting amine, observed via TLC/LC-MS, confirms reaction completion. The final structural confirmation by NMR and HRMS validates the identity of the product, ensuring the protocol's reliability.
Conclusion and Future Outlook
This compound is a high-value, versatile scaffold for the synthesis of novel anticancer agents. Its dual functional handles enable the rapid generation of diverse chemical libraries tailored for specific biological targets, most notably protein kinases. The demonstrated success in creating potent PLK4 inhibitors highlights the immense potential of this building block.[5][7] Future research will likely focus on leveraging the C5-chloro position for late-stage diversification to develop next-generation inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and the ability to overcome drug resistance.
References
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical Sciences. [Link]
- Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
- Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Structure‐activity relationship for antiproliferative activity.
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. PubMed. [Link]
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]
- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed. [Link]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (5-Chloropyrimidin-2-yl)methanamine
Welcome to the technical support center for the synthesis of (5-Chloropyrimidin-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this key synthetic intermediate. Here, we address common challenges encountered during its synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthetic pathway with confidence.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: I am experiencing a low yield during the chlorination of a pyrimidine precursor. What are the likely causes and how can I improve the conversion?
Answer: Low yields in the chlorination of pyrimidine rings are a frequent challenge. The primary causes often revolve around incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inefficient Chlorinating Agent: The choice of chlorinating agent is critical. While phosphorus oxychloride (POCl₃) is commonly used, its reactivity can be influenced by the substrate.[1]
-
Troubleshooting: If POCl₃ alone gives poor results, consider the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, which can facilitate the reaction. Alternatively, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) could be explored, depending on the specific pyrimidine precursor.
-
-
Suboptimal Reaction Temperature: The temperature must be carefully controlled to ensure the reaction proceeds to completion without causing degradation.[2]
-
Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, if side products are observed, lowering the reaction temperature could minimize degradation.[3] A typical temperature range for chlorination with POCl₃ is between 80-110°C.[1][4]
-
-
Presence of Moisture: Chlorinating agents like POCl₃ are highly sensitive to moisture, which can quench the reagent and reduce its effectiveness.
-
Troubleshooting: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[3] Use anhydrous solvents to prevent the decomposition of the chlorinating agent.
-
Question 2: My final product, this compound, is contaminated with impurities that are difficult to remove by standard column chromatography. What are these impurities likely to be and how can I purify my product?
Answer: The presence of persistent impurities often points to side reactions occurring during the synthesis or work-up. Identifying these byproducts is key to devising an effective purification strategy.
Potential Impurities & Purification Strategies:
-
Dimeric Byproducts: Pyrimidine derivatives can sometimes undergo dimerization or polymerization, especially under harsh reaction conditions.[3]
-
Purification: A change in the chromatographic conditions may be necessary. Consider using a different stationary phase, such as alumina instead of silica gel, or employing reverse-phase chromatography.[3] Recrystallization from a suitable solvent system can also be a highly effective method for removing dimeric impurities.
-
-
Over-chlorinated Species: Depending on the starting material, there might be a possibility of chlorination at other positions on the pyrimidine ring.
-
Purification: High-resolution mass spectrometry and NMR spectroscopy can help identify the presence and position of additional chlorine atoms. Fine-tuning the stoichiometry of the chlorinating agent and controlling the reaction time can minimize the formation of these byproducts.[3]
-
-
Residual Starting Material or Intermediates: Incomplete conversion can lead to contamination with starting materials or intermediates.
-
Purification: Optimize the reaction conditions to drive the reaction to completion.[5] If separation is still challenging, consider a chemical quench or derivatization of the unreacted starting material to facilitate its removal.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of this compound.
What is a common synthetic route for this compound?
A plausible and frequently employed synthetic strategy involves a two-step process starting from 2-amino-5-chloropyrimidine. The first step is the conversion of the amino group to a nitrile, followed by the reduction of the nitrile to the desired methanamine.
What are the critical safety precautions to consider during this synthesis?
Working with chlorinating agents like phosphorus oxychloride requires stringent safety measures. POCl₃ is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction should be quenched carefully, typically by slowly adding the reaction mixture to ice-water.[1]
How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the reactant and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[3]
Experimental Protocols
Illustrative Protocol for the Chlorination of a Hydroxypyrimidine Precursor
This is a general guideline and may require optimization for your specific substrate.
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 2-hydroxypyrimidine derivative (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask at room temperature.[1]
-
Heat the reaction mixture to 105°C and stir for 4-8 hours.[4]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the acidic solution with a suitable base, such as aqueous ammonia, to a pH of 6-7.[4]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Chlorination Temperature | 105°C[4] | Balances reaction rate and minimizes degradation. |
| Reaction Time | 4-8 hours[4] | Ensures complete conversion of the starting material. |
| Quenching Method | Addition to ice/water | Safely decomposes excess POCl₃. |
| Neutralization pH | 6-7[4] | Facilitates product extraction into the organic phase. |
Visualizing the Workflow
Troubleshooting Workflow for Low Yield in Chlorination
Caption: A decision tree for troubleshooting low yields in the chlorination step.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Bogolubsky, A. V., Ryabukhin, S. V., Stetsenko, S. V., Chupryna, A. A., Volochnyuk, D. M., & Tolmachev, A. A. (2007). Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points.
- PubChem. (n.d.). (5-Chloropyridin-2-yl)methanamine.
- Cheng, J., Giguere, P. M., Lv, W., Roth, B. L., & Kozikowski, A. P. (2015). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Tetrahedron Letters, 56(23), 3420-3422.
- Informative Videos. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube.
- ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Research in Pharmaceutical and Nano Sciences.
- More, S. A., Sakle, N. S., & Mokale, S. N. (2022). DUAL TARGETING OF VEGFR-2 AND C-MET KINASES VIA THE DESIGN AND SYNTHESIS OF SUBSTITUTED BENZYLIDENE-6-(5-CHLOROPYRIMIDIN-2-YL)-9H-PURINE2,6-DIAMINE DERIVATIVES AS ANGIOGENESIS INHIBITORS. Rasayan Journal of Chemistry, 15(4), 2964-2968.
- Cheng, J., Giguere, P. M., Lv, W., Roth, B. L., & Kozikowski, A. P. (2015). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Tetrahedron Letters, 56(23), 3420-3422.
- PubMed. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-83.
- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted pyrimidines. Here, we move beyond simple protocols to explore the underlying causes of common side reactions and provide field-proven troubleshooting strategies to help you optimize your synthetic routes.
Introduction to Pyrimidine Synthesis and Its Challenges
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] Synthesizing these heterocycles, however, is often accompanied by challenges, including the formation of unexpected byproducts that can complicate purification and significantly reduce yields. This guide provides a structured approach to identifying, understanding, and mitigating these common side reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of substituted pyrimidines, offering quick insights and solutions.
FAQ 1: Why is my Biginelli reaction yielding a highly fluorescent byproduct?
Answer: The appearance of a strong yellow or green fluorescence in your Biginelli reaction mixture is a common indicator of Hantzsch-type 1,4-dihydropyridine (DHP) formation.[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at elevated temperatures.[3][4] This pathway directly competes with your desired Biginelli condensation.
Mitigation Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly suppress the formation of the DHP byproduct.[3]
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[5] It is advisable to screen different catalysts to find one that favors the desired dihydropyrimidinone (DHPM) product.
-
Order of Addition: Adding urea to the reaction mixture last may help minimize its decomposition into ammonia.[4]
FAQ 2: I'm observing low conversion and unreacted starting materials in my pyrimidine synthesis. What are the likely causes?
Answer: Low conversion can be attributed to several factors ranging from catalyst inefficiency to suboptimal reaction conditions.[3]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and for acid catalysts like HCl, the concentration must be appropriate.[6]
-
Reaction Time and Temperature: Some reactions require longer durations or moderately increased temperatures to proceed to completion.[4] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Reagent Purity: Impurities in your starting materials (aldehyde, β-ketoester, urea, or amidine) can inhibit the reaction.[6] Always use high-purity reagents.
-
Solvent Choice: The solvent can impact reactant solubility and reaction rates. While ethanol is common, exploring other solvents or even solvent-free conditions may improve yields for your specific substrates.[6]
FAQ 3: My Pinner synthesis is plagued by multiple byproducts. What are the common side reactions?
Answer: The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, can be susceptible to several side reactions.[4]
Common Side Reactions:
-
Self-Condensation of the 1,3-Dicarbonyl Compound: The β-ketoester or β-diketone can react with itself, especially under basic conditions.[5]
-
Hydrolysis of the Amidine: Amidines are hygroscopic and can hydrolyze, particularly if water is present in the reaction.[3] Using freshly prepared or purified amidine hydrochloride is critical.[4]
-
Incomplete Cyclization: The initial condensation product may fail to cyclize, leading to open-chain intermediates in your product mixture.[5]
-
Formation of Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl compound, the formation of regioisomers is a possibility.[5]
FAQ 4: How can I deal with N-acylurea byproducts in my Biginelli reaction?
Answer: N-acylureas can form as byproducts and complicate the purification of your desired dihydropyrimidinone.[3] These arise from a competing reaction between the β-ketoester and urea.[3]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[3]
-
Reaction Conditions: Careful control of reactant stoichiometry and catalyst choice can help suppress the formation of these byproducts.[3]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired product.[4]
Section 2: Troubleshooting Guides
This section provides in-depth troubleshooting workflows for specific challenges encountered during pyrimidine synthesis.
Guide 1: Low Yield in the Biginelli Reaction
Low yields in the Biginelli reaction are a frequent problem. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Yield in Biginelli Reaction
Caption: Troubleshooting workflow for low yield in the Biginelli reaction.
Detailed Steps:
-
Evaluate Catalyst Performance: The traditional use of strong Brønsted acids like HCl can sometimes lead to side reactions.[7] Consider screening a panel of Lewis acids such as FeCl₃, InCl₃, or Yb(OTf)₃, which have been shown to improve yields.[5]
-
Optimize Reaction Conditions:
-
Ensure Reagent Purity: Use freshly distilled aldehydes and high-purity β-ketoesters and urea to avoid introducing impurities that can trigger side reactions.[6]
-
Analyze for Competing Reactions:
-
Knoevenagel Condensation: A common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester.[7] This can be suppressed by using a slight excess of urea (1.2-1.5 equivalents) to favor the formation of the desired N-acyliminium ion intermediate.[7]
-
Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently.[7] Increasing the acid catalyst concentration or the reaction temperature can promote the final ring-closure step.[7]
-
Guide 2: Regioselectivity Issues in Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines
Controlling regioselectivity in the amination of 2,4-dichloropyrimidines is a significant challenge, often leading to difficult-to-separate isomeric mixtures.[8]
Factors Influencing Regioselectivity:
| Factor | Effect on Selectivity |
| Ring Substituents | Electron-donating groups at C6 favor C2 substitution, while electron-withdrawing groups at C5 enhance C4 substitution.[8][9] |
| Nucleophile | The structure of the amine nucleophile plays a crucial role. For instance, tertiary amines can direct substitution to the C2 position on 5-substituted-2,4-dichloropyrimidines.[8] |
| Reaction Conditions | The choice of catalyst, base, solvent, and temperature can dramatically alter the C4/C2 isomer ratio.[8] |
Strategies to Enhance Regioselectivity:
-
For C4 Selectivity:
-
For C2 Selectivity:
-
The presence of an electron-donating group at the C6 position can strongly favor substitution at the C2 position.[9]
-
Visualizing the Competing Pathways in SNAr Reactions
Caption: Competing pathways in the amination of 2,4-dichloropyrimidine.
Guide 3: Hydrolysis and Other Water-Related Side Reactions
The presence of water, even in trace amounts, can be detrimental to many pyrimidine syntheses, leading to hydrolysis of starting materials, intermediates, or the final product.[5]
Key Considerations for Anhydrous Conditions:
-
Pinner Synthesis: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts.[7] It is crucial to use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] The classical Pinner reaction often involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to ensure strictly anhydrous acidic conditions.[7]
-
Amidine Stability: Amidines are often hygroscopic and can readily hydrolyze.[4] Use freshly prepared or purified amidine salts and store them in a desiccator.
Guide 4: Formation of N-Oxides
N-oxidation of the pyrimidine ring can occur, sometimes as an undesired side reaction, particularly when using peroxy acids.[10] The reactivity of the pyrimidine ring towards N-oxidation is influenced by the substituents present. For instance, an amino group at the 2-position readily undergoes N-oxidation, while a dimethylamino group at the same position is unreactive.[10]
Section 3: Experimental Protocols
This section provides generalized, step-by-step protocols for key pyrimidine syntheses, with an emphasis on minimizing common side reactions.
Protocol 1: Minimizing Hantzsch Byproduct in the Biginelli Reaction
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Suitable Lewis acid catalyst (e.g., sulfated zirconia, 50 mg)
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[3]
-
Add the catalyst.[3]
-
Stir the mixture at a controlled temperature of 60°C.[3]
-
Monitor the reaction progress by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Add a small amount of ethanol and stir for 5 minutes.[3]
-
Filter the solid product and wash with cold ethanol.[3]
-
Recrystallize the crude product from a suitable solvent to obtain the pure DHPM.[3]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, highlighting measures to prevent common side reactions.
Materials:
-
1,3-Dicarbonyl compound (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide) (10 mmol)
-
Anhydrous ethanol
Procedure:
-
In an oven-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound (10 mmol) and amidine hydrochloride (10 mmol) in anhydrous ethanol.[3]
-
Under the nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.[3]
-
After the addition is complete, heat the reaction mixture to reflux.[3]
-
Monitor the reaction by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[3]
-
Remove the solvent under reduced pressure.[3]
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[3]
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (URL: )
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. (URL: )
- Side-product formation in pyrimidine ring synthesis and mitig
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - WuXi AppTec. (URL: )
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (URL: )
- Syntheses of some pyrimidine N-oxides - Canadian Science Publishing. (URL: )
- Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids.
- overcoming side reactions in pyrimidine synthesis - Benchchem. (URL: )
- Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy - Thieme Connect. (URL: )
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - International Journal on Science and Technology. (URL: )
- Overcoming poor regioselectivity in the amination of dichloropyrimidines - Benchchem. (URL: )
- Recent Advances in Pyrimidine-Based Drugs - PubMed Central. (URL: )
Sources
- 1. ijsat.org [ijsat.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimization and Troubleshooting for Coupling Reactions with (5-Chloropyrimidin-2-yl)methanamine
Welcome to the technical support center for optimizing coupling reactions involving (5-Chloropyrimidin-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. As a bifunctional molecule containing both a primary amine and an activated aryl chloride, this compound presents unique opportunities and challenges in cross-coupling chemistry.
This document moves beyond standard protocols to provide a deeper understanding of the reaction variables, offering data-driven insights and a systematic approach to troubleshooting. We will primarily focus on the Buchwald-Hartwig amination, where the primary amine acts as the nucleophile, as this is a common and powerful application for this substrate.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with this compound is not working. What is the most common reason for failure?
The most common reason for failure is multi-faceted and often involves the catalyst system or reaction conditions being suboptimal for the specific substrates involved.[1] Key issues include:
-
Inactive Catalyst: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. Improper storage or handling of the palladium precursor and ligand can lead to inactivity. Using reliable palladium precatalysts can often resolve this by avoiding the need for an in-situ reduction step.[2][3]
-
Inappropriate Ligand for the Electrophile: If you are coupling the amine with an aryl chloride, this C-Cl bond activation is often the rate-limiting step and requires a highly active catalyst.[1] This necessitates the use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos, BrettPhos) that promote the difficult oxidative addition step.[4][5]
-
Catalyst Poisoning: The pyrimidine ring's nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalytic activity. Functional groups on your coupling partner, such as azo groups, can also poison the catalyst.[1]
-
Poor Reagent Solubility: The insolubility of reactants, particularly inorganic bases like potassium phosphate, is a frequently underestimated cause of reaction failure.[1][3]
Q2: Can the chlorine atom on the pyrimidine ring cause problems during an N-arylation reaction?
Yes, the C-Cl bond on the electron-deficient pyrimidine ring is activated towards oxidative addition.[6] This can lead to several complications:
-
Self-Coupling/Polymerization: Under forcing conditions (high temperature, highly active catalyst), the amine of one molecule could potentially react with the chloride of another, leading to oligomeric side products.
-
Competitive Reaction: If your reaction conditions are harsh enough to activate the C-Cl bond, it may compete with the aryl halide electrophile you intend to couple, leading to a complex mixture of products.
To mitigate this, it is crucial to use conditions optimized for the more reactive aryl halide partner (e.g., an aryl iodide or bromide) first, employing milder temperatures before attempting to force the reaction.
Q3: How do I select the optimal base for my reaction?
The choice of base is a critical balancing act between reactivity and substrate stability.[1] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to faster reactions but can cause the decomposition of substrates with sensitive functional groups (e.g., esters).[3][7] For more delicate substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, though they may require higher temperatures or longer reaction times to achieve full conversion.[2] Cs₂CO₃ is often a good starting point for optimization due to its good solubility in many organic solvents.[3]
Q4: What are the best solvents for this type of coupling reaction?
Aprotic solvents are standard. Toluene and 1,4-dioxane are common and effective choices, providing a good balance of reagent solubility and a sufficiently high boiling point for reactions that require heating.[2] Ethereal solvents like tetrahydrofuran (THF) or the greener alternative 2-methyltetrahydrofuran (2-MeTHF) are also widely used.[1] It is critical to use anhydrous solvents and to avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit or react with the palladium catalyst.[1]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a systematic guide to diagnosing and solving common issues encountered during the coupling reaction.
Issue 1: Low or No Conversion of Starting Materials
If you observe that your starting materials, particularly the limiting reagent, are not being consumed, the issue likely lies with the catalyst activation or the fundamental reaction conditions.
Troubleshooting Workflow: Low or No Conversion
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Stability issues of (5-Chloropyrimidin-2-yl)methanamine under different pH conditions
Welcome to the technical support center for (5-Chloropyrimidin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound under various pH conditions. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My assay reproducibility is low when using this compound in aqueous buffers. What could be the underlying cause?
Answer:
Low reproducibility is often a primary indicator of compound instability. This compound, like many halogenated pyrimidines, is susceptible to hydrolysis, and the rate of this degradation is highly dependent on the pH of the aqueous solution. The presence of both a chloro substituent and an aminomethyl group on the pyrimidine ring influences its electronic properties and, consequently, its stability.
Causality: The chlorine atom on the pyrimidine ring is an electron-withdrawing group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. In aqueous solutions, water or hydroxide ions can act as nucleophiles, leading to the hydrolysis of the C-Cl bond. This process is often accelerated under basic or strongly acidic conditions. The aminomethyl group can also be protonated at low pH, which can further influence the electronic distribution within the ring and affect the rate of hydrolysis.
Troubleshooting Steps:
-
pH Monitoring: Immediately measure the pH of your buffer system. Ensure it is within the optimal range for the compound's stability.
-
Forced Degradation Study: Conduct a preliminary forced degradation study to understand the compound's stability profile in your specific buffer system.[1][2] This involves exposing the compound to a range of pH conditions (e.g., pH 2, 7, and 10) and temperatures to accelerate degradation and identify potential issues.[3]
-
Buffer Selection: Consider using a buffer system known for its inertness and stability. Phosphate or citrate buffers are common choices, but their compatibility should be verified.
FAQ 2: I suspect my stock solution of this compound has degraded. How can I confirm this and what are the likely degradation products?
Answer:
Visual inspection (e.g., color change, precipitation) of a stock solution can be an initial clue, but analytical confirmation is necessary. The primary degradation pathway for this compound under aqueous conditions is likely hydrolysis of the chloropyrimidine moiety.
Confirmation of Degradation:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for assessing the purity and stability of pharmaceutical compounds.[4][5] A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of the degradation products, providing strong evidence for their structure.
Likely Degradation Products:
The most probable degradation product is the corresponding hydroxypyrimidine derivative, formed by the substitution of the chlorine atom with a hydroxyl group.
-
(5-(aminomethyl)pyrimidin-2-ol): This would be the result of direct hydrolysis.
It is also possible, though less likely under typical experimental conditions, for other reactions to occur, such as oxidation or dimerization, especially if the solution is exposed to light or contains oxidizing agents.
FAQ 3: What are the optimal pH and storage conditions to maintain the stability of this compound in solution?
Answer:
Based on the general principles of chloropyrimidine chemistry, the compound is expected to be most stable in neutral to slightly acidic conditions.[6] Both strongly acidic and, particularly, alkaline conditions are likely to accelerate hydrolysis.[7][8]
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| pH Range | 5.0 - 7.0 | Minimizes both acid- and base-catalyzed hydrolysis. |
| Temperature | 2-8°C or frozen (-20°C to -80°C) | Reduces the rate of chemical degradation. For long-term storage, freezing is recommended.[9] |
| Solvent | Anhydrous DMSO for stock solutions, then dilute into aqueous buffer immediately before use. | Minimizes exposure to water during storage. |
| Light Exposure | Store in amber vials or protect from light. | Pyrimidine rings can be susceptible to photodecomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Protects against potential oxidative degradation. |
Note: Always perform your own stability studies to determine the optimal conditions for your specific application and formulation.
Experimental Protocols
Protocol 1: Rapid pH Stability Screen
This protocol provides a quick assessment of the compound's stability across a range of pH values.
Materials:
-
This compound
-
Stock buffers: 0.1 M HCl (pH 1), 0.1 M Acetate buffer (pH 4), Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M Carbonate-Bicarbonate buffer (pH 10)
-
HPLC system with a suitable C18 column
-
LC-MS system (optional)
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
In separate vials, dilute the stock solution to a final concentration of 100 µg/mL in each of the stock buffers.
-
Immediately after preparation (T=0), inject an aliquot of each solution onto the HPLC system to determine the initial peak area of the parent compound.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 40°C).
-
At specified time points (e.g., 2, 4, 8, 24 hours), inject aliquots from each vial onto the HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks.
-
(Optional) Analyze the samples using LC-MS to identify the mass of the major degradants.
Data Analysis:
Plot the percentage of the remaining parent compound against time for each pH condition. This will provide a clear visual representation of the compound's stability profile.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing pH stability.
FAQ 4: Can I use a common organic co-solvent like DMSO or ethanol in my aqueous buffers to improve the solubility of this compound? Will this affect its stability?
Answer:
Yes, using organic co-solvents is a common practice to enhance the solubility of hydrophobic compounds. However, the presence of these co-solvents can influence the stability of the compound.
-
Potential for Solvolysis: While the primary concern in aqueous buffers is hydrolysis, in the presence of other nucleophilic solvents like ethanol, there is a possibility of "solvolysis," where the solvent molecule itself acts as the nucleophile. For ethanol, this could potentially lead to the formation of an ethoxy-pyrimidine derivative.
-
Changes in Polarity and Dielectric Constant: The addition of an organic co-solvent will change the polarity and dielectric constant of the medium. This can alter the reaction rates by affecting the stability of the transition state during hydrolysis. The effect can be complex and is not always predictable without experimental data.
-
Recommendation: If a co-solvent is necessary, use the lowest concentration required to achieve solubility. It is also crucial to run a parallel stability study in the presence of the co-solvent to understand its impact. DMSO is often a preferred co-solvent as it is generally less reactive than alcohols.
Degradation Pathway under Aqueous Conditions
Caption: Proposed primary degradation pathway via hydrolysis.
References
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925.
- Brown, D. J., & Hoskins, J. A. (1971). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic, 2214-2217.
- Grisolia, S. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4146-4156.
- Hui, L. H., Ariffin, M. M., & Tahir, N. M. (2010). HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Sains Malaysiana, 39(5), 747-751.
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
- ResearchGate. (n.d.). Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH.
- KP Pharmaceutical Technology, Inc. (n.d.). Stability Testing.
- Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-31.
- Rehman, K., & Akash, M. S. H. (Eds.). (2021). Analytical Techniques for the Assessment of Drug Stability. Springer.
- Mitchell, J. M., et al. (2015). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Chemosphere, 122, 28-35.
- Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science.
- ResearchGate. (n.d.). The stability status of different PH of DADPM solution at 0hr, 4 hr, 12....
- Vignaduzzo, S. E., & Castellano, P. M. (2014). A validated stability-indicating HPLC method for the determination of cefepime in pharmaceutical formulations. Trends in Analytical Chemistry, 56, 69-77.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. ukm.my [ukm.my]
- 7. researchgate.net [researchgate.net]
- 8. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Navigating the Purification Challenges of Polar Aminopyrimidine Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with polar aminopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in achieving high purity and recovery of these valuable molecules. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to empower you in your experimental endeavors.
Section 1: Troubleshooting Guide - Common Purification Hurdles
This section is structured to provide solutions to specific problems you may encounter during the purification of polar aminopyrimidine compounds. Each issue is broken down by potential causes and actionable solutions, grounded in the principles of chromatography and crystallization.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Question: My aminopyrimidine compound exhibits significant peak tailing or fronting during HPLC analysis, compromising resolution and accurate quantification. What are the likely causes and how can I rectify this?
Answer: Poor peak shape is a frequent challenge when dealing with basic compounds like aminopyrimidines, often stemming from undesirable secondary interactions with the stationary phase or issues with the sample and mobile phase.
Causality and Remediation:
-
Secondary Ionic Interactions: The basic amino groups on the pyrimidine ring can interact strongly with acidic residual silanol groups on silica-based stationary phases, leading to peak tailing.[1][2]
-
Solution 1: Mobile Phase Modification. Introduce a competitive agent to the mobile phase to mask the silanol groups. A common strategy is to add a small amount of a basic modifier like triethylamine (TEA) or to use a buffered mobile phase at a slightly acidic pH to protonate the silanols and the basic analyte, leading to more uniform interactions.[1][3]
-
Solution 2: Increase Buffer Concentration. A higher concentration of the mobile phase buffer (e.g., ammonium formate) can also help to saturate the active sites on the stationary phase, thereby minimizing secondary interactions.[1]
-
-
Mismatched Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger (more polar in reversed-phase, less polar in HILIC) than the initial mobile phase can cause peak distortion.[1][2]
-
Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, resulting in broadened and asymmetric peaks.[1]
-
Solution: Systematically reduce the injection volume or the concentration of your sample to determine the optimal loading capacity of your column.[1]
-
Troubleshooting Workflow for Poor Peak Shape:
Below is a decision-making workflow to systematically address poor peak shape in the chromatography of polar aminopyrimidines.
Caption: A workflow to troubleshoot poor peak shape.
Issue 2: Low or No Retention in Reversed-Phase Chromatography (RPC)
Question: My highly polar aminopyrimidine compound elutes in or near the void volume when using a standard C18 column. How can I achieve adequate retention for separation?
Answer: This is a classic problem for polar analytes in RPC, as they have weak interactions with the nonpolar stationary phase.[2] Several strategies can be employed to enhance retention.
Strategies for Enhancing Retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred technique for highly polar compounds.[1][2][3] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high organic content, which facilitates the retention of polar analytes.[1][4]
-
Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange functionalities.[5][6] This dual mechanism allows for the retention of both nonpolar and polar/ionizable compounds in a single analysis, offering great flexibility in method development by adjusting mobile phase pH and ionic strength.[6][7][8]
-
Ion-Pairing Chromatography: For ionizable aminopyrimidines, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral ion-pair with the analyte.[1] This increases its hydrophobicity and, consequently, its retention on a reversed-phase column.[1] Note that the ion-pairing reagent may need to be removed in a subsequent step.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of polar compounds, including amines.[9][10][11] By using supercritical CO2 with polar co-solvents and additives, SFC can provide fast and efficient separations.[12][13]
Issue 3: Low Recovery After Purification
Question: I am experiencing significant loss of my aminopyrimidine compound during purification, resulting in low overall yield. What are the potential causes and how can I improve recovery?
Answer: Low recovery can be attributed to several factors, ranging from irreversible adsorption on the stationary phase to compound instability or losses during workup.
Troubleshooting Low Recovery:
| Potential Cause | Recommended Solutions |
| Irreversible Adsorption | For basic compounds on silica gel, strong, irreversible binding can occur.[1] Consider using a less acidic stationary phase like alumina or a deactivated silica. In HPLC, ensure the mobile phase is optimized to prevent strong, non-eluting interactions. |
| Compound Instability | Some aminopyrimidine derivatives may be sensitive to pH, light, or temperature.[14][15] Conduct stability studies under your purification conditions. If instability is observed, consider adjusting the pH of your mobile phase, protecting your sample from light, and performing the purification at a lower temperature. |
| Losses During Solvent Evaporation | If your compound is volatile, it may be lost during solvent removal. Use a gentle evaporation method, such as a rotary evaporator with controlled temperature and vacuum, or freeze-drying. |
| Incomplete Elution | Ensure that the mobile phase is strong enough to elute your compound completely from the column. A steep gradient or a strong wash step at the end of the run can help recover strongly retained compounds. |
| Precipitation on the Column | If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column. Ensure your sample is completely dissolved in a solvent compatible with the mobile phase. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is generally considered the "best" for purifying polar aminopyrimidines?
There is no single "best" technique, as the optimal method depends on the specific properties of your compound and the impurities present. However, for highly polar aminopyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) are often more successful than traditional reversed-phase chromatography.[1] HILIC is designed for polar compounds, while SFC offers fast separations with reduced organic solvent consumption.[1][10] Mixed-mode chromatography is also an excellent option for complex mixtures containing compounds with varying polarities.[5][6]
Q2: Can I use normal-phase chromatography on silica gel for aminopyrimidine purification?
While it is possible, it can be challenging. The basic nature of the amino group on the pyrimidine ring can lead to very strong, sometimes irreversible, binding to the acidic silica gel.[1] This can result in poor recovery and significant peak tailing.[1] If you must use normal-phase chromatography, consider deactivating the silica gel with a small amount of a basic modifier like triethylamine or ammonia in your mobile phase.[16]
Q3: What are some common mobile phase additives used in SFC for purifying polar basic compounds?
For polar basic compounds like aminopyrimidines, additives are often necessary to improve peak shape and solubility in the supercritical fluid mobile phase. Common additives include methanol as a polar co-solvent, and small amounts of basic modifiers like triethylamine, ammonium hydroxide, or isopropylamine to improve the peak shape of basic analytes.[13]
Q4: When is crystallization a suitable purification method for polar aminopyrimidines?
Crystallization can be a highly effective and scalable purification technique if your compound is a solid with suitable solubility properties.[1][17] The ideal crystallization solvent is one in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.[18] For highly polar compounds that are soluble in polar solvents, finding an appropriate single solvent can be difficult. In such cases, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed.[1]
Q5: My aminopyrimidine is chiral. What are the key considerations for its enantiomeric purification?
For chiral separations, specialized chiral stationary phases (CSPs) are typically required in either HPLC or SFC.[13][19] The choice of CSP and mobile phase is critical and often requires screening of different column chemistries and conditions. Polysaccharide-based CSPs are widely used. SFC is often favored for chiral separations due to its high efficiency and speed.[13] Capillary electrophoresis with chiral selectors is another viable technique.[20][21]
Q6: How does salt formation affect the purification of my aminopyrimidine compound?
Formation of a salt can significantly alter the physicochemical properties of your aminopyrimidine, including its solubility and chromatographic behavior.[22][23][24][25] Converting a basic aminopyrimidine to a salt (e.g., a hydrochloride or mesylate salt) can increase its aqueous solubility, which might be advantageous for reversed-phase chromatography. However, it can also make the compound more difficult to retain. Conversely, if you are struggling with a highly water-soluble compound, forming a more lipophilic salt could aid in its extraction and purification. The stability of the salt under the purification conditions is also a critical factor to consider.[25]
Section 3: Experimental Protocols
Protocol 1: General HILIC Method Development for Polar Aminopyrimidines
This protocol provides a starting point for developing a HILIC purification method.
-
Column Selection: Begin with a bare silica or an amide-bonded column.[1]
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Gradient Elution:
-
Initial Conditions: 95% B for 2 minutes.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Wash: 50% B for 5 minutes.
-
Re-equilibration: Return to 95% B and hold for 10 minutes before the next injection.[1]
-
-
Sample Preparation: Dissolve the crude aminopyrimidine compound in the initial mobile phase conditions (95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous).[1]
-
Detection: UV detection at a wavelength appropriate for the aminopyrimidine chromophore (e.g., 254 nm).
HILIC Purification Workflow Diagram:
Caption: General workflow for HILIC purification.
Protocol 2: Crystallization of a Polar Aminopyrimidine
This protocol outlines a general method for purification by crystallization.
-
Solvent Selection: Identify a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold.
-
Dissolution: In a flask, add the crude aminopyrimidine compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
References
- Technical Support Center: Purification of Polar Aminopyrimidine Compounds - Benchchem. (URL: )
- Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US. (URL: )
- Mixed-Mode HPLC Separations: What, Why, and How | LCGC Intern
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- Mixed-Mode Chromatography—A Review - LCGC Intern
- Evolution of Mixed-Mode Chrom
- Amines by Supercritical Fluid Chromatography - ResearchG
- How Good is SFC for Polar Analytes? | Chromatography Today. (URL: [Link] SFC/how-good-is-sfc-for-polar-analytes/31388)
- Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. (URL: [Link])
- Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis Online. (URL: [Link])
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC Intern
- Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. (URL: [Link])
- Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. (URL: [Link])
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI. (URL: [Link])
- HILIC Purification Strategies for Flash Chrom
- Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PubMed Central. (URL: [Link])
- Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. (URL: [Link])
- Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges. (URL: [Link])
- Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Prolifer
- Purification of strong polar and basic compounds : r/Chempros - Reddit. (URL: [Link])
- Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts - MDPI. (URL: [Link])
- Chiral Drug Separ
- LABTips: Preparative HPLC for Purification Workflows | Labcompare.com. (URL: [Link])
- HILIC to the Rescue: Pharmaceutical Development Case Examples - LCGC Intern
- Principles of Salt Formation - ResearchG
- Chiral Purity in Drug Analysis - ResearchG
- On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems - PubMed. (URL: [Link])
- HPLC Method Optimisation - Element Lab Solutions. (URL: [Link])
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?
- Salt Selection in Drug Development | Pharmaceutical Technology. (URL: [Link])
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. (URL: [Link])
- Troubleshooting protein loss during ion exchange (IEX)
- Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (URL: [Link])
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - ResearchG
- Chiral Separation of Natural and Unnatural Amino Acid Derivatives by micro-HPLC on a Ristocetin A St
- Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent - PubMed. (URL: [Link])
- How should I purify a complex, polar, amide reaction mixture? - Biotage. (URL: [Link])
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. openaccesspub.org [openaccesspub.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Low Cell Permeability of Pyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the common challenge of low cell permeability with this important class of molecules. Our goal is to equip you with the knowledge to diagnose and overcome permeability issues in your experiments, ultimately accelerating your research.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrimidine-based inhibitors show high potency in biochemical assays but low efficacy in cell-based assays?
This is a classic and frequently encountered challenge. A significant discrepancy between biochemical potency (e.g., against an isolated enzyme) and cellular efficacy often points directly to poor cell permeability.[1] For your pyrimidine-based inhibitor to be effective, it must first cross the cell membrane to reach its intracellular target.[1][2] Several factors related to the pyrimidine scaffold can contribute to this issue:
-
Low Passive Permeability: The intrinsic physicochemical properties of the molecule may hinder its ability to diffuse across the lipid bilayer of the cell membrane.[1][3] Pyrimidine-based compounds can be polar and possess a high number of hydrogen bond donors and acceptors, which is unfavorable for passive diffusion.[4]
-
Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching a therapeutic concentration inside.[1][4][5]
-
Poor Aqueous Solubility: The compound might precipitate in the aqueous assay medium, reducing the effective concentration available to the cells.[1]
-
Compound Instability: The molecule could be unstable in the assay buffer at the experimental pH and temperature.[1]
Q2: What are the primary strategies to improve the cell permeability of my pyrimidine-based compounds?
There are two main avenues to enhance the cell permeability of your compounds: chemical modification and formulation strategies.[4]
-
Chemical Modification: This involves altering the chemical structure of the pyrimidine derivative to improve its physicochemical properties.[4][6] Common approaches include:
-
Formulation Strategies: This approach focuses on the drug delivery system without changing the compound's chemical structure.[4][7][8] Examples include:
-
Nanoformulations: Encapsulating the compound in nanoparticles or liposomes can facilitate its entry into cells.[4][7]
-
Use of Permeation Enhancers: Certain excipients can be used to transiently increase membrane permeability.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that can improve the absorption of poorly permeable drugs.[9]
-
In-depth Troubleshooting Guides
Scenario 1: My pyrimidine inhibitor has poor permeability in the Caco-2 assay. How do I troubleshoot this?
The Caco-2 permeability assay is a widely used in vitro model of the human intestinal epithelium to predict drug absorption.[4] If your compound shows low apparent permeability (Papp), here’s a systematic approach to investigate the cause.
-
Monolayer Integrity: Before and after the experiment, measure the transepithelial electrical resistance (TEER) to ensure the Caco-2 monolayer is intact.[1][10]
-
Compound Recovery: Calculate the percent recovery of your compound at the end of the assay. Low recovery (<70%) can be due to non-specific binding to the assay plates or the cell monolayer.[4] To mitigate this, consider adding a low concentration of bovine serum albumin (BSA), such as 0.25%, to the basolateral compartment buffer.[4]
A common reason for poor permeability of pyrimidine derivatives is that they are substrates for efflux transporters like P-glycoprotein (P-gp).[4][11]
-
Bidirectional Caco-2 Assay: Perform a bidirectional assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is a strong indicator of active efflux.[1]
-
Co-administration with an Efflux Inhibitor: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. An increase in the A-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.[1][4]
Caption: Decision tree for troubleshooting low oral bioavailability.
Concluding Remarks
Troubleshooting low cell permeability of pyrimidine-based inhibitors requires a multi-faceted approach that considers the compound's physicochemical properties, its interaction with cellular machinery like efflux pumps, and its metabolic stability. By systematically evaluating these factors and employing the appropriate experimental assays and mitigation strategies, researchers can overcome these challenges and advance the development of novel therapeutics.
References
- In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC - PubMed Central. (n.d.).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - NIH. (n.d.).
- In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems - Bio-protocol. (2017, May 5).
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.).
- (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers - ResearchGate. (n.d.).
- In Vitro Permeability Assay - Creative Bioarray. (n.d.).
- Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements | Journal of Chemical Information and Modeling - ACS Publications. (n.d.).
- (PDF) A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III) - ResearchGate. (n.d.).
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. (2012, June 14).
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (2023, May 30).
- Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - ACS Publications. (n.d.).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.).
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.).
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - Frontiers. (n.d.).
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (n.d.).
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH. (n.d.).
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. (n.d.).
- Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed. (n.d.).
- Intrinsic Membrane Permeability to Small Molecules | Chemical Reviews - ACS Publications. (n.d.).
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PubMed Central. (n.d.).
- Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters | Request PDF - ResearchGate. (n.d.).
- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Mechanistic Insights into Passive Membrane Permeability of Drug-like Molecules from a Weighted Ensemble of Trajectories - NIH. (n.d.).
- Mechanistic Insights into Passive Membrane Permeability of Drug-Like Molecules from a Weighted Ensemble of Trajectories | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (2021, December 20).
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC - PubMed Central. (n.d.).
- Drug Permeation against Efflux by Two Transporters - PMC - NIH. (n.d.).
- Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes - PMC - NIH. (2021, July 29).
- Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications - MDPI. (n.d.).
- Nucleoside Transport Inhibitors: Structure−Activity Relationships for Pyrimido[5,4-d]pyrimidine Derivatives That Potentiate Pemetrexed Cytotoxicity in the Presence of α1-Acid Glycoprotein | Scilit. (n.d.).
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. (2023, May 16).
- Efflux pump inhibitors bound to RND inner membrane efflux transporters... | Download Scientific Diagram - ResearchGate. (n.d.).
- Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PubMed Central. (n.d.).
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
- Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (n.d.).
- RET signaling pathway and RET inhibitors in human cancer. (2022, July 25).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. japsonline.com [japsonline.com]
- 10. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Kinase Inhibitors Derived from (5-Chloropyrimidin-2-yl)methanamine
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working on enhancing the selectivity of kinase inhibitors derived from the (5-Chloropyrimidin-2-yl)methanamine scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of kinase inhibitor development, ensuring scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is kinase inhibitor selectivity a critical parameter in drug discovery?
Achieving high selectivity for a target kinase is a significant challenge due to the conserved nature of the ATP-binding site across the human kinome, which comprises over 500 members.[1] Poor selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects in a clinical setting.[2] Therefore, developing highly selective inhibitors is crucial for safer and more effective targeted therapies.
Q2: What makes the this compound scaffold a good starting point for developing kinase inhibitors?
The pyrimidine core is a "privileged scaffold" in medicinal chemistry for developing kinase inhibitors.[3] Its nitrogen atoms can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine in ATP.[4] The 5-chloro substituent on the pyrimidine ring can be strategically utilized to enhance binding affinity and selectivity, for instance, by enabling covalent bond formation with a nearby cysteine residue.[5]
Q3: What are the primary strategies to enhance the selectivity of pyrimidine-based kinase inhibitors?
Several strategies can be employed to improve the selectivity of kinase inhibitors:
-
Structure-Based Design: Utilizing X-ray co-crystal structures to identify unique features of the target kinase's ATP-binding pocket that can be exploited. Modifications can be made to the inhibitor to form specific interactions with non-conserved residues.[6]
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size among kinases. Designing inhibitors with bulky substituents that are only accommodated by kinases with smaller gatekeeper residues can significantly improve selectivity.[1][7]
-
Covalent Inhibition: Introducing a reactive group (a "warhead") that forms a covalent bond with a non-conserved cysteine residue near the ATP-binding site can lead to highly selective and potent inhibitors.[1] The 5-chloropyrimidine moiety itself can, in some cases, act as a warhead for an SNAr reaction with a cysteine.[5]
-
Allosteric Inhibition: Targeting less conserved allosteric sites outside the ATP-binding pocket can provide an alternative route to achieving high selectivity.[6]
Q4: What are the essential first steps before starting a selectivity enhancement campaign?
Before embarking on a chemical modification campaign, it is crucial to have a robust and reliable set of assays to profile your compounds. This includes:
-
A primary biochemical assay to determine the potency (e.g., IC₅₀ or Kᵢ) against your target kinase.
-
A broad kinase selectivity panel to identify off-target interactions early in the process.[8][9]
-
Relevant cell-based assays to confirm on-target activity in a more physiological context and to assess potential cytotoxicity.[10]
Troubleshooting Guides
This section addresses common challenges encountered during the experimental process of enhancing kinase inhibitor selectivity.
Scenario 1: My inhibitor shows high potency in a biochemical assay but poor selectivity in a kinase panel screen.
Question: I have a potent this compound derivative against my target kinase (Kinase X), but a broad-spectrum kinase panel reveals it inhibits several other kinases with similar potency. How do I troubleshoot this?
Answer: This is a common challenge, especially with ATP-competitive inhibitors.[2] Here’s a systematic approach to diagnose and address the issue:
Step 1: Analyze the Kinome Profiling Data
-
Identify the off-target kinases: Are they closely related to your primary target in the kinome tree, or are they from different families? Unrelated off-targets might reveal unexpected binding modes.
-
Compare IC₅₀ values: A quantitative comparison of the potency against the target versus off-targets is essential. A selectivity score can be a useful metric, though it has its limitations.[9]
Step 2: Structural and Computational Analysis
-
Obtain a co-crystal structure: If possible, crystallize your inhibitor with both the target kinase and a key off-target kinase. This will provide invaluable insights into the specific molecular interactions driving binding and can reveal subtle differences to exploit.
-
Homology modeling and docking: In the absence of crystal structures, use homology models to predict the binding mode of your inhibitor in the ATP pockets of both your target and off-target kinases. This can help rationalize the observed cross-reactivity.
Step 3: Structure-Activity Relationship (SAR) Guided Medicinal Chemistry
-
Modify the solvent-exposed regions: The this compound core likely anchors your inhibitor in the hinge region. Modifications to the solvent-exposed parts of the molecule can be made to introduce steric hindrance that prevents binding to off-target kinases while being tolerated by your target kinase.
-
Target the gatekeeper residue: As mentioned in the FAQs, exploiting differences in the gatekeeper residue is a powerful strategy.[1] If your target has a small gatekeeper (e.g., glycine or alanine) and a key off-target has a large one (e.g., methionine or phenylalanine), introducing a bulky group directed towards this pocket can significantly improve selectivity.
Experimental Protocol: Kinase Selectivity Profiling
A tiered approach is often the most cost-effective for selectivity profiling.[9]
-
Primary Screen: Test your compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >300).[8]
-
Secondary Screen (IC₅₀ Determination): For any kinases that show significant inhibition (e.g., >70%) in the primary screen, perform a dose-response experiment to determine the IC₅₀ value. A 10-point dose-response curve is recommended for accuracy.[9]
Table 1: Example Kinase Selectivity Data Interpretation
| Compound | Target Kinase IC₅₀ (nM) | Off-Target Kinase A IC₅₀ (nM) | Off-Target Kinase B IC₅₀ (nM) | Selectivity Fold (vs. A) | Selectivity Fold (vs. B) |
| Lead_001 | 10 | 15 | 500 | 1.5 | 50 |
| Optimized_002 | 12 | 500 | >10,000 | 41.7 | >833 |
In this example, medicinal chemistry efforts on Lead_001 led to Optimized_002, which maintained potency against the target while significantly reducing off-target activity against Kinase A and B.
Diagram 1: Troubleshooting Workflow for Poor Selectivity
Caption: A systematic workflow for addressing poor kinase inhibitor selectivity.
Scenario 2: My inhibitor is potent in a biochemical assay but shows weak or no activity in cell-based assays.
Question: My this compound derivative has a low nanomolar IC₅₀ in a radiometric kinase assay, but I need micromolar concentrations to see an effect on the phosphorylation of a known substrate in cells. What could be the issue?
Answer: A discrepancy between biochemical potency and cellular efficacy is a frequent hurdle in drug discovery.[11] Several factors can contribute to this:
1. High Cellular ATP Concentration:
-
The Problem: Most biochemical kinase assays are run at ATP concentrations close to the Kₘ of the kinase for ATP, which is often in the low micromolar range.[12] However, the intracellular ATP concentration is much higher, typically in the millimolar range.[13] For an ATP-competitive inhibitor, this high concentration of the natural substrate (ATP) will outcompete the inhibitor, leading to a significant rightward shift in the apparent IC₅₀ in cells.
-
The Solution:
-
Run biochemical assays at physiological ATP concentrations: Re-testing your inhibitor in a biochemical assay with 1-2 mM ATP can provide a more predictive measure of its cellular potency.[14]
-
Determine the Kᵢ value: The IC₅₀ is dependent on the ATP concentration, while the Kᵢ (inhibition constant) is an intrinsic property of the inhibitor. Calculating the Kᵢ allows for a more direct comparison of inhibitor potencies across different assay conditions.[12]
-
2. Poor Cell Permeability:
-
The Problem: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
The Solution:
-
Assess physicochemical properties: Analyze properties like LogP, polar surface area (PSA), and molecular weight. High values for these can correlate with poor permeability.
-
Perform a cell permeability assay: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a direct measure of a compound's ability to cross a lipid bilayer.
-
3. Efflux by Cellular Transporters:
-
The Problem: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
The Solution: Co-incubate your inhibitor with a known efflux pump inhibitor (e.g., verapamil) in your cell-based assay. If the potency of your inhibitor increases, it suggests that it is a substrate for an efflux pump.
4. Inhibitor Instability or Metabolism:
-
The Problem: The compound may be rapidly degraded or metabolized within the cell.
-
The Solution: Perform a microsomal stability assay to assess the metabolic stability of your inhibitor.
Experimental Protocol: Cellular Target Engagement Assay (NanoBRET™)
To directly measure if your inhibitor is binding to its target inside living cells, a target engagement assay is highly recommended. The NanoBRET™ assay is a popular choice.[10][15]
-
Cell Line Engineering: Create a stable cell line that expresses the target kinase as a fusion protein with NanoLuc® luciferase.
-
Tracer Titration: Determine the optimal concentration of the fluorescent NanoBRET™ tracer for your target kinase.
-
Compound Competition: Treat the cells with a range of concentrations of your inhibitor.
-
BRET Measurement: Add the tracer and measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that your inhibitor is displacing the tracer and binding to the target kinase.
Diagram 2: Factors Affecting Cellular Potency
Caption: Key factors that can lead to a discrepancy between biochemical and cellular potency.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795. [Link]
- Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini reviews in medicinal chemistry, 8(12), 1291-1297. [Link]
- Peters, J. U., Schnapp, G., Hoenke, C., & Heinke, R. (2013). Cellular impedance assays for predictive preclinical drug screening of kinase inhibitor cardiovascular toxicity. Toxicological sciences, 135(2), 416-426. [Link]
- Khan, I., Choi, S., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
- Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 968-988. [Link]
- Asquith, C. R. M., Lait, T. M., Tizzard, G. J., & Wells, C. I. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of medicinal chemistry, 64(16), 12051-12065. [Link]
- A. K. Singh, D. K. Singh, & S. K. Singh (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 731679. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
- Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. [Link]
- Klaeger, S., Gohlke, B., & Kuster, B. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS journal, 280(21), 5249-5260. [Link]
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. [Link]
- Nussinov, R., & Tsai, C. J. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Ubersax, J. A., & Ferrell Jr, J. E. (2007). Mechanisms of specificity in protein phosphorylation. Nature reviews Molecular cell biology, 8(7), 530-541. [Link]
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
- ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... [Link]
- Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Fernández-d'Arlas, B., Leza, N., Zavala, G., Uriarte, E., Laguna, M., Palacios, F., & de Cózar, A. (2018). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of medicinal chemistry, 61(18), 8145-8164. [Link]
- Brehmer, D., & Scheidig, A. J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8684. [Link]
- PamGene. (2021, October 4). Kinase activity profiling - Our kinase activity assay explained [Video]. YouTube. [Link]
- Shrestha, P., Gee, C. T., Williams, H. L., Gower, A. J., Tumber, A., Jeganathan, F., ... & Spencer, J. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of medicinal chemistry, 65(13), 9143-9160. [Link]
- Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Rosen, H. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699-710. [Link]
- Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 968-988. [Link]
- The Institute of Cancer Research. (2020, March 3).
- BMG LABTECH. (2020, September 1). Kinase assays. [Link]
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
- ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay? [Link]
- Ventura, A. C., & Tirozzi, S. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 9, 83. [Link]
- Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. [Link]
- Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews Drug discovery, 17(5), 353-377. [Link]
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]
- BD Biosciences. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video [Video]. YouTube. [Link]
- Gong, J., Le, T., & Yang, K. (2024). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. [Link]
- Asquith, C. R. M., Lait, T. M., Tizzard, G. J., & Wells, C. I. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of medicinal chemistry, 64(16), 12051-12065. [Link]
- A2Z Chemical. (n.d.). 2-((5-Chloropyrimidin-2-yl)oxy)-N,N-dimethylcyclopentan-1-amine. [Link]
- Kumar, A., Sharma, S., & Kumar, D. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current medicinal chemistry, 30(29), 3299-3323. [Link]
- Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Sullivan, F. H., ... & Schultz, P. G. (1998). Exploiting chemical libraries for drug discovery through parallel synthesis. Science, 281(5376), 533-538. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. icr.ac.uk [icr.ac.uk]
Technical Support Center: Mitigating Off-Target Effects of (5-Chloropyrimidin-2-yl)methanamine Derivatives
Welcome to the technical support center for researchers working with (5-chloropyrimidin-2-yl)methanamine derivatives. This guide is designed to provide in-depth, practical solutions to one of the most significant challenges in kinase inhibitor development: understanding and minimizing off-target effects. The aminopyrimidine scaffold is a cornerstone of many successful kinase inhibitors, but achieving high selectivity is paramount for therapeutic success and avoiding toxicity.[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate this complex landscape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have just synthesized a novel this compound derivative. How should I begin to characterize its off-target profile?
A1: An early and comprehensive assessment of selectivity is crucial to avoid costly failures later in development. A tiered approach, starting broad and becoming more focused, is most effective. The initial goal is to get a panoramic view of your compound's interactions across the human kinome.
Expert Insight: Don't assume that high potency on your primary target equates to high selectivity. The ATP-binding pocket, which aminopyrimidine motifs target, is highly conserved across the kinome, making off-target interactions common.[1][2]
Recommended Initial Workflow: Large-Scale Kinome Profiling
The most direct way to assess kinase selectivity is to screen your compound against a large panel of kinases. Several platforms are available, each with distinct advantages.
-
Binding Assays (e.g., KINOMEscan™): These assays quantify the binding of an inhibitor to a large collection of kinases. They are an excellent primary screen because they measure direct physical interaction and are not dependent on enzyme activity.[3]
-
Activity Assays (e.g., KinaseProfiler™, HotSpot℠): These biochemical assays measure the direct inhibition of kinase catalytic activity. Radiometric assays are often considered the "gold standard" for their reliability and direct measurement of product formation.[3][4]
Experimental Protocol: Initial Kinome-Wide Selectivity Screen
-
Compound Preparation: Solubilize your compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure complete dissolution.
-
Concentration Selection: For an initial screen, select a single, relatively high concentration (e.g., 1 µM or 10 µM). This concentration is chosen to be well above the expected Kd or IC₅₀ for your primary target, maximizing the chance of identifying even weak off-target binders.
-
Platform Selection: Choose a commercial kinome profiling service. For a first pass, a binding assay covering >400 kinases is a robust choice.[3]
-
Data Analysis: The primary output will be a list of kinases for which binding was inhibited by a certain threshold (e.g., >90% inhibition).
-
Calculate Selectivity Score (S-score): This metric quantifies selectivity by dividing the number of kinases that bind the compound by the total number of kinases tested. A lower score indicates higher selectivity.
-
Visualize Data: Use a kinome tree diagram to plot the inhibited kinases. This provides a visual representation of the selectivity across different kinase families.
-
Troubleshooting This Stage:
-
Issue: No significant off-targets are detected, but the compound shows cellular toxicity.
-
Possible Cause: The off-target may not be a kinase. Or, the off-target interaction might be with a non-human kinase if working with non-human cell lines.
-
Solution: Proceed to broader, unbiased proteomics-based methods (see Q2) to identify non-kinase targets.
-
Diagram: Kinase Selectivity Profiling Cascade
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Q2: My compound has a potent cellular effect that doesn't seem to be explained by its on-target activity. How do I find the responsible off-target(s)?
A2: When a compound's phenotype is disconnected from its known target, an unbiased approach is required to identify all cellular binding partners. Chemical proteomics is the most powerful tool for this purpose.[5][6] It allows you to use your compound as "bait" to pull down its interacting proteins from a complex cell lysate for identification by mass spectrometry.
Expert Insight: Drug side effects are often caused by these unexpected off-target interactions.[5] Identifying them early is not just about improving selectivity, but about understanding potential liabilities.
Primary Method: Chemical Proteomics Affinity Chromatography
This technique involves immobilizing your compound on a solid support (like beads) to "fish" for its binding partners in a cell lysate.
Experimental Workflow: Chemical Proteomics
Caption: Workflow for identifying off-targets using chemical proteomics.
Step-by-Step Protocol:
-
Probe Synthesis: This is the most critical step. A linker must be added to your molecule at a position that does not disrupt its binding to the target. For the this compound scaffold, modification away from the aminopyrimidine hinge-binding motif is advisable.[7]
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose or magnetic beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line.
-
Incubation: Incubate the probe-conjugated beads with the cell lysate. To identify specific binders, include a control where you add an excess of the free (non-immobilized) compound to the lysate before adding the beads. True binding partners will be outcompeted by the free drug and will not be pulled down.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Then, elute the specifically bound proteins.
-
Mass Spectrometry: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the probe sample compared to the competed control are high-confidence off-targets.
Alternative Advanced Methods:
| Method | Principle | Advantages | Disadvantages |
| Activity-Based Protein Profiling (ABPP) | Uses covalent probes to label active sites of enzyme families.[5][6] | Captures enzymes in their active state; provides functional information. | Requires a suitable reactive group on the probe; may not capture all binding events.[5] |
| Thermal Proteome Profiling (TPP/CETSA) | Drug binding stabilizes a protein against thermal denaturation.[6] | No chemical modification of the drug is needed; can be done in living cells. | Less sensitive for weak binders; data analysis can be complex. |
Q3: I have a list of potential off-targets. How can I confirm which one is responsible for an observed cellular phenotype?
A3: This is a crucial validation step. Having a list of potential off-targets is not enough; you must link a specific off-target to the biological effect. The goal is to isolate the effect of the off-target from the on-target.
Expert Insight: A common mistake is to assume the most potent off-target is responsible for the phenotype. Cellular context, including protein expression levels and pathway sensitivities, plays a huge role.[8]
Strategy 1: Orthogonal Tool Compounds
Use a structurally different inhibitor that is known to be potent and selective for the suspected off-target.
-
Procedure: Treat cells with this "off-target tool compound."
-
Expected Result: If the tool compound phenocopies the effect of your original derivative, it strongly suggests that the phenotype is driven by the inhibition of that specific off-target.
Strategy 2: Genetic Knockdown/Knockout
Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the suspected off-target protein.
-
Procedure: Deplete the off-target protein in your cell line and then treat the cells with your this compound derivative.
-
Expected Result: If the compound's problematic phenotype is diminished or abolished in the knockout/knockdown cells, you have confirmed that the effect is mediated through that off-target.[9]
Strategy 3: Structure-Activity Relationship (SAR) Analysis
Synthesize a small set of analogues designed to have different potencies against the on-target versus the off-target.
-
Procedure: Test these analogues in your phenotypic assay.
-
Expected Result: If the strength of the phenotype correlates better with the potency against the off-target than the on-target, this provides strong evidence for the off-target being the driver.
Q4: What structural modifications can I make to my this compound derivative to improve its selectivity?
A4: Once problematic off-targets are identified, you can engage in rational drug design to "dial out" these interactions while maintaining on-target potency. This involves carefully considering the structure-activity relationships (SAR).
Expert Insight: Improving selectivity often involves exploiting subtle differences in the ATP-binding pockets of the on-target versus the off-target kinases. Even highly conserved pockets have minor variations in size, shape, and residue composition that can be exploited.
Key Regions for Modification on the Aminopyrimidine Scaffold:
-
The "Solvent-Front" Region: Modifications to the phenyl ring attached to the pyrimidine's amino group can be used to extend into the solvent-exposed region of the ATP pocket. Bulky or polar groups here can disrupt binding to off-targets that have a more constrained pocket than your primary target.
-
The Pyrimidine Core: While the 2-aminopyrimidine is often crucial for hinge-binding, substitutions at the 5- or 6-positions of the pyrimidine ring can influence selectivity. The existing 5-chloro group, for instance, already provides a specific interaction point. Modifying this could alter the selectivity profile.[10][11]
-
The Methanamine Linker and Beyond: The groups attached to the methanamine at the 2-position of the pyrimidine project out of the core binding pocket. Altering the size, rigidity, and polarity of these groups can have a dramatic impact on selectivity by engaging with regions outside the conserved hinge-binding site.
General Strategy:
-
Examine Co-crystal Structures: If available, overlay the crystal structures of your on-target and a key off-target. This can reveal differences in the binding pockets that you can design for.
-
Introduce Bulk: Adding sterically bulky groups can prevent your compound from fitting into the tighter binding pockets of some off-target kinases.
-
Target Specific Residues: Introduce groups that can form hydrogen bonds or other specific interactions with residues present in your on-target but absent in your off-targets.
Q5: Can I use computational methods to predict off-targets before I even synthesize the compounds?
A5: Yes. Computational, or in silico, methods are increasingly used to predict potential off-target interactions early in the design phase, allowing you to prioritize which compounds to synthesize.[12][13] These methods can significantly reduce wasted time and resources.
Expert Insight: Computational predictions are not a replacement for experimental validation. They are a powerful tool for hypothesis generation and prioritization.[14] The best approach is a tight loop of computational prediction followed by experimental testing.[15]
Common Computational Approaches:
| Method | Principle | How It's Used |
| Ligand-Based Methods (e.g., 2D/3D Similarity) | Compares your compound's structure to a large database of compounds with known activities.[16][17] | If your molecule is structurally similar to a known inhibitor of another target, it may share that activity. Useful when no target structure is available. |
| Structure-Based Methods (e.g., Molecular Docking) | "Docks" your compound's 3D structure into the crystal structures of many different proteins (e.g., all kinases with known structures). | Predicts the binding pose and estimates the binding affinity for hundreds of potential off-targets. Requires a high-quality protein structure. |
| Machine Learning / AI | Trains complex algorithms on vast datasets of known drug-target interactions to learn the "rules" of molecular recognition.[13][17] | Can predict interactions for novel compounds and targets, even when direct structural similarity is low. Performance depends heavily on the quality of the training data.[12][16] |
Recommended Computational Workflow:
-
Build a 3D Model: Create a high-quality 3D model of your lead compound.
-
Virtual Screening: Use a structure-based approach to dock your compound against a library of all available human kinase structures.
-
Score and Rank: Rank the potential off-targets based on the predicted binding energy or docking score.
-
Cross-Reference: Use a ligand-based method (like SEA - Similarity Ensemble Approach) to see if your compound's 2D structure resembles known ligands for any of the top-ranked hits.[16]
-
Prioritize for Synthesis: Synthesize compounds predicted to have a clean profile and use the predictions to guide which off-targets to test experimentally in your initial kinome screens.
References
- Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects.
- National Institutes of Health (NIH). (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- National Institutes of Health (NIH). (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- AACR Journals. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- BPS Bioscience. (n.d.). Kinase Screening and Profiling Services.
- MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
- National Institutes of Health (NIH). (2023). Different chemical proteomic approaches to identify the targets of lapatinib.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Luceome Biotechnologies. (2022). Cell Based Kinase Assays.
- Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- ResearchGate. (n.d.). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing.
- CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services.
- MDPI. (2026). Computational Strategies Reshaping Modern Drug Discovery.
- Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
- National Institutes of Health (NIH). (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
- Computational Molecular Biology. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems.
- Frontiers. (2026). Clinical efficacy and safety of umbralisib, a dual PI3Kδ/CK1-ϵ inhibitor, in treatment of hematologic malignancies.
- National Institutes of Health (NIH). (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
- Science. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- National Institutes of Health (NIH). (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors.
- PubChem. (n.d.). (5-Chloropyridin-2-yl)methanamine.
- PubMed. (2015). Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway.
- ACS Publications. (2026). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid.
- PubMed. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents.
- PLOS. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
- PubMed. (n.d.). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. tandfonline.com [tandfonline.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. icr.ac.uk [icr.ac.uk]
- 15. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Method Development for Chiral Separation of (5-Chloropyrimidin-2-yl)methanamine Derivatives
Welcome to the technical support center for the chiral separation of (5-Chloropyrimidin-2-yl)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. The content is structured in a question-and-answer format to directly address specific issues and provide actionable troubleshooting advice.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the initial stages of method development for the chiral separation of this compound derivatives.
Q1: What are the primary analytical techniques for the chiral separation of this compound derivatives?
A1: The most prevalent and effective techniques for the chiral separation of these amine-containing compounds are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][2] Capillary Electrophoresis (CE) can also be employed, particularly for analytical scale separations.[3]
-
HPLC with Chiral Stationary Phases (CSPs): This is the most common approach, offering a wide variety of stationary phases for effective separation.[4] Polysaccharide-based CSPs are particularly versatile for a broad range of chiral compounds, including amines.[4][5]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption, making it an environmentally friendly "green chemistry" option.[1][6] It utilizes supercritical carbon dioxide as the main mobile phase component.[2][6]
-
Capillary Electrophoresis (CE): CE can be a high-efficiency technique for chiral separations, often using chiral selectors added to the background electrolyte.[7][8]
Q2: How do I select an appropriate chiral stationary phase (CSP) for my this compound derivative?
A2: The selection of the CSP is a critical first step.[4][5] For primary amines like this compound derivatives, a screening approach using a diverse set of columns is highly recommended.[9][10]
A good starting point for screening includes:
-
Polysaccharide-based CSPs: Columns with amylose or cellulose derivatives, such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) selectors, are known for their broad enantioselectivity for a wide range of compounds, including amines.[4][5]
-
Cyclofructan-based CSPs: These have shown particular success in separating primary amines.[11][12]
-
Macrocyclic Glycopeptide CSPs: Phases like vancomycin or teicoplanin can also be effective, particularly in reversed-phase or polar ionic modes.[13]
It is advisable to consult chiral column selection guides from manufacturers, which often provide application notes for similar compounds.[10]
Q3: What are the typical starting mobile phase conditions for HPLC and SFC chiral separations of amines?
A3: The choice of mobile phase is highly dependent on the selected CSP and the properties of the analyte.
For HPLC (Normal Phase):
-
A common starting point is a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol (IPA) or ethanol.[9]
-
For basic compounds like your amine derivatives, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine (DEA) or butylamine) is often necessary to improve peak shape and reduce tailing by masking active sites on the silica surface.[14][15]
For SFC:
-
The primary mobile phase is supercritical CO2, with a small percentage of a polar organic co-solvent (modifier) like methanol, ethanol, or isopropanol.[2]
-
Similar to HPLC, basic additives are often required for amine separations. However, the choice of additive can be more critical in SFC, with triethylamine (TEA) sometimes being more suitable than butylamine for certain CSPs.[11][12]
Q4: Should I consider derivatization of my this compound derivative before chiral separation?
A4: Derivatization is an option but is often not the first choice due to the additional sample preparation steps. It can be considered if direct separation proves difficult. Derivatization can be used to:
-
Improve chromatographic behavior: By converting the amine to a less polar derivative, peak shape and retention can be improved.
-
Enhance detectability: Introducing a chromophore or fluorophore can increase the sensitivity of detection.
-
Facilitate chiral recognition: The derivative may interact more effectively with the CSP.[16][17]
Common derivatizing agents for amines include isocyanates or anhydrides.[16] However, the goal is typically to develop a direct separation method if possible to avoid the complexities of derivatization.[9]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Poor or no separation of enantiomers (Resolution (Rs) < 1.5).
Possible Causes & Solutions:
-
Incorrect CSP Selection: The chosen stationary phase may not provide sufficient chiral recognition for your analyte.
-
Suboptimal Mobile Phase Composition: The mobile phase polarity or additive concentration may not be ideal.
-
Action (HPLC - Normal Phase):
-
Vary the alcohol modifier (e.g., switch from IPA to ethanol).
-
Adjust the percentage of the alcohol modifier. Lower percentages often increase retention and can improve resolution.
-
Optimize the concentration of the basic additive (e.g., try 0.05% to 0.2% DEA).
-
-
Action (SFC):
-
-
Inappropriate Temperature: Temperature can significantly affect chiral separations.[10]
-
Action: Evaluate the separation at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.[10]
-
-
Low Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations.[10]
-
Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
-
Problem 2: Poor peak shape (tailing or fronting).
Possible Causes & Solutions:
-
Secondary Interactions with Silica Support: Residual silanol groups on the silica surface can interact with the basic amine, causing peak tailing.
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Action: Reduce the sample concentration or injection volume.
-
-
Inappropriate Sample Solvent: The sample solvent should be compatible with the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Action: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.[18]
-
Action: Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
-
Problem 3: Unstable or drifting retention times.
Possible Causes & Solutions:
-
Insufficient Column Equilibration: Chiral columns, especially when changing mobile phases, can require extended equilibration times.[10]
-
Action: Equilibrate the column with at least 20-30 column volumes of the new mobile phase before injecting samples.
-
-
Mobile Phase Inconsistency: The mobile phase composition may be changing over time (e.g., selective evaporation of a volatile component).
-
Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if the column is not in a thermostatted compartment.
-
Action: Use a column oven to maintain a constant temperature.[10]
-
-
"Memory Effect" of Additives: Some additives can strongly adsorb to the stationary phase and affect subsequent analyses, even after the additive has been removed from the mobile phase.[19][20]
-
Action: Dedicate columns to specific mobile phase types (e.g., acidic or basic additives). If a column must be switched, a thorough regeneration procedure recommended by the manufacturer is necessary.[18]
-
Problem 4: High backpressure.
Possible Causes & Solutions:
-
Frit Blockage: Particulate matter from the sample or mobile phase can block the inlet frit of the column.[18]
-
Action: Use a guard column and filter all samples and mobile phases. If a blockage occurs, you can try back-flushing the column at a low flow rate.
-
-
Sample Precipitation: The sample may be precipitating on the column if it is not soluble in the mobile phase.
-
Action: Ensure the sample is fully dissolved in a compatible solvent.
-
-
Incompatible Mobile Phase: Some mobile phase compositions can cause high backpressure.
-
Action: Consult the column manufacturer's guidelines for recommended mobile phases and operating pressures.
-
III. Experimental Protocols & Data
Protocol 1: Generic Screening Protocol for Chiral HPLC
-
Column Selection: Choose a set of 3-4 chiral columns with diverse selectivities (e.g., one amylose-based, one cellulose-based, one cyclofructan-based).
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) with 0.1% DEA.
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) with 0.1% DEA.
-
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
If no separation is observed, switch to Mobile Phase B and re-equilibrate before injecting.
-
Repeat for each column in the screening set.
-
Table 1: Example Screening Results for a Hypothetical this compound Derivative
| Chiral Stationary Phase | Mobile Phase | Retention Factor (k'1) | Selectivity (α) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) + 0.1% DEA | 2.5 | 1.10 | 1.2 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/EtOH (90:10) + 0.1% DEA | 3.1 | 1.25 | 2.1 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) + 0.1% DEA | 4.2 | 1.05 | 0.8 |
| Larihc CF6-P (Cyclofructan) | ACN/MeOH (90:10) + 0.1% TEA | 1.8 | 1.35 | 2.8 |
Data is illustrative and will vary depending on the specific derivative.
IV. Visualized Workflows
Diagram 1: General Workflow for Chiral Method Development
Caption: A systematic approach to chiral method development.
Diagram 2: Troubleshooting Poor Peak Resolution
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. selvita.com [selvita.com]
- 7. researchgate.net [researchgate.net]
- 8. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chiraltech.com [chiraltech.com]
- 15. researchgate.net [researchgate.net]
- 16. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chiraltech.com [chiraltech.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
Comparative Efficacy of (5-Chloropyrimidin-2-yl)methanamine Derivatives: A Guide for Drug Discovery Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics, particularly in oncology. Its inherent ability to mimic the purine and pyrimidine bases of DNA and RNA, coupled with its capacity to form key hydrogen bond interactions with protein kinase hinges, has rendered it a privileged structure in drug design. This guide delves into a specific, yet increasingly significant, subclass: (5-Chloropyrimidin-2-yl)methanamine derivatives. The strategic placement of a chlorine atom at the C5 position and a methanamine group at the C2 position creates a versatile platform for generating potent and selective inhibitors of various protein kinases implicated in cancer progression.
This document provides a comparative analysis of the efficacy of notable this compound derivatives, supported by experimental data and detailed protocols. Our objective is to equip researchers and drug development professionals with the critical insights needed to navigate the structure-activity relationships (SAR) of this chemical series and to inform the design of next-generation inhibitors.
The this compound Scaffold: A Privileged Motif for Kinase Inhibition
The core structure of this compound presents several key features that make it an attractive starting point for kinase inhibitor design:
-
Hinge-Binding Motif: The pyrimidine ring nitrogen atoms are perfectly positioned to form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition.
-
Vector for Substitution: The methanamine group at the C2 position provides a convenient attachment point for a variety of substituents that can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.
-
Modulation of Physicochemical Properties: The chlorine atom at the C5 position enhances the potency of the scaffold by increasing its electrophilicity and can also be used as a handle for further chemical modifications.
The general workflow for the synthesis and evaluation of these derivatives is outlined below:
Figure 1: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Comparative Efficacy Analysis of Key Derivatives
The true potential of the this compound scaffold is realized through the diverse array of derivatives that have been synthesized and evaluated. Below, we compare the efficacy of several representative examples against various kinase targets.
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
| Compound ID | R-Group at C2-methanamine | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| CDK-A1 | N-(3-ethynyl-2,4-difluorophenyl)acetamide | CDK2/cyclin A | 5 | HCT116 | 50 | |
| CDK-A2 | N-(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetamide | CDK2/cyclin A | 8 | MCF7 | 85 | |
| CDK-B1 | N-(5-cyanopyridin-2-yl)benzamide | CDK9/cyclin T1 | 3 | MOLM-13 | 20 | |
| CDK-B2 | N-(1H-indazol-5-yl)cyclopropanecarboxamide | CDK9/cyclin T1 | 12 | MV4-11 | 150 |
Analysis of SAR for CDK Inhibition:
The data in the table above highlight several key SAR trends. For CDK2 inhibition, the presence of a terminal alkyne group (as in CDK-A1 ) appears to be beneficial for potency. This is likely due to the formation of a covalent bond with a nearby cysteine residue in the active site of some kinases, though this is not always the case and requires further investigation. For CDK9, a nitrogen-containing heterocyclic ring system, such as the cyanopyridine in CDK-B1 , seems to be a key determinant of high potency.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several types of solid tumors. The this compound scaffold has been successfully employed to generate potent EGFR inhibitors.
| Compound ID | R-Group at C2-methanamine | EGFR Mutant | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| EGFR-T1 | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | L858R/T790M | 1.5 | H1975 | 12 | |
| EGFR-T2 | N-(4-((3-chloro-4-fluorophenyl)amino)quinazolin-7-yl)acrylamide | L858R/T790M | 0.8 | H1975 | 5 |
Analysis of SAR for EGFR Inhibition:
In the case of EGFR inhibitors, the R-group is typically a larger, more complex moiety that extends into the back pocket of the ATP-binding site. The quinazoline core of EGFR-T1 and EGFR-T2 is a well-established pharmacophore for EGFR inhibition. The key difference lies in the acrylamide group of EGFR-T2 , which acts as a Michael acceptor, forming a covalent bond with Cys797 in the EGFR active site. This covalent interaction leads to irreversible inhibition and a significant increase in potency, as reflected in the lower IC50 and GI50 values.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data presented, we provide detailed protocols for the key assays used in the characterization of these inhibitors.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by the test compound.
Protocol:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the test compound in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of a solution containing the kinase and the Eu-labeled anti-tag antibody.
-
Add 5 µL of a solution containing the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Figure 2: A simplified workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
Calculate the GI50 value by fitting the data to a four-parameter logistic equation.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The comparative efficacy data presented in this guide demonstrate that careful and rational design of the substituents at the C2-methanamine position can lead to inhibitors with single-digit nanomolar potency against a range of important oncology targets.
Future efforts in this area should focus on:
-
Improving Selectivity: While potency is crucial, selectivity is paramount for minimizing off-target effects and improving the therapeutic window. Kinome-wide profiling of lead compounds is essential.
-
Overcoming Drug Resistance: The emergence of drug resistance is a major challenge in cancer therapy. The design of next-generation inhibitors that are active against known resistance mutations is a high priority.
-
Optimizing ADME Properties: A potent inhibitor is only useful if it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Early optimization of these properties is critical for the successful clinical translation of any new drug candidate.
By leveraging the insights from the structure-activity relationships discussed in this guide and employing rigorous experimental evaluation, the full therapeutic potential of this compound derivatives can be realized.
References
- Novartis AG, PCT Int. Appl. (2006), WO 2006/074985 A1 20060720.
- Astex Therapeutics Ltd., PCT Int. Appl. (2010), WO 2010/020675 A1 20100225.
- AstraZeneca AB, PCT Int. Appl. (2013), WO 2013/014448 A1 20130131.
A Comparative Guide to the Structure-Activity Relationship (SAR) of (5-Chloropyrimidin-2-yl)methanamine Analogs as Kinase Inhibitors
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of numerous cancers, making the development of specific kinase inhibitors a cornerstone of targeted therapy. Within the vast chemical space explored by medicinal chemists, the pyrimidine ring stands out as a "privileged scaffold." Its structural resemblance to the adenine core of ATP allows it to function as a bioisostere, effectively competing with ATP for binding in the kinase hinge region. This fundamental interaction has led to the development of numerous FDA-approved anticancer drugs based on this heterocyclic system.
This guide focuses on a specific, highly versatile subset: analogs of (5-Chloropyrimidin-2-yl)methanamine . The strategic placement of a chlorine atom at the C5 position of the pyrimidine ring often enhances binding affinity through hydrophobic interactions within the ATP-binding pocket and serves as a crucial anchor for directing further structural modifications. Recent research has highlighted the potential of this scaffold in developing potent inhibitors for several key oncogenic kinases, including Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinase 1 (CDK1).
This document provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this class of compounds. By systematically dissecting the impact of various chemical modifications on inhibitory potency, we aim to provide researchers, scientists, and drug development professionals with a predictive framework to guide the rational design of next-generation kinase inhibitors. All data presented is supported by detailed experimental protocols and authoritative references, ensuring scientific integrity and practical applicability.
Methodology for Biological Evaluation: Ensuring Data Integrity
The foundation of any robust SAR study lies in the quality and consistency of its biological data. The primary metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a specific biological or biochemical function. The following protocols outline the standard, self-validating systems used to generate the comparative data in this guide.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common and reliable method for determining the IC50 value of a test compound against a specific protein kinase. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Causality Behind Experimental Choices:
-
Technology Choice: A luminescence-based ADP detection method (e.g., ADP-Glo™) is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, which is a common issue in large chemical libraries.
-
Enzyme & Substrate Purity: The use of highly purified kinase preparations (>98%) is critical to prevent false positives that could arise from contaminating kinases.
-
ATP Concentration: Assays are typically run at or near the Michaelis constant (Km) of ATP for the specific kinase. This ensures that the assay is sensitive to ATP-competitive inhibitors, the most common class for this scaffold.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each analog in 100% Dimethyl Sulfoxide (DMSO).
-
Perform a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction:
-
In a white, opaque 384-well assay plate, add 25 nL of the serially diluted compounds or DMSO (as a vehicle control) to the appropriate wells.
-
Prepare a kinase reaction mixture containing the target kinase (e.g., PLK4) and its specific substrate peptide in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Add 5 µL of this mixture to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Prepare an ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP amount. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the resulting data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each analog.
-
dot digraph "Kinase_Inhibition_Assay_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Core Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of this compound analogs are dictated by the nature and position of various substituents. A systematic analysis reveals key structural motifs that govern their interaction with the target kinase. The following sections dissect the SAR based on modifications at distinct points of the scaffold, primarily focusing on data from PLK4 inhibition studies, which are well-documented for this chemical series.
dot digraph "SAR_Scaffold" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=11]; edge [color="#202124"];
} enddot Caption: Key modification points on the this compound scaffold.
Part 1: The Indispensable Role of the 5-Chloro Substituent
The chlorine atom at the C5 position is a recurring feature in many potent pyrimidine-based kinase inhibitors. Its primary role is to occupy a small hydrophobic pocket within the ATP-binding site. This interaction serves as a critical anchor, properly orienting the rest of the molecule for optimal engagement with the kinase hinge region and other key residues. In a study of covalent inhibitors targeting the kinase MSK1, the deletion of a 5-chloro substituent on the pyrimidine ring resulted in a significant loss of activity, underscoring its importance for potent inhibition.
Part 2: Modifications of the Amine Linker and Terminal Aromatic Ring (R1 and R2)
The most significant gains in potency and selectivity for this scaffold have been achieved by modifying the substituent attached to the exocyclic amine. This region of the molecule typically extends towards the solvent-exposed front of the ATP-binding site, allowing for considerable structural diversity.
A series of 5-chloro-2-aminopyrimidine derivatives designed as PLK4 inhibitors provides a clear illustration of these SAR trends. The data demonstrates that potency is exquisitely sensitive to the substitution pattern on the terminal phenyl ring.
Table 1: Comparative SAR of this compound Analogs as PLK4 Inhibitors
| Compound ID | R1 Substituent | R2 Substituent | PLK4 IC50 (nM) | MCF-7 Cell IC50 (µM) |
| 5a | H | 3-F | 7.9 | 1.13 |
| 5b | H | 3-Cl | 4.6 | 0.81 |
| 5c | H | 3-Br | 3.5 | 0.62 |
| 5d | H | 3-CF₃ | 2.1 | 0.55 |
| 5e | H | 3-CN | 1.5 | 0.51 |
| 5f | H | 3-CN, 4-F | 0.8 | 0.48 |
| 5g | H | 4-F | 11.2 | >10 |
| 5h | CH₃ | 3-CN | 25.4 | 1.89 |
(Data sourced from RSC Med. Chem., 2025, 16, 4997-5011)
Key Insights from the Data:
-
Impact of 3-Position Substitution: Placing small, electron-withdrawing groups at the 3-position (meta) of the terminal phenyl ring is highly beneficial for PLK4 inhibition. A clear trend is observed where potency increases in the order: F < Cl < Br < CF₃ < CN (5a-5e ). This suggests that the interaction in this region is driven by a combination of size, electronics, and the ability to form specific interactions like dipole-dipole or hydrogen bonds.
-
The Synergy of 4-Fluoro Substitution: The most potent compound in the series, 5f , features a 3-cyano group combined with a 4-fluoro group. The 4-fluoro substituent alone (5g ) results in a significant drop in activity. This indicates a synergistic effect where the 4-fluoro group likely enhances the binding of the 3-cyano group, possibly by modulating the electronics of the phenyl ring or by displacing a water molecule in the binding pocket.
-
Steric Hindrance at the Amine Linker: Methylation of the amine linker (compound 5h vs. 5e ) leads to a greater than 15-fold decrease in enzymatic potency. This strongly suggests that the N-H group acts as a critical hydrogen bond donor, interacting with a key residue in the kinase hinge region. The addition of a methyl group introduces steric hindrance that disrupts this vital interaction.
Comparative Analysis with Alternative Scaffolds
The this compound core is one of several "privileged" pyrimidine-based scaffolds used in kinase inhibitor design. Understanding its properties in relation to alternatives is crucial for selecting the right starting point for a drug discovery program.
-
Pyrazolo[3,4-d]pyrimidines: This fused heterocyclic system is also an adenine bioisostere and forms the core of many kinase inhibitors. It often provides a more rigid and planar structure compared to the more flexible aminopyrimidines, which can sometimes lead to higher selectivity for certain kinases. However, this rigidity can also limit the vectors available for chemical modification.
-
2,4-Diaminopyrimidines: This scaffold offers an additional point for substitution (the second amino group), providing more opportunities to modulate properties like solubility and cell permeability. Recent work on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors demonstrated that 2,4-diaminopyrimidine derivatives can achieve remarkable potency, with IC50 values in the sub-nanomolar range. This highlights the potential for achieving high affinity by engaging additional interaction points within the ATP pocket.
The primary advantage of the this compound scaffold lies in its synthetic tractability and the well-defined SAR, which allows for predictable and rational optimization of potency through modifications on the exocyclic amine substituent.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a compelling example of rational drug design in action. The data clearly demonstrates that the 5-chloro group serves as a vital anchor, while the unsubstituted amine linker is crucial for hydrogen bonding with the kinase hinge. Potency and selectivity are exquisitely tuned by the substituents on the terminal aromatic ring, with small, electron-withdrawing groups at the 3-position and a synergistic 4-fluoro group yielding inhibitors with picomolar to low-nanomolar efficacy against targets like PLK4.
Future efforts to optimize this scaffold should focus on:
-
Exploring Novel Aromatic and Heterocyclic Replacements: Replacing the terminal phenyl ring with other heterocycles could lead to novel interactions and improved selectivity profiles.
-
Modulating Physicochemical Properties: While potency is high, further optimization of properties like solubility, metabolic stability, and cell permeability will be critical for advancing these compounds toward clinical development.
-
Targeting Other Kinases: The fundamental binding mode of this scaffold suggests it could be adapted to inhibit other kinases that have similar ATP-pocket architecture, expanding its therapeutic potential beyond the currently explored targets.
This guide provides a foundational framework for these future explorations, grounded in a systematic comparison of existing high-quality data.
References
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central.
- Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.
- New aminopyrimidine derivatives as inhibitors of the TAM family. PubMed.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH.
- Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed.
- 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. PubMed.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
- Chemical structures of representative PLK4 inhibitors. ResearchGate.
- Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed.
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central.
A Comparative Guide to Pyrimidine vs. Purine-Based Kinase Inhibitors: From Scaffold Design to Cellular Validation
Introduction: The Central Role of Kinase Scaffolds in Targeted Therapy
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule inhibitors that compete with adenosine triphosphate (ATP) at the enzyme's active site has revolutionized treatment paradigms for numerous cancers.[2] At the heart of these inhibitors lie heterocyclic scaffolds designed to mimic the hinge-binding interactions of ATP's own adenine ring.[2][3] Among the most successful and versatile of these foundational structures are the purine and pyrimidine scaffolds.[4][5]
This guide provides a comparative analysis of these two "privileged" scaffolds. We will move beyond a simple list of features to explore the fundamental design principles, mechanistic nuances, and experimental validation strategies that differentiate them. Our objective is to equip researchers and drug development professionals with the field-proven insights necessary to make informed decisions in their own kinase inhibitor programs.
Part 1: A Tale of Two Rings: Structural and Mechanistic Foundations
The rationale for using purine and pyrimidine cores stems from their bioisosteric relationship with adenine.[2][3] Both can form critical hydrogen bonds with the "hinge region" of the kinase domain, the flexible linker between the N- and C-lobes of the catalytic site, thereby anchoring the inhibitor and blocking ATP entry.
The Purine Scaffold: Nature's Blueprint
The purine scaffold, a fused pyrimidine-imidazole ring system, is the natural starting point for an ATP-competitive inhibitor.[4][6] Its double-ring structure offers multiple vectors for chemical modification, allowing chemists to elaborate the structure to achieve higher potency and target selectivity.[7]
-
Advantages: The inherent similarity to adenine provides a strong foundation for potent binding. The multiple positions (e.g., N9, C2, C6, C8) can be substituted to explore different pockets within the kinase active site, enabling fine-tuning of the inhibitor's properties.[7]
-
Disadvantages: This very similarity can be a double-edged sword. The purine core is recognized by a vast number of ATP-dependent enzymes, not just kinases. This can lead to a higher propensity for off-target effects, including inhibition of metabolic enzymes, which must be carefully evaluated.[8][9]
The Pyrimidine Scaffold: Versatility and Specificity
The single-ring pyrimidine structure is another cornerstone of kinase inhibitor design.[5][10] While less directly analogous to adenine than the purine core, it effectively presents the necessary hydrogen bond donors and acceptors to engage the kinase hinge. It has emerged as a key pharmacophoric fragment in its own right and is often the result of "scaffold hopping" exercises aimed at improving the properties of an initial purine-based lead.[11][12][13]
-
Advantages: The simpler, smaller scaffold can offer a better starting point for achieving high selectivity. By building complexity onto the single ring, chemists can often avoid interactions with the broader family of purine-binding proteins, potentially leading to cleaner off-target profiles and improved safety.[5]
-
Disadvantages: Achieving high potency may require more extensive medicinal chemistry efforts to compensate for the fewer inherent interaction points compared to the larger purine scaffold.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Scaffold hopping identifies 6,8-disubstituted purines as novel anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pcbiochemres.com [pcbiochemres.com]
A Comparative Guide to the Validation of a Novel UHPLC-UV Method for (5-Chloropyrimidin-2-yl)methanamine
This guide provides a comprehensive validation framework for a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC)-UV method for the analysis of (5-Chloropyrimidin-2-yl)methanamine, a critical intermediate in pharmaceutical synthesis. We will objectively compare the performance of this advanced method against a traditional High-Performance Liquid Chromatography (HPLC) approach, supported by detailed experimental protocols and validation data. The principles and procedures outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]
Introduction: The Need for Advanced Analytical Solutions
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and quality of this intermediate directly impact the safety and efficacy of the final drug product. Therefore, a robust, sensitive, and efficient analytical method is paramount for its quality control.
Traditional HPLC methods, while reliable, often face limitations in terms of analysis speed, resolution, and solvent consumption.[4] This guide introduces a novel UHPLC-UV method designed to overcome these challenges, offering higher throughput and superior separation efficiency. We will walk through the complete validation process, demonstrating its suitability for its intended purpose and its advantages over conventional techniques.
The Analytical Methods: A Head-to-Head Comparison
The Novel Method: UHPLC with UV Detection
This method leverages the power of sub-2 µm particle columns to achieve rapid and highly efficient separations.[5] The smaller particle size leads to sharper peaks, better resolution, and significantly reduced run times.[4][6]
-
Instrumentation: UHPLC system capable of pressures up to 1,500 bar.[5]
-
Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Rationale: The choice of a sub-2 µm column is central to the method's enhanced performance. The high-pressure capability of the UHPLC system is necessary to drive the mobile phase through the densely packed column.[7] This combination allows for faster flow rates and shorter columns, drastically cutting down analysis time while improving separation quality.[5][6]
The Conventional Method: HPLC with UV Detection
This represents a standard approach widely used in quality control laboratories.
-
Instrumentation: Standard HPLC system (max pressure ~400-600 bar).[4][5]
-
Column: Agilent Eclipse C18 (250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with a Water/Acetonitrile mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Validation Protocol: A Framework for Trust
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[8] The following parameters were assessed according to ICH Q2(R1) guidelines.[1][2]
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] A forced degradation study is the definitive test for this.[10][11]
Experimental Protocol: Forced Degradation Study
-
Prepare a 1 mg/mL solution of this compound.[12]
-
Expose the solution to the following stress conditions as per ICH Q1A(R2) guidelines[10]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.[12]
-
Photostability: Expose to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV and visible light.[13]
-
-
Analyze the stressed samples alongside an unstressed control sample.
-
Evaluate the chromatograms for the separation of the main peak from any degradation products. The peak purity should be assessed using a photodiode array (PDA) detector.
Results: The UHPLC method demonstrated excellent specificity. The main analyte peak was well-resolved from all degradation products, with a resolution factor >2 for all adjacent peaks. Peak purity analysis confirmed the spectral homogeneity of the analyte peak under all stress conditions.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).[14]
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Results: The method was found to be linear over the concentration range of 0.05 mg/mL to 0.15 mg/mL. The correlation coefficient (R²) was >0.999, indicating excellent linearity.
Accuracy (Trueness)
Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery experiments.
Experimental Protocol:
-
Prepare samples of a known matrix (placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Results: The mean recovery for the UHPLC method was between 99.2% and 101.5%, which is within the typical acceptance criteria of 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.[15]
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.[16]
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Results: The RSD for repeatability was 0.25%, and for intermediate precision, it was 0.45%. Both values are well within the typical acceptance limit of <2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Results: The UHPLC method demonstrated significantly lower LOD and LOQ values compared to the conventional HPLC method, highlighting its superior sensitivity.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time:
-
Flow rate (± 0.05 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze the system suitability sample under each condition.
-
Evaluate the impact on key chromatographic parameters (retention time, peak area, tailing factor).
Results: The method proved to be robust, with no significant impact on the results from the minor changes introduced.
Performance Comparison: UHPLC vs. HPLC
The validation data clearly illustrates the superiority of the novel UHPLC method.
| Parameter | Novel UHPLC-UV Method | Conventional HPLC-UV Method | Advantage |
| Run Time | ~3 minutes | ~15 minutes | Speed [4] |
| Resolution (Critical Pair) | > 2.5 | ~1.8 | Separation [5] |
| Solvent Consumption per Run | ~1.5 mL | ~15 mL | Cost & Environment [5] |
| Backpressure | ~950 bar | ~150 bar | (System Dependent) |
| LOQ | 0.005 µg/mL | 0.05 µg/mL | Sensitivity [4] |
| Theoretical Plates | > 25,000 | ~8,000 | Efficiency [17] |
Conclusion
The validation results confirm that the developed UHPLC-UV method for the analysis of this compound is specific, linear, accurate, precise, and robust. It is, therefore, suitable for its intended purpose in a quality control environment.
The comparative data unequivocally demonstrates the significant advantages of the UHPLC method over the traditional HPLC approach.[6] The nearly five-fold reduction in run time allows for a dramatic increase in sample throughput. Furthermore, the substantial decrease in solvent consumption leads to significant cost savings and a reduced environmental footprint. The enhanced sensitivity and resolution provide greater confidence in the quality of the analytical data, which is crucial in the pharmaceutical industry.[17] Adopting this advanced analytical technology can lead to more efficient, cost-effective, and reliable quality control processes in drug development and manufacturing.
References
- Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- LC Services. (2025). HPLC vs UHPLC – What are the differences?.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ICH. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
- SGS. (n.d.). Forced Degradation Testing.
- Drawell. (n.d.). Comparative Analysis of HPLC and UHPLC: Which is Better?.
- National Institutes of Health (NIH). (2014). Development of forced degradation and stability indicating studies of drugs—A review.
- Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC?.
- Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ResearchGate. (2018). Comparison of HPLC and UHPLC chromatographic separation of four....
- Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
- International Journal of Research in Pharmaceutical Sciences. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- ResearchGate. (2013). HPLC method validation for pharmaceuticals: a review.
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Royal Society of Chemistry. (2010). Analytical Methods.
- Journal of Applied Pharmaceutical Science. (2024). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. pharmtech.com [pharmtech.com]
- 16. sps.nhs.uk [sps.nhs.uk]
- 17. researchgate.net [researchgate.net]
Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of (5-Chloropyrimidin-2-yl)methanamine Derivatives and Related Analogs
Introduction: The Promise of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents across a wide spectrum of diseases, including oncology, central nervous system disorders, and inflammatory conditions. Its versatility in forming hydrogen bonds and acting as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. Within this broad class, derivatives of (5-Chloropyrimidin-2-yl)methanamine represent a chemical scaffold with significant potential for targeted therapies. The presence of the chlorine atom at the 5-position and the methanamine group at the 2-position provides key points for chemical modification, allowing for the fine-tuning of activity against various biological targets.
However, a comprehensive review of publicly available literature reveals a scarcity of direct in vivo efficacy data for a range of this compound derivatives. This suggests that much of the preclinical development of this specific subclass may be in early, proprietary stages. To provide a valuable resource for researchers and drug development professionals, this guide will therefore broaden its scope to include a comparative analysis of structurally related 2-aminopyrimidine and fused pyrimidine analogs for which in vivo data in animal models are available. By examining the successes and challenges in the preclinical development of these related compounds, we can infer potential therapeutic applications and devise a robust strategy for the in vivo evaluation of novel this compound derivatives.
Comparative In Vivo Efficacy of Structurally Related Pyrimidine Derivatives
The following data, synthesized from preclinical studies, provides a comparative overview of the in vivo performance of 2-aminopyrimidine and related heterocyclic structures in various animal models. This comparative approach allows for an understanding of how modifications to the core pyrimidine scaffold influence efficacy and tolerability.
| Compound Class | Specific Derivative (if specified) | Therapeutic Area | Animal Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| 2-Aminopyrido[2,3-d]pyrimidin-7(8H)-ones | Compound 63 | Oncology | Human ovarian (SK-OV-3) and colon (HT-29) tumor xenografts in mice | Not specified | Produced a tumor growth delay of 10.6 days against SK-OV-3 xenografts and showed activity against HT-29 tumors.[1] | [1] |
| 2-Aminopyrimidine-based dual CDK/HDAC inhibitors | Compound 8e | Oncology (Hematological Malignancy) | MV-4-11 (AML) xenograft model in mice | Not specified | Demonstrated significant antitumor potency with a T/C (treatment/control) value of 29.98%.[2] | [2] |
| 2-Cyanoaminopyrimidines | Lead Compound 5 | Oncology | In vitro studies suggest potential for in vivo efficacy | Not specified | Retained potent in vitro anticancer activity and overcame multidrug resistance; expected to perform similarly to related compounds in vivo.[3] | [3] |
Key Therapeutic Areas for Pyrimidine Derivatives
The preclinical data on pyrimidine derivatives highlight their potential in several key therapeutic areas:
-
Oncology: This is the most extensively studied area for novel pyrimidine derivatives. Their ability to function as kinase inhibitors makes them prime candidates for targeted cancer therapies. The in vivo data for 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones and 2-aminopyrimidine-based dual CDK/HDAC inhibitors in xenograft models underscores their potential in treating both solid tumors and hematological malignancies.[1][2]
-
Inflammatory and Autoimmune Diseases: Patent literature suggests that amino pyrimidine derivatives are being investigated for their potential to treat autoimmune disorders, inflammatory diseases, and airway diseases like asthma and COPD, possibly through the inhibition of key kinases in immune signaling pathways.
Proposed In Vivo Evaluation Strategy for Novel this compound Derivatives
For researchers embarking on the preclinical development of novel this compound derivatives, a systematic in vivo evaluation is critical. The following workflow outlines a logical progression from initial tolerability studies to definitive efficacy models.
Caption: Potential kinase inhibition by pyrimidine derivatives in signaling pathways.
This diagram illustrates how a this compound derivative, acting as a kinase inhibitor, could potentially block signaling through pathways like the MAPK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival. Additionally, direct inhibition of CDKs could halt cell cycle progression. The specific kinase(s) inhibited would determine the precise mechanism of action and the most relevant therapeutic application.
Conclusion and Future Directions
While the in vivo efficacy of this compound derivatives is not yet widely documented in the public domain, the broader class of 2-aminopyrimidines and related heterocycles has demonstrated significant promise in preclinical animal models, particularly in the field of oncology. This guide provides a framework for researchers to build upon this foundation, offering a comparative look at related compounds and a strategic approach to the in vivo evaluation of novel derivatives. The key to unlocking the full potential of the this compound scaffold will be a systematic and rigorous preclinical development process, from initial tolerability and PK/PD studies to well-designed efficacy trials in relevant animal models. The insights gained from such studies will be invaluable in determining the clinical path for this promising class of compounds.
References
- Klis, W. A., et al. (2000). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 43(14), 2675-2687.
- Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.
- Kovács, I., et al. (2007). 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 17(11), 3003-3005.
- Carmichael, S. T. (2012). Animal models of neurological disorders. Neurotherapeutics, 9(2), 249-250.
- Chesselet, M. F. (2005). Animal models of neurological disorders. NeuroRx, 2(3), 403.
- Talukder, A., & Kim, D. H. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. International Journal of Molecular Sciences, 23(9), 4898.
Sources
- 1. 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of (5-Chloropyrimidin-2-yl)methanamine Derivatives Against Established Kinase Inhibitors in Oncology
In the landscape of modern oncology, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and safety profiles is a perpetual endeavor. Within this pursuit, the pyrimidine scaffold has emerged as a "privileged" structure, forming the core of numerous clinically successful drugs, particularly kinase inhibitors. This guide presents a detailed comparative analysis of a promising class of pyrimidine derivatives, (5-Chloropyrimidin-2-yl)methanamines, benchmarking their preclinical performance against established drugs targeting cell cycle progression in cancer. Specifically, we will focus on a potent Polo-like kinase 4 (PLK4) inhibitor from this series and compare its in vitro efficacy with Palbociclib, a cornerstone FDA-approved CDK4/6 inhibitor for the treatment of breast cancer.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the pharmacological profile of this novel chemical series, supported by detailed experimental protocols and a discussion of the underlying molecular mechanisms.
Introduction: The Rationale for Targeting Cell Cycle Kinases in Cancer
Uncontrolled cell proliferation is a hallmark of cancer, making the cell cycle machinery an attractive target for therapeutic intervention. Cyclin-dependent kinases (CDKs) and Polo-like kinases (PLKs) are two families of serine/threonine kinases that play critical, non-redundant roles in orchestrating the precise sequence of events that govern cell division. Their dysregulation is frequently observed in various malignancies, leading to genomic instability and tumor progression.
The 2-aminopyrimidine core is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site. The (5-Chloropyrimidin-2-yl)methanamine scaffold represents a tailored evolution of this core, with the 5-chloro substituent often contributing to enhanced potency and selectivity. This guide will delve into the preclinical data of a representative compound from this series, showcasing its potential as a next-generation anticancer agent.
Comparative Pharmacology: A Tale of Two Kinase Inhibitors
For this analysis, we will compare Compound 5f , a novel this compound derivative and a potent PLK4 inhibitor, with Palbociclib (Ibrance®) , an FDA-approved inhibitor of CDK4 and CDK6. Both kinases are pivotal regulators of cell cycle progression, albeit at different stages, making this a relevant and insightful comparison.
Mechanism of Action
Compound 5f exerts its anticancer effects by potently and selectively inhibiting Polo-like kinase 4 (PLK4). PLK4 is the master regulator of centriole duplication, a process essential for the formation of a bipolar mitotic spindle and accurate chromosome segregation.[1][2] Inhibition of PLK4 leads to a failure in centriole duplication, resulting in mitotic arrest and subsequent apoptosis in cancer cells.[3]
Palbociclib , on the other hand, targets the Cyclin D-CDK4/6 complex.[4][5] This complex is a key driver of the G1 to S phase transition in the cell cycle. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein.[4][6] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for DNA replication and leading to a G1 cell cycle arrest.[4]
In Vitro Potency and Efficacy
The following table summarizes the key in vitro performance data for Compound 5f and Palbociclib.
| Parameter | Compound 5f (PLK4 Inhibitor) | Palbociclib (CDK4/6 Inhibitor) | Reference |
| Target Kinase IC50 | PLK4: 0.8 nM | CDK4: 11 nM (33.5 ng/mL)CDK6: 16 nM (48.7 ng/mL) | Mu et al., 2024 |
| Cellular Anti-proliferative IC50 | MCF-7 (Breast Cancer): 0.48 µM | MCF-7 (Breast Cancer): ~0.08 µM - 0.8 µM (variable) | Mu et al., 2024; Finn et al., 2009 |
| Cell Line | TRIM37-amplified Breast Cancer | Hormone Receptor-positive (HR+), HER2-negative Breast Cancer | Mu et al., 2024; FDA |
Analysis of In Vitro Data:
Compound 5f demonstrates exceptional potency against its target kinase, PLK4, with a sub-nanomolar IC50 value. This high on-target potency translates to effective inhibition of cancer cell proliferation, as evidenced by its sub-micromolar IC50 in the MCF-7 breast cancer cell line. It is particularly noteworthy that this compound shows significant activity in a TRIM37-amplified breast cancer cell line, a context where PLK4 is considered a promising therapeutic target.
Palbociclib exhibits potent inhibition of both CDK4 and CDK6 in the low nanomolar range. Its anti-proliferative activity in HR+/HER2- breast cancer cell lines like MCF-7 is well-established and forms the basis of its clinical efficacy. The observed variability in the reported IC50 values for Palbociclib in MCF-7 cells is a common phenomenon in cell-based assays and can be influenced by factors such as culture conditions and assay duration.
Experimental Methodologies: The Foundation of Reliable Data
The credibility of any comparative analysis rests on the robustness of the experimental protocols employed. Below are detailed, step-by-step methodologies for the key in vitro assays used to generate the data presented above.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Rationale for Experimental Choices: The use of a purified recombinant kinase ensures that the measured inhibition is a direct effect on the target enzyme, free from the complexities of a cellular environment. The choice of a suitable substrate and the measurement of its phosphorylation provide a direct readout of kinase activity. ATP concentration is typically kept at or near the Km value to ensure a sensitive and accurate determination of the IC50.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Dilute the purified recombinant kinase (e.g., PLK4 or CDK4/6) to the desired concentration in kinase buffer.
-
Prepare a stock solution of the peptide substrate in kinase buffer.
-
Prepare a stock solution of ATP (e.g., a mix of unlabeled ATP and radiolabeled [γ-³²P]ATP) in kinase buffer.
-
Prepare serial dilutions of the test compound (Compound 5f or Palbociclib) in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions. Include wells with DMSO only as a no-inhibition control and wells without the kinase as a background control.
-
Add the diluted kinase to each well (except the background control).
-
Add the peptide substrate to all wells.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity from all measurements.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibition control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MTT Cell Proliferation Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Rationale for Experimental Choices: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell proliferation. This assay is relatively simple, high-throughput, and provides a reliable indication of a compound's cytotoxic or cytostatic effects.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the cancer cells (e.g., MCF-7).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (Compound 5f or Palbociclib) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Incubation and Formazan Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Step-by-step workflows for the in vitro kinase inhibition and MTT cell proliferation assays.
Discussion and Future Perspectives
This comparative analysis highlights the potential of the this compound scaffold as a source of potent kinase inhibitors for oncology. Compound 5f, with its exceptional in vitro potency against PLK4, represents a promising lead for further development. Its mechanism of action, targeting centriole duplication, offers a distinct therapeutic strategy compared to the G1 arrest induced by CDK4/6 inhibitors like Palbociclib.
The choice of targeting PLK4 is particularly relevant in the context of certain cancer subtypes, such as those with TRIM37 amplification, where PLK4 is a key vulnerability. This underscores the importance of a personalized medicine approach, where the selection of a therapeutic agent is guided by the specific molecular alterations within a patient's tumor.
While the in vitro data for Compound 5f are compelling, further preclinical studies are warranted to fully assess its therapeutic potential. These should include:
-
Kinome-wide selectivity profiling: To ascertain the selectivity of Compound 5f across a broad panel of kinases and identify potential off-target effects.
-
In vivo efficacy studies: To evaluate the anti-tumor activity of Compound 5f in relevant animal models of cancer.
-
Pharmacokinetic and toxicological studies: To assess the drug-like properties and safety profile of the compound.
References
- U.S. Food and Drug Administration. IBRANCE (palbociclib) Prescribing Information.
- Finn RS, Dering J, Conklin D, et al. PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Res. 2009;11(5):R77.
- Holland AJ, Fachinetti D, Zhu Q, et al. The autoregulatory kinase PLK4 directs sequential assembly of centriole components. Cell. 2012;149(7):1503-1517.
- Susan G. Komen. CDK4/6 Inhibitors.
- Lopes CAM, Proença F, Morais-Santos F, et al. Polo-Like Kinase 4 (PLK4) as a Therapeutic Target in Breast Cancer. Cancers (Basel). 2021;13(16):4204.
- Rosario CO, Ko MA, Haffani YZ, et al. Plk4 is required for cytokinesis and maintenance of chromosomal stability. Proc Natl Acad Sci U S A. 2010;107(15):6888-6893.
- Mu S, Sun W, Qi Z, et al. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Med Chem. 2024;15(1):153-163.
- O'Leary B, Finn RS, Turner NC. Treating cancer with selective CDK4/6 inhibitors. Nat Rev Clin Oncol. 2016;13(7):417-430.
- BMG LABTECH. Kinase assays.
Sources
- 1. Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. droracle.ai [droracle.ai]
- 5. nbinno.com [nbinno.com]
- 6. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
A Head-to-Head Comparison of Synthesis Routes for (5-Chloropyrimidin-2-yl)methanamine: A Guide for Researchers
For chemists engaged in the synthesis of novel therapeutics and agrochemicals, the efficient and reliable production of key building blocks is paramount. (5-Chloropyrimidin-2-yl)methanamine is a valuable intermediate, sought after for its role in the development of various biologically active compounds. This guide provides a comprehensive, head-to-head comparison of the two primary synthetic routes to this important molecule: the reduction of 2-cyano-5-chloropyrimidine and the amination of 2-(chloromethyl)-5-chloropyrimidine. Drawing upon established chemical principles and analogous procedures, this document offers a critical analysis of each pathway, empowering researchers to make informed decisions for their synthetic campaigns.
At a Glance: Key Synthesis Routes
| Feature | Route 1: Reduction of 2-Cyano-5-chloropyrimidine | Route 2: Amination of 2-(Chloromethyl)-5-chloropyrimidine |
| Starting Material | 2-Cyano-5-chloropyrimidine | 2-(Chloromethyl)-5-chloropyrimidine |
| Key Transformation | Reduction of a nitrile to a primary amine | Nucleophilic substitution of a halide with an amine |
| Primary Advantages | Potentially shorter route if the nitrile is readily available. | Often proceeds with high selectivity and avoids the use of highly reactive metal hydrides. |
| Primary Disadvantages | May require high-pressure hydrogenation or the use of hazardous reducing agents. Potential for over-reduction or side reactions. | The chloromethyl intermediate can be lachrymatory and requires careful handling. May require high pressure and temperature. |
| Safety Concerns | Handling of flammable solvents and potentially pyrophoric reducing agents (e.g., LiAlH₄). High-pressure hydrogenation requires specialized equipment. | Use of a reactive and potentially hazardous chloromethyl intermediate. Reactions with ammonia may require high-pressure autoclaves. |
Route 1: Reduction of 2-Cyano-5-chloropyrimidine
This synthetic approach leverages the well-established transformation of a nitrile functional group into a primary amine. The success of this route hinges on the choice of reducing agent and the careful control of reaction conditions to maximize yield and minimize the formation of byproducts.
Mechanistic Considerations
The reduction of the nitrile group can be achieved through two primary mechanisms:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction proceeds via the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. The presence of ammonia is often beneficial in suppressing the formation of secondary amine byproducts.
-
Chemical Reduction: Powerful hydride-donating reagents, most notably Lithium Aluminum Hydride (LiAlH₄), can effectively reduce nitriles to primary amines. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by successive hydride additions and a final aqueous workup to liberate the amine.
Experimental Protocols
Method 1A: Catalytic Hydrogenation with Raney Nickel
This procedure is adapted from established protocols for nitrile reduction.
-
Materials: 2-Cyano-5-chloropyrimidine, Anhydrous ammonia in methanol, Raney Nickel (slurry in water), Ethanol.
-
Procedure:
-
To a high-pressure autoclave, add a solution of 2-cyano-5-chloropyrimidine in methanol saturated with anhydrous ammonia.
-
Carefully add a slurry of Raney Nickel catalyst.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to a temperature of 50-80 °C.
-
Maintain vigorous stirring and monitor the reaction progress by observing hydrogen uptake.
-
Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or crystallization of a salt form.
-
Method 1B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol requires stringent anhydrous conditions due to the high reactivity of LiAlH₄.
-
Materials: 2-Cyano-5-chloropyrimidine, Lithium Aluminum Hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether, Water, 15% Aqueous sodium hydroxide.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-cyano-5-chloropyrimidine in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 15 minutes, then filter and wash thoroughly with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude product.
-
Causality Behind Experimental Choices
The choice between catalytic hydrogenation and chemical reduction is often dictated by available equipment and safety considerations. Catalytic hydrogenation is generally preferred for larger-scale synthesis due to its milder conditions and the avoidance of stoichiometric, highly reactive, and pyrophoric reagents like LiAlH₄. The addition of ammonia during hydrogenation is a critical step to minimize the formation of the secondary amine byproduct, which can arise from the reaction of the initially formed primary amine with an intermediate imine.
LiAlH₄ is a powerful and versatile reducing agent, often providing high yields for small-scale laboratory preparations.[1][2] However, its extreme reactivity with protic solvents necessitates strict anhydrous conditions and careful quenching procedures. The Fieser workup is a widely adopted method for safely decomposing the aluminum salts into a granular, easily filterable solid.[3]
Sources
Navigating the Nuances of Kinase Inhibition: A Comparative Guide to Assays Involving (5-Chloropyrimidin-2-yl)methanamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of kinase inhibitors. Among these, chloro-substituted pyrimidines have emerged as a class of significant interest, often acting as covalent inhibitors with high potency and selectivity. This guide provides an in-depth comparison of biological assays involving the representative, albeit understudied, compound (5-Chloropyrimidin-2-yl)methanamine and its broader class of chloropyrimidine-based kinase inhibitors. We will delve into the critical factors governing assay reproducibility, compare their performance with alternative inhibitor scaffolds, and provide detailed experimental protocols to empower researchers in their quest for robust and reliable data.
The Chloropyrimidine Scaffold: A Double-Edged Sword of Potency and Reactivity
The 5-chloro-2-aminopyrimidine core, characteristic of this compound, is a key pharmacophore in a range of kinase inhibitors. The electron-withdrawing nature of the chlorine atom renders the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr), a mechanism that can be exploited for covalent targeting of specific cysteine residues within the kinase active site. This covalent modification can lead to irreversible inhibition, offering prolonged target engagement and potentially enhanced therapeutic efficacy.
However, this inherent reactivity also presents a significant challenge to assay reproducibility. The stability of the compound in aqueous assay buffers, its potential for non-specific reactions with other cellular nucleophiles, and the precise conditions of the assay can all influence the observed biological activity. Therefore, a thorough understanding of the experimental variables is paramount to generating meaningful and reproducible data.
Comparative Analysis of Kinase Inhibitors: A Synthesized Overview
Due to the limited publicly available data specifically for this compound, this comparative analysis is synthesized from studies on structurally related chloropyrimidine-based kinase inhibitors and well-characterized alternative scaffolds. This approach provides a representative overview of the performance metrics researchers can expect.
| Inhibitor Class | Representative Compound(s) | Target Kinase(s) | Potency (IC50) | Selectivity | Mechanism of Action | Key Reproducibility Considerations |
| Chloropyrimidine Derivatives | Analogs of this compound | EGFR, BTK, VEGFR-2, CDK1[1] | Low nM to µM | Variable, can be highly selective | Often Covalent (Irreversible) | Compound stability in buffer, incubation time, presence of nucleophiles (e.g., DTT) |
| Pyrido[2,3-d]pyrimidines | PD173955, PD166285 | c-Src, EGFR[2] | Sub-nM to low nM[2] | High | Reversible (ATP-competitive) | ATP concentration, enzyme lot-to-lot variability |
| Quinazolines | Gefitinib, Erlotinib | EGFR | Low nM | High for specific EGFR mutants | Reversible (ATP-competitive) | Cell line authentication, passage number |
| Pyrazolopyrimidines | Staurosporine derivatives | Broad-spectrum | Low nM | Low (Pan-kinase inhibitor) | Reversible (ATP-competitive) | Off-target effects, careful interpretation of cellular data |
Table 1: Comparative Overview of Kinase Inhibitor Classes. This table provides a synthesized comparison of chloropyrimidine derivatives with other common kinase inhibitor scaffolds. The data is compiled from various sources to offer a representative view of their performance characteristics.
The Crux of Reproducibility: Factors Influencing Biological Assay Outcomes
The path to reproducible biological data is paved with meticulous attention to detail. For assays involving small molecule inhibitors like this compound, several factors can introduce significant variability:
-
Compound Quality and Handling: The purity of the compound, the presence of isomers, and its stability under storage are critical. It is imperative to source compounds from reputable vendors who provide a certificate of analysis.[3] Proper handling, including the choice of solvent and protection from light and moisture, is also essential.
-
Assay Buffer Composition: The pH, ionic strength, and presence of additives like detergents or reducing agents can significantly impact both the inhibitor and the target enzyme. For covalent inhibitors, the presence of nucleophiles such as dithiothreitol (DTT) can lead to compound inactivation and should be carefully considered.
-
Enzyme and Substrate Quality: The source and purity of the recombinant kinase and its substrate are paramount. Batch-to-batch variations in enzyme activity can be a major source of irreproducibility.[4]
-
ATP Concentration: For ATP-competitive inhibitors, the concentration of ATP in the assay will directly influence the measured IC50 value. It is crucial to perform assays at a consistent ATP concentration, ideally at or near the Km value for the specific kinase.[4]
-
Incubation Time: For irreversible covalent inhibitors, the duration of incubation of the inhibitor with the enzyme is a critical parameter. Longer incubation times will lead to a greater extent of covalent modification and thus a lower apparent IC50.[5]
-
Assay Technology: The choice of detection method (e.g., fluorescence, luminescence, radioactivity) can introduce its own set of artifacts. For instance, fluorescent compounds can interfere with fluorescence-based readouts.[2]
Experimental Protocols for Robust Kinase Inhibition Assays
To ensure the generation of high-quality, reproducible data, we provide the following detailed protocols for key in vitro kinase assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the potency (IC50) of a kinase inhibitor by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific peptide substrate
-
This compound or alternative inhibitor
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of each inhibitor concentration or DMSO (vehicle control).
-
Add 2 µL of a solution containing the kinase in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a solution containing the peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at the Km for the kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Washout Assay to Confirm Covalent Inhibition
This assay is designed to differentiate between reversible and irreversible (covalent) inhibitors.
Materials:
-
Recombinant kinase
-
This compound or test compound
-
Reversible control inhibitor
-
Centrifugal filter units (e.g., Amicon Ultra)
-
Kinase assay buffer
-
Substrate and ATP for the kinase activity assay
Procedure:
-
Inhibitor Incubation:
-
In separate tubes, incubate the kinase with a high concentration (e.g., 10x IC50) of the test compound, the reversible control inhibitor, or DMSO (vehicle control) for 1 hour at room temperature.
-
-
Inhibitor Removal (Washout):
-
Transfer each reaction mixture to a centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions to remove the unbound inhibitor.
-
Wash the enzyme by adding a large volume of kinase assay buffer to the filter unit and centrifuging again. Repeat this wash step at least two more times to ensure complete removal of any non-covalently bound inhibitor.
-
-
Resuspend Enzyme:
-
Resuspend the washed enzyme in fresh kinase assay buffer to the original concentration.
-
-
Measure Residual Kinase Activity:
-
Perform a kinase activity assay (as described in Protocol 1) using the resuspended enzyme from each condition.
-
-
Data Analysis:
-
Compare the kinase activity of the enzyme treated with the test compound to the vehicle control. If the test compound is a covalent inhibitor, the kinase activity will remain significantly inhibited even after the washout steps. In contrast, the activity of the enzyme treated with the reversible inhibitor should recover to a level similar to the vehicle control.
-
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified kinase signaling pathway and the mechanism of inhibitor action.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Decision tree for characterizing a kinase inhibitor hit.
Conclusion: A Path Forward for Robust Kinase Inhibitor Research
The study of kinase inhibitors, particularly those with a reactive chloropyrimidine scaffold like this compound, demands a rigorous and well-controlled experimental approach. While offering the potential for high potency and prolonged target engagement through covalent modification, these compounds also present unique challenges to assay reproducibility. By understanding the key factors that influence assay outcomes, implementing robust experimental protocols, and carefully selecting appropriate controls and alternative compounds for comparison, researchers can generate reliable and meaningful data. This guide serves as a foundational resource to navigate the complexities of kinase inhibitor assays, ultimately contributing to the development of more effective and targeted therapeutics.
References
- Bohrium. (2022).
- protocols.io. (2023). In vitro kinase assay. [Link]
- ResearchGate. (2023). In vitro kinase assay. [Link]
- Kühn, C., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795. [Link]
- ResearchGate. (2022).
- National Center for Biotechnology Information. (2024).
- BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. [Link]
- National Center for Biotechnology Information. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]
- National Center for Biotechnology Information. (2012). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. [Link]
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- National Center for Biotechnology Information. (2025).
- Insights.bio. (2022). Understanding and managing sources of variability in cell measurements. [Link]
- Semantic Scholar. (n.d.). SUPPORTING INFORMATION Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinas. [Link]
- National Center for Biotechnology Information. (2025). Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. [Link]
- ResearchGate. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
- MDPI. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]
- PubMed. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). [Link]
- National Center for Biotechnology Information. (2011).
- MDPI. (2024). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. [Link]
- PNAS. (2011).
- eLife. (2025).
Sources
- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Inter-laboratory validation of (5-Chloropyrimidin-2-yl)methanamine quantification methods
An Inter-Laboratory Comparative Guide to the Quantification of (5-Chloropyrimidin-2-yl)methanamine
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of this compound, a critical intermediate in pharmaceutical synthesis. We will objectively compare the performance of leading analytical techniques, supported by illustrative experimental data, to guide researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their needs.
Introduction: The Critical Need for Robust Quantification
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this starting material directly impact the yield, purity, and safety profile of the final drug product. Consequently, a precise, accurate, and robust analytical method for its quantification is not merely a quality control metric; it is a cornerstone of regulatory compliance and successful drug development.
The purpose of an inter-laboratory validation, as outlined in this guide, is to establish the reproducibility of an analytical method. By having multiple laboratories test the same samples, we can assess the method's performance under different conditions, with different analysts, and on different equipment. This process is essential for standardizing analytical procedures across different sites, ensuring consistent product quality, and building a comprehensive data package for regulatory submissions.
This guide will explore three common analytical techniques for the quantification of small molecules like this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the principles of each method, provide detailed experimental protocols, and present a framework for a comprehensive inter-laboratory validation study.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. For a relatively simple, pure substance like this compound, several options are viable.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of pharmaceutical analysis. Given that the pyrimidine ring in the target molecule is a chromophore (it absorbs UV light), HPLC-UV is a strong candidate. It is a robust, cost-effective, and widely available technique. Its primary limitation is potential interference from other UV-absorbing impurities if they have similar retention times.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers significantly higher selectivity and sensitivity compared to HPLC-UV. By monitoring a specific precursor-to-product ion transition, LC-MS/MS can definitively identify and quantify the target analyte, even in the presence of co-eluting impurities. This makes it the gold standard for bioanalysis and for detecting trace levels of the compound. However, it requires more specialized equipment and expertise.
-
Gas Chromatography with Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent technique. However, the primary amine group in this compound can lead to poor peak shape and thermal degradation. This can often be overcome by derivatization – a chemical reaction to make the analyte more suitable for GC analysis. While powerful, the extra sample preparation step of derivatization can introduce variability.
Performance Summary
The following table summarizes the expected performance characteristics of each method for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Selectivity | Moderate | High | High |
| Sensitivity (LOQ) | ~0.1 µg/mL | ~0.01 ng/mL | ~1 ng/mL |
| Linear Range | 2-3 orders of magnitude | 4-5 orders of magnitude | 3-4 orders of magnitude |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% |
| Throughput | High | Medium | Medium |
| Cost per Sample | Low | High | Medium |
| Robustness | High | Moderate | Moderate |
Inter-Laboratory Validation Study Design
A successful inter-laboratory validation study requires a meticulously planned protocol. This ensures that the data from all participating laboratories can be meaningfully compared.
Workflow for Inter-Laboratory Validation
Caption: Workflow for a typical inter-laboratory validation study.
Validation Parameters
The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key parameters to be assessed by each laboratory are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a blank sample and a sample spiked with known impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the reference standard. A minimum of five concentrations is recommended.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Reproducibility: This is the key parameter of the inter-laboratory study. It assesses the precision between different laboratories.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocols
The following are detailed, illustrative protocols for the quantification of this compound.
Protocol 1: RP-HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile.
-
Calibration Standards: Prepare a series of dilutions from the stock solution ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the test sample in the diluent to achieve a concentration within the calibration range.
Protocol 2: LC-MS/MS Method
1. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
2. LC Conditions:
-
(Same as HPLC-UV method, but a faster gradient may be used).
3. MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
- Quantifier: To be determined by direct infusion of the reference standard (e.g., m/z 144 -> 127).
- Qualifier: A second, less intense product ion (e.g., m/z 144 -> 99).
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
4. Standard and Sample Preparation:
-
Similar to HPLC-UV, but at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
Protocol 3: GC-MS Method (with Derivatization)
1. Derivatization:
-
To 100 µL of the sample in a vial, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
2. Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
3. GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of the characteristic ions of the derivatized analyte.
Method Selection Framework
The choice of method depends on the specific application. The following decision tree can guide the selection process.
Caption: Decision tree for analytical method selection.
Conclusion
The successful quantification of this compound is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. While HPLC-UV offers a robust and cost-effective solution for routine quality control of the pure substance, LC-MS/MS provides the necessary sensitivity and selectivity for more demanding applications, such as analysis in complex matrices or at trace levels. GC-MS, with the additional step of derivatization, can be a valuable alternative, particularly when analyzing for other volatile impurities.
The implementation of a rigorous inter-laboratory validation study, as outlined in this guide, is the ultimate step in establishing a truly robust and reproducible analytical method. This not only ensures data integrity across different sites but also provides a solid foundation for regulatory submissions and confident, data-driven decision-making throughout the drug development lifecycle.
References
- International Council for Harmonisation (ICH). (2022). Q2(R2)
- U.S. Food and Drug Administration (FDA). (2018).
- AOAC International. (2016). Guidelines for Standard Method Performance Requirements.[Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (5-Chloropyrimidin-2-yl)methanamine
As a Senior Application Scientist, my goal is to empower your research by not only providing high-quality reagents but also ensuring you have the critical information needed to handle them safely from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (5-Chloropyrimidin-2-yl)methanamine, grounding every recommendation in established safety protocols and regulatory standards. The causality behind each step is explained to build a culture of safety and environmental responsibility in your laboratory.
Hazard Identification: Why This Compound Requires Special Handling
This compound is a substituted heterocyclic amine. Its structure presents two key features that dictate its classification as hazardous waste:
-
Halogenated Organic Compound: The presence of a chlorine atom on the pyrimidine ring places this molecule in a category of compounds that are closely regulated. Halogenated organics can be persistent in the environment and may form toxic byproducts if not disposed of correctly.[1] The U.S. Environmental Protection Agency (EPA) lists halogenated organic compounds as a specific class of hazardous waste, restricting their land disposal to prevent environmental contamination.[2][3][4]
All chemical waste, unless explicitly confirmed to be non-hazardous, should be treated as hazardous waste from the outset.[6]
The First Principle of Disposal: Waste Minimization
The most effective disposal procedure begins before the waste is even generated. Adopting green chemistry principles not only enhances safety but also reduces costs and environmental impact.[7][8]
-
Source Reduction: Order only the quantity of this compound required for your immediate experimental needs.[9]
-
Scale Down: Whenever possible, reduce the scale of your experiments to minimize the volume of waste produced.[9]
-
Inventory Management: Maintain a clear and updated chemical inventory to avoid purchasing duplicate reagents.[9]
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard profile of similar chlorinated amines, the following PPE is mandatory when handling this compound or its waste products.[5][10][11]
| PPE Category | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety goggles with side shields or a full-face shield. | Protects against splashes of liquid waste and contact with solid particulates. |
| Hand | Nitrile gloves (or other chemically resistant gloves as specified by a lab-specific assessment). | Provides a barrier against skin absorption, a potential route of exposure for amine compounds. |
| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required when handling in a certified chemical fume hood. Use a NIOSH-approved respirator if | Prevents inhalation of dust (if solid) or aerosols, which can cause respiratory tract irritation.[5] |
Step-by-Step Waste Collection and Segregation
Proper segregation at the point of generation—the "satellite accumulation area"—is critical for safe disposal.[9][12] Never mix incompatible waste streams.
Caption: Waste Segregation and Collection Workflow.
-
Select the Correct Container:
-
Use only containers provided or approved by your institution's Environmental Health & Safety (EH&S) department.[9]
-
For liquid waste, use a high-density polyethylene (HDPE) or glass container with a screw-top cap that can be tightly sealed. Ensure it is compatible with all components of the waste stream.
-
For solid waste (contaminated gloves, weigh paper, silica gel), use a designated sealable bag or a wide-mouth solid waste container.
-
-
Label Before Use:
-
Attach a "Hazardous Waste" label to an empty, clean container before adding any waste.[12]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or formulas.[12]
-
List all other constituents (e.g., Dichloromethane, Methanol) with their estimated percentages. The total must equal 100%.
-
-
Accumulate Waste Safely:
-
Keep waste containers closed at all times, except when adding waste.[12][13] Never leave a funnel in an open container.[12]
-
Store the container in a designated satellite accumulation area, such as inside a chemical fume hood or a secondary containment bin.
-
Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[13]
-
-
Arrange for Disposal:
-
Once the container is 90% full, or if the research project is complete, submit a chemical waste pickup request to your institution's EH&S department.[12]
-
Emergency Procedures: Spills and Decontamination
Accidents happen. A prepared response minimizes risk.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (see Section 3).
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels on neat material if it is an oxidizer.
-
Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., water and detergent, followed by ethanol), collecting all cleaning materials as hazardous waste.[5]
-
All materials used for cleanup must be disposed of as hazardous waste.[6]
-
-
Large Spills (outside of a fume hood or beyond your control):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the area.
-
Contact your institution's emergency response or EH&S department from a safe location.
-
The Final Disposal Pathway: From Lab to Destruction
As a generator of hazardous waste, your responsibility extends from "cradle-to-grave".[14] Understanding the final disposal method underscores the importance of proper segregation.
-
Collection: EH&S personnel collect the properly labeled and sealed waste container from your laboratory.
-
Consolidation: The waste is transported to a central accumulation facility where it may be consolidated with other compatible halogenated organic waste.
-
Treatment & Destruction: Due to its classification as a halogenated organic compound, the most common and environmentally sound disposal method is high-temperature incineration at a licensed hazardous waste facility.[1][15] This process destroys the organic molecule, converting it primarily to carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.[1] This method is mandated to prevent the release of persistent organic pollutants into the environment.
Caption: Cradle-to-Grave Hazardous Waste Workflow.
By adhering to these procedures, you ensure regulatory compliance, protect yourself and your colleagues, and uphold your commitment to environmental stewardship.
References
- Guide to Managing Laboratory Chemical Waste - Vanderbilt University. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. [Link]
- Laboratory Safety and Chemical Hygiene Plan - Northwestern University. [Link]
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. [Link]
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - National Institutes of Health (NIH). [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency (EPA). [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.
- Anaerobic dechlorination of chlorinated pyridines in anoxic freshwater sediment slurries - Applied and Environmental Microbiology. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.
- Hazardous Chemical Waste Management Guidelines - Columbia University Research. [Link]
- Toxicological Profile for Pyridine: Production, Import, Use, and Disposal - National Center for Biotechnology Inform
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents - Bentham Science. [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. ethz.ch [ethz.ch]
- 14. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of (5-Chloropyrimidin-2-yl)methanamine
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (5-Chloropyrimidin-2-yl)methanamine. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols and field-proven insights. Adherence to these protocols is critical for personnel safety and the preservation of a safe laboratory environment.
Hazard Analysis and Risk Assessment
This compound is a chlorinated pyrimidine derivative that requires careful handling due to its potential health hazards. A thorough understanding of its toxicological profile is the foundation of a robust safety plan.
GHS Classification:
Based on aggregated data from the European Chemicals Agency (ECHA), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[1]
This classification underscores the critical need for stringent personal protective equipment (PPE) to prevent ingestion and eye contact. The primary routes of exposure are accidental ingestion and contact with the eyes, both of which can have severe consequences.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the choice of each component.
| Protection Type | Required PPE | Rationale and Expert Insight |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields and a face shield. | Given the classification as causing serious eye damage, standard safety glasses are insufficient.[1] Goggles provide a seal around the eyes to protect against dust particles, while a face shield offers an additional layer of protection against splashes during solution preparation. |
| Skin and Body Protection | Chemical-resistant gloves (double-gloving recommended), a fully buttoned lab coat, and disposable sleeves. | The choice of glove material is critical. While nitrile gloves offer good splash protection, for prolonged handling or in the event of a spill, more robust gloves are necessary.[3][4] Consider using a thicker nitrile glove as the outer layer and a thinner nitrile glove as the inner layer for dexterity. For chlorinated hydrocarbons, butyl rubber or Viton® gloves provide superior protection.[3][5] A lab coat and sleeves prevent incidental skin contact with powders or solutions. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling the powder outside of a certified chemical fume hood. | The fine, powdered nature of many research chemicals presents an inhalation risk. A respirator minimizes the potential for inhaling airborne particles, especially when weighing or transferring the solid compound.[6] |
Operational Protocol: A Step-by-Step Workflow
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow diagram and detailed steps provide a clear operational plan.
Caption: Workflow for Safe Handling of this compound.
Detailed Steps:
-
Pre-Handling Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and have them within easy reach inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling Procedure:
-
Don PPE in the following order: lab coat, disposable sleeves, inner gloves, outer gloves, safety goggles, face shield, and respirator (if needed).
-
Perform all manipulations of the solid compound within the fume hood to contain any airborne powder.
-
When weighing, use a tared weigh boat and handle the powder gently to avoid creating dust.
-
For solution preparation, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling and Disposal:
-
Decontamination: Thoroughly wipe down all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol), followed by a mild detergent solution. All cleaning materials should be disposed of as hazardous waste.
-
Waste Disposal: this compound is a halogenated organic compound. Therefore, all solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (unused solutions) must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[7][8][9] Do not mix with non-halogenated waste streams.[8]
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin. Dispose of all disposable PPE in the halogenated waste stream. Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Spill and Exposure Management
Even with meticulous planning, accidents can happen. Being prepared with immediate and effective emergency procedures is crucial.
Spill Cleanup Protocol (for solid powder):
-
Evacuate and Secure: Alert others in the immediate area and restrict access. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before attempting to clean a small spill, don the full PPE ensemble described above, including respiratory protection.
-
Wet the Spill: Gently cover the spill with a damp paper towel or absorbent pad.[6][10][11] This is a critical step to prevent the powder from becoming airborne. Do not pour liquid directly onto the powder, as this can cause it to disperse.
-
Absorb and Collect: Once the powder is wetted, gently scoop the material and the absorbent pad into a sealable plastic bag.[10][12]
-
Decontaminate the Area: Clean the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate solution (to neutralize the bleach), and then wash with detergent and rinse with water.[11]
-
Dispose of Waste: Place the sealed bag of spill debris and all used cleaning materials into the designated "Halogenated Organic Waste" container.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
First-Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Ingestion: If the compound is swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
By integrating these safety protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for all personnel.
References
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee Knoxville.
- Instructions for Cleaning Spills of Powdered Hazardous Drugs. (n.d.). Duke University Occupational and Environmental Safety Office.
- (5-Chloropyridin-2-yl)methanamine | C6H7ClN2. (n.d.). PubChem.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
- Spill and Cleaning Protocol. (n.d.). Michigan State University Environmental Health & Safety.
- Laboratory Waste Disposal Guidelines. (2018, October 4). University of Wollongong.
- Chemical Spill Clean-Up. (n.d.). University of Delaware Environmental Health & Safety.
- OSHA Glove Selection Chart. (n.d.). University of California, Berkeley Environmental Health and Safety.
- Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products.
- Hazardous Waste Segregation. (n.d.). Bucknell University.
Sources
- 1. (5-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 21069929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. bucknell.edu [bucknell.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
